molecular formula C21H24N4O2S B565030 rac Mirabegron-d5

rac Mirabegron-d5

Cat. No.: B565030
M. Wt: 401.5 g/mol
InChI Key: PBAPPPCECJKMCM-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Mirabegron-d5, also known as this compound, is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

rac Mirabegron-d5 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological relevance of rac-Mirabegron-d5. This deuterated analog of Mirabegron serves as a critical internal standard for the quantitative analysis of Mirabegron in biological matrices, aiding in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

rac-Mirabegron-d5 is a stable isotope-labeled version of Mirabegron, a potent and selective β3-adrenergic receptor agonist. The deuterium labeling on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

PropertyValueReference(s)
Chemical Name 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(phenyl-d5)ethyl]amino]ethyl]phenyl]acetamide[1][2]
Synonyms Mirabegron D5, (Rac)-Mirabegron-d5, YM 178-d5[1][2]
CAS Number 1215807-38-7[2]
Molecular Formula C₂₁H₁₉D₅N₄O₂S
Molecular Weight 401.54 g/mol
Monoisotopic Mass 401.19338092 Da

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the synthesis of rac-Mirabegron-d5 are limited, with most suppliers offering it as a custom synthesis product. However, the general synthetic routes for the parent compound, Mirabegron, are well-documented in patents and scientific literature. These methods typically involve the coupling of key intermediates: a substituted aminothiazole acetic acid derivative and a chiral amino alcohol side chain.

The synthesis of the deuterated analog would necessitate the use of a deuterated starting material, specifically, a deuterated phenyl-containing precursor, to introduce the five deuterium atoms onto the terminal phenyl ring.

Mechanism of Action of Mirabegron

Mirabegron, the non-deuterated parent compound, is a selective agonist of the β3-adrenergic receptor. These receptors are predominantly found in the detrusor muscle of the bladder. Activation of β3-adrenergic receptors initiates a signaling cascade that leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity. This mechanism of action is distinct from antimuscarinic agents, which are another class of drugs used to treat overactive bladder.

Signaling Pathway of Mirabegron

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity

Caption: Mirabegron's signaling pathway in bladder detrusor muscle.

Analytical Applications and Experimental Protocols

rac-Mirabegron-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Mirabegron in biological samples such as plasma. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical quantification as it corrects for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Mirabegron in Human Plasma using LC-MS/MS

This section outlines a general protocol based on published methods.

4.1. Materials and Reagents

  • Mirabegron analytical standard

  • rac-Mirabegron-d5 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other specified mobile phase modifier)

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/plates and reagents, or protein precipitation reagents.

4.2. Sample Preparation

A common method for plasma sample preparation is protein precipitation due to its simplicity and speed.

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the working solution of rac-Mirabegron-d5 (internal standard).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Conditions

ParameterTypical Value
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Mirabegron: m/z 397.3 → 137.1 (example) rac-Mirabegron-d5: m/z 402.3 → 137.1 (example)

Note: Specific MRM transitions may vary depending on the instrument and optimization.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add rac-Mirabegron-d5 (Internal Standard) Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for Mirabegron quantification in plasma.

References

An In-depth Technical Guide to rac-Mirabegron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Mirabegron-d5 is the deuterium-labeled, racemic form of Mirabegron, a potent and selective beta-3 (β3) adrenergic receptor agonist.[1][2] Mirabegron is clinically used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][3] The stable isotope-labeled (SIL) analog, rac-Mirabegron-d5, serves a critical role in bioanalytical and pharmacokinetic (PK) studies as an ideal internal standard (IS).[4] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of Mirabegron in complex biological matrices.

This guide provides a comprehensive overview of rac-Mirabegron-d5, including its physicochemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application in quantitative bioanalysis.

Physicochemical Properties and Data

rac-Mirabegron-d5 is structurally identical to Mirabegron, except for the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring. This substitution results in a mass shift of +5 Da, which is essential for its differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical behavior or chromatographic retention time.

Table 1: Physicochemical Data for rac-Mirabegron-d5
PropertyValueReference(s)
IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide
Synonyms (Rac)-Mirabegron-d5, Mirabegron D5, YM 178-d5
CAS Number 1215807-38-7
Molecular Formula C₂₁H₁₉D₅N₄O₂S
Molecular Weight 401.54 g/mol
Unlabeled CAS 223673-61-8
Isotopic Purity >95%
Chemical Purity >95% (HPLC)

Mechanism of Action of Mirabegron

As a deuterated analog, rac-Mirabegron-d5 follows the same biological pathways as Mirabegron. The therapeutic effect of Mirabegron is achieved through the selective activation of β3-adrenergic receptors located on the detrusor (smooth muscle) of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation, thereby increasing the bladder's capacity to store urine.

The key steps in the signaling pathway are:

  • Receptor Binding: Mirabegron binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A.

  • Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular Ca²⁺ levels and ultimately causing the relaxation of the detrusor smooth muscle.

This mechanism is distinct from antimuscarinic agents, which are another class of drugs for OAB, resulting in a different side-effect profile.

Mirabegron_Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell M Mirabegron R β3-Adrenergic Receptor (GPCR) M->R Binds G Gs Protein (α, β, γ subunits) R->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Detrusor Muscle Relaxation PKA->Relax Promotes

Mirabegron's β3-adrenergic receptor signaling pathway.

Experimental Protocols and Applications

The primary application of rac-Mirabegron-d5 is as an internal standard for the quantification of Mirabegron in biological samples, most commonly plasma. Below is a representative protocol for sample preparation and analysis using LC-MS/MS.

Objective

To determine the concentration of Mirabegron in rat or human plasma using a validated LC-MS/MS method with rac-Mirabegron-d5 as an internal standard.

Materials and Reagents
  • Blank plasma (rat or human)

  • Mirabegron analytical standard

  • rac-Mirabegron-d5 (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • Analytical column (e.g., C18, 2.1 x 100 mm, 3.5 µm)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mirabegron and rac-Mirabegron-d5 in methanol.

  • Calibration Standards: Serially dilute the Mirabegron stock solution with a 50:50 ACN:water mixture to prepare a series of working solutions for calibration curve standards (e.g., ranging from 0.5 to 200 ng/mL).

  • Internal Standard Working Solution: Dilute the rac-Mirabegron-d5 stock solution to a fixed concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation Method)
  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the rac-Mirabegron-d5 internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Experimental_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (rac-Mirabegron-d5) plasma->is ppt 3. Protein Precipitation (Acetonitrile) is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Instrumental Conditions

  • Liquid Chromatography (LC):

    • Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start at ~95% A, ramping to ~95% B, followed by re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Mirabegron: m/z 397.3 → 379.6 (or other suitable fragment).

      • rac-Mirabegron-d5 (IS): m/z 402.3 → 384.6 (predicted based on a +5 Da shift).

Table 2: Example MRM Transitions for Quantification
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zMode
Mirabegron397.3379.6ESI+
rac-Mirabegron-d5 (IS)402.3384.6ESI+
Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Mirabegron) to the internal standard (rac-Mirabegron-d5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Mirabegron in unknown samples is then interpolated from this curve using linear regression.

Conclusion

rac-Mirabegron-d5 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its properties as a stable isotope-labeled internal standard ensure the highest level of accuracy and precision in the bioanalytical quantification of Mirabegron. The methodologies outlined in this guide provide a robust framework for its application in preclinical and clinical drug development programs.

References

Mirabegron vs. rac Mirabegron-d5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). Its mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase, leading to an increase in bladder capacity.[1][2] In the realm of drug development and clinical pharmacology, stable isotope-labeled internal standards are crucial for accurate bioanalysis. For Mirabegron, its deuterated analog, rac Mirabegron-d5, serves this critical role. This technical guide provides a comprehensive comparison of Mirabegron and this compound, detailing their core characteristics, relevant experimental protocols, and the signaling pathways involved in Mirabegron's therapeutic effect.

While direct comparative studies on the receptor binding affinity and metabolic stability of Mirabegron and this compound are not extensively available in published literature, the fundamental principles of deuterium substitution in pharmacology suggest that their biological and chemical properties are nearly identical. The five deuterium atoms in this compound replace five hydrogen atoms on the phenyl group of the phenylethanolamine moiety. This substitution minimally alters the steric and electronic properties of the molecule, thus its interaction with the β3-adrenergic receptor is expected to be indistinguishable from that of unlabeled Mirabegron. The primary utility of this isotopic labeling lies in its mass difference, which allows for clear differentiation in mass spectrometry-based assays.

Core Compound Characteristics

PropertyMirabegronThis compoundReference(s)
Chemical Formula C₂₁H₂₄N₄O₂SC₂₁H₁₉D₅N₄O₂S
Molecular Weight 396.51 g/mol 401.54 g/mol
Primary Use Therapeutic agent for overactive bladderInternal standard for bioanalytical quantification of Mirabegron
Mechanism of Action Selective β3-adrenergic receptor agonistAssumed to have the same mechanism of action as Mirabegron

Signaling Pathway of Mirabegron

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor, which is predominantly expressed in the detrusor muscle of the bladder. This activation initiates a downstream signaling cascade, as illustrated below.

Mirabegron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to Gs_protein Gs Protein Beta3_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation Leads to

Caption: Mirabegron's β3-adrenergic receptor signaling pathway.

Upon binding of Mirabegron to the β3-adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of the detrusor smooth muscle.

Pharmacokinetics of Mirabegron

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table summarizes key pharmacokinetic parameters of Mirabegron in healthy adults.

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 3-4 hours
Absolute Bioavailability 29% (25 mg dose) to 35% (50 mg dose)
Volume of Distribution (Vd) 1670 L
Terminal Half-life (t1/2) Approximately 50 hours
Metabolism Primarily via multiple pathways including CYP3A4 and UGT
Excretion 55% in urine, 34% in feces

Experimental Protocols

β3-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Mirabegron) for the β3-adrenergic receptor.

Materials:

  • Cell membranes expressing human β3-adrenergic receptors

  • Radioligand (e.g., [³H]-CGP12177)

  • Unlabeled competitor (e.g., Mirabegron)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled competitor (Mirabegron).

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the competitor.

  • For total binding, omit the competitor. For non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., propranolol).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the competitor. The Ki value can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Competitor) Start->Prepare_Reagents Incubation Incubate Components in 96-well plate Prepare_Reagents->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of a compound using human liver microsomes.

Materials:

  • Human liver microsomes

  • Test compound (e.g., Mirabegron)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).

Metabolic_Stability_Assay_Workflow Start Start Pre_incubation Pre-incubate Compound with Liver Microsomes Start->Pre_incubation Reaction_Initiation Initiate Reaction with NADPH Pre_incubation->Reaction_Initiation Time_Sampling Collect and Quench Samples at Time Points Reaction_Initiation->Time_Sampling Protein_Precipitation Protein Precipitation Time_Sampling->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Calculation Calculate t1/2 and CLint LCMS_Analysis->Data_Calculation End End Data_Calculation->End

Caption: Workflow for an in vitro metabolic stability assay.

Quantification of Mirabegron in Plasma using LC-MS/MS

This protocol provides a general method for the quantification of Mirabegron in human plasma, utilizing this compound as an internal standard.

Materials:

  • Human plasma samples

  • Mirabegron and this compound standards

  • Protein precipitation agent (e.g., acetonitrile)

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add a fixed amount of this compound internal standard solution.

    • Precipitate the plasma proteins by adding a sufficient volume of ice-cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate Mirabegron and this compound using a suitable gradient elution on a C18 column.

    • Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions for Mirabegron are typically m/z 397.2 → 260.1, and for Mirabegron-d5, m/z 402.2 → 260.1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Mirabegron to this compound against the concentration of Mirabegron standards.

    • Determine the concentration of Mirabegron in the unknown plasma samples from the calibration curve.

Conclusion

Mirabegron is an important therapeutic agent for the management of overactive bladder, acting through the β3-adrenergic receptor signaling pathway to induce detrusor muscle relaxation. For accurate pharmacokinetic and other bioanalytical studies, its deuterated analog, this compound, is an indispensable tool, serving as a reliable internal standard. While direct comparative data on their biochemical and metabolic properties are scarce, the principles of isotopic labeling strongly suggest near-identical behavior in biological systems, with the mass difference being the key feature for its use in mass spectrometry. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology and disposition of Mirabegron.

References

A Technical Guide to the Mechanism of Action of Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document provides a detailed overview of the mechanism of action, pharmacological profile, and key experimental evaluations of Mirabegron. While the topic specifies rac Mirabegron-d5, it is critical to understand that Mirabegron-d5 is a deuterated isotopologue of Mirabegron. Its primary application is as an internal standard for analytical quantification, particularly in mass spectrometry-based assays, due to its near-identical chemical and biological properties but distinct mass. The biological mechanism of action is identical to that of the non-deuterated parent compound, Mirabegron. Therefore, this guide focuses on the well-documented mechanism of Mirabegron.

Core Mechanism of Action

Mirabegron is a potent and selective agonist for the human beta-3 adrenergic receptor (β3-AR).[1][2] This receptor is a member of the G protein-coupled receptor (GPCR) family and is the predominant beta-adrenoceptor subtype found in the detrusor (smooth muscle) of the urinary bladder, accounting for approximately 97% of the beta-receptor population in this tissue.[3]

The primary therapeutic effect of Mirabegron is the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle.[1][4] This action increases bladder capacity, thereby alleviating the symptoms of overactive bladder (OAB), such as urge urinary incontinence, urgency, and urinary frequency. Unlike antimuscarinic agents, which are another major class of drugs for OAB, Mirabegron's mechanism does not involve blocking muscarinic receptors, leading to a different side-effect profile, notably a much lower incidence of dry mouth.

Downstream Signaling Pathway

The activation of the β3-AR by Mirabegron initiates a well-defined intracellular signaling cascade:

  • G Protein Activation: Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein (stimulatory G protein).

  • Adenylate Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme, adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Mirabegron has been shown to cause increased cAMP concentrations in bladder tissue.

  • Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP act as a second messenger, binding to and activating cAMP-dependent Protein Kinase A (PKA).

  • Detrusor Muscle Relaxation: PKA activation leads to the phosphorylation of various downstream protein targets within the smooth muscle cell, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the detrusor muscle.

This cascade leads to enhanced bladder storage without impairing the ability to void.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mirabegron Mirabegron Receptor β3-Adrenergic Receptor (GPCR) Mirabegron->Receptor Binds Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates ATP ATP AC->ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Phosphorylates Downstream Targets

Figure 1. Mirabegron-induced β3-AR signaling pathway.

Pharmacological Profile: Quantitative Data

Mirabegron's activity is characterized by its high selectivity and potent agonist activity at the β3-AR compared to β1-AR and β2-AR. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects associated with β1 and β2 receptor stimulation.

ParameterReceptor SubtypeValueCell/Tissue TypeReference
EC₅₀ Human β3-AR1.15 nMCHO-K1 cells
Human β3-AR22.4 nMCHO cells
Human β1-AR594 nMCHO-K1 cells
Human β2-AR570 nMCHO-K1 cells
Human β1-AR>10,000 nMCHO cells
Human β2-AR>10,000 nMCHO cells
Binding Affinity (Ki) Human β1-AR383 nMN/A
Human β2-AR977 nMN/A
Intrinsic Activity (IA) Human β3-AR0.94CHO-K1 cells
(vs. Isoproterenol)Human β3-AR0.8CHO cells
Selectivity β3 vs β1517-foldCHO-K1 cells
(EC₅₀ Ratio)β3 vs β2496-foldCHO-K1 cells

Table 1: Summary of In Vitro Pharmacological Data for Mirabegron.

Key Experimental Methodologies

The characterization of Mirabegron's mechanism of action relies on standard pharmacological assays. Below are generalized protocols for two key experiment types.

Functional Agonist Assay (cAMP Accumulation)

This assay quantifies the ability of a compound to stimulate a Gs-coupled receptor by measuring the downstream production of the second messenger, cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Mirabegron at the human β3-adrenergic receptor.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor are cultured to ~80-90% confluency in appropriate media.

  • Cell Plating: Cells are harvested and seeded into 96- or 384-well microplates at an optimized density and allowed to adhere overnight.

  • Compound Preparation: A serial dilution of Mirabegron is prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: The cell culture medium is removed, and the prepared compound dilutions are added to the cells. The plate is incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.

  • Cell Lysis & Detection: A lysis buffer is added to release the intracellular cAMP. The amount of cAMP is then quantified using a detection kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme Fragment Complementation (EFC), or bioluminescence (e.g., cAMP-Glo™).

  • Data Analysis: The signal (e.g., fluorescence ratio or luminescence) is plotted against the logarithm of the Mirabegron concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Emax values.

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Culture β3-AR expressing CHO cells c2 Seed cells into multi-well plate c1->c2 c3 Prepare serial dilutions of Mirabegron c2->c3 a1 Add compound dilutions to cells c3->a1 a2 Incubate at 37°C (e.g., 30 min) a1->a2 a3 Lyse cells and add cAMP detection reagents a2->a3 d1 Read plate signal (Luminescence/Fluorescence) a3->d1 d2 Plot dose-response curve d1->d2 d3 Calculate EC₅₀ and Emax d2->d3

Figure 2. General workflow for a cAMP functional assay.

Conclusion

Mirabegron acts as a selective agonist of the β3-adrenergic receptor, primarily located in the bladder detrusor muscle. Its mechanism involves the activation of the Gs-adenylate cyclase-cAMP signaling pathway, leading to smooth muscle relaxation and an increase in bladder capacity. Quantitative pharmacological data confirm its high potency and selectivity for the β3-AR subtype over β1-AR and β2-AR, which underpins its clinical efficacy and safety profile in the treatment of overactive bladder. The deuterated form, Mirabegron-d5, serves as an essential analytical tool for its precise quantification in biological matrices, but shares the same fundamental mechanism of action.

References

An In-depth Technical Guide on the Application of rac-Mirabegron-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of racemic Mirabegron-d5 (rac-Mirabegron-d5) in pharmacokinetic (PK) studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge and methodologies for the accurate assessment of Mirabegron's absorption, distribution, metabolism, and excretion (ADME) profile. This document delves into the core principles of utilizing a deuterium-labeled internal standard, details established experimental protocols, and presents key pharmacokinetic data for Mirabegron.

Introduction to Mirabegron and the Role of Deuterium Labeling

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled compounds, such as rac-Mirabegron-d5, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

rac-Mirabegron-d5 serves as an ideal internal standard (IS) in quantitative bioanalysis. By incorporating five deuterium atoms on the phenyl ring, its mass is shifted from the parent compound, allowing for distinct detection by a mass spectrometer. Since its physicochemical properties are nearly identical to unlabeled Mirabegron, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This mitigates variability during sample preparation and analysis, leading to highly accurate and precise quantification of Mirabegron in biological matrices.[2]

Pharmacokinetic Profile of Mirabegron

Numerous studies have characterized the pharmacokinetic parameters of Mirabegron in various populations, including healthy young and elderly subjects of different genders and ethnicities, as well as in preclinical animal models.[3] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Mirabegron in Humans (Single Dose)
PopulationDose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Absolute Bioavailability (%)Reference
Healthy Japanese Males2516.13.013428.625
Healthy Japanese Males5039.24.035123.9-
Healthy Japanese Males10085.74.083230.840
Healthy Young Subjects25----29
Healthy Young Subjects50----35
Healthy East Asian Females vs. Males-HigherSimilarHigherSimilarHigher

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Mirabegron in Animals
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
RatsOral201.2 ± 0.32.0 ± 0.56.8 ± 1.54.5 ± 0.9
RatsIntravenous102.5 ± 0.60.0834.2 ± 0.83.8 ± 0.7
MiceOral500.0672 - 0.261---
MiceIntravenous5---12.15

Experimental Protocols

This section outlines the key experimental methodologies for conducting pharmacokinetic studies of Mirabegron using rac-Mirabegron-d5 as an internal standard.

In Vivo Study Protocol (Rodent Model)

This protocol provides a general framework for a preclinical pharmacokinetic study in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Drug Administration:

    • Oral (PO): Mirabegron is dissolved in a suitable vehicle (e.g., normal saline) and administered by oral gavage at a specific dose (e.g., 20 mg/kg).

    • Intravenous (IV): Mirabegron is dissolved in a suitable vehicle and administered via the tail vein at a specific dose (e.g., 10 mg/kg).

  • Blood Sample Collection:

    • Blood samples (approximately 0.5 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.167, 0.333, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

    • Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -40°C or below until analysis.

Bioanalytical Method: LC-MS/MS Quantification

The quantification of Mirabegron in plasma is typically performed using a validated LC-MS/MS method.

  • Sample Preparation:

    • Protein Precipitation: To a 100 µL plasma sample, add 30 µL of the internal standard working solution (rac-Mirabegron-d5, e.g., 50 ng/mL) and 200 µL of acetonitrile. Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is then analyzed.

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These methods can also be employed for cleaner sample extracts, especially for clinical samples.

  • Chromatographic Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC or UPLC).

    • Column: A C18 or C8 reversed-phase column is commonly used (e.g., UPLC® BEH C18, 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both Mirabegron and rac-Mirabegron-d5.

      • Mirabegron: m/z 397.3 → 379.6

      • rac-Mirabegron-d5: The precursor ion will be approximately m/z 402.3, with the product ion transition being similar to the unlabeled compound, requiring empirical optimization.

    • Data Analysis: The peak area ratio of Mirabegron to rac-Mirabegron-d5 is used to construct a calibration curve and quantify the concentration of Mirabegron in the unknown samples.

Visualizations

Mirabegron Signaling Pathway

Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to & Activates AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Caption: Mirabegron's mechanism of action in the bladder detrusor muscle.

Experimental Workflow for a Preclinical PK Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of Mirabegron.

PK_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation Dosing Drug Administration (Mirabegron) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (add rac-Mirabegron-d5) Plasma_Separation->Sample_Preparation LC_MS_MS LC-MS/MS Analysis Sample_Preparation->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing PK_Modeling PK Parameter Calculation Data_Processing->PK_Modeling Report Study Report Generation PK_Modeling->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The use of rac-Mirabegron-d5 as an internal standard is integral to the robust and accurate quantification of Mirabegron in biological matrices for pharmacokinetic studies. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute their own studies. Adherence to validated protocols and a thorough understanding of the compound's pharmacokinetic properties are essential for the successful development and clinical application of Mirabegron.

References

A Technical Guide to rac-Mirabegron-d5: Suppliers, Pricing, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of rac-Mirabegron-d5, a deuterated internal standard crucial for the accurate quantification of Mirabegron. This document outlines key suppliers, current pricing structures, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it elucidates the signaling pathway of Mirabegron, the parent compound, to provide a complete scientific context.

rac-Mirabegron-d5: Supplier and Pricing Overview

rac-Mirabegron-d5 (CAS No. 1215807-38-7) is a stable isotope-labeled version of Mirabegron, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its molecular weight is approximately 401.54 g/mol with a molecular formula of C₂₁H₁₉D₅N₄O₂S. The deuterium labeling offers a distinct mass shift, enabling precise quantification in mass spectrometry-based assays.

Numerous chemical suppliers offer rac-Mirabegron-d5 for research purposes. The pricing is contingent on the quantity, purity, and the specific vendor. Below is a summary of publicly available information from various suppliers. Please note that pricing for many suppliers is available upon request or requires user registration.

SupplierProduct Code/CAS No.Available QuantitiesPurityPrice (USD)Notes
ClearsynthCS-T-835901 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg94.76% (HPLC)[1]Login to view price[1]For research purposes only. Store at 2-8°C.[1]
Santa Cruz Biotechnologysc-486323 / 1215807-38-7Not specifiedNot specifiedNot specifiedFor research use only.
Simson Pharma LimitedNot specified / 1215807-38-7Not specifiedNot specifiedContact for priceAccompanied by a Certificate of Analysis.[2]
Toronto Research Chemicals (via Biomall)M364902-1mg / 1215807-38-71 mgNot specifiedContact for quoteUsually shipped in 5-6 weeks.[3]
MithridionNot specified1 mgNot specified$646.16Guaranteed for use as Mirabegron-d5.
MithridionNot specified10 mgNot specified$3,469.52Guaranteed for use as Mirabegron-d5.
Sussex Research Laboratories Inc.SI130040 / 1215807-38-710 mg>95% (HPLC)$1,050.00Isotopic Enrichment: >95%. For research and development use only.
MedChemExpressHY-14773S / 1215807-38-7Not specifiedNot specifiedContact for priceUsed as a tracer or internal standard for quantitative analysis.
VeeprhoNot specified / 1215807-38-7Not specifiedNot specifiedContact for priceUtilized as an internal standard in analytical and pharmacokinetic research.
LGC StandardsTRC-M364902-1MG / 1215807-38-71 mgNot specifiedSign in for priceDispatched in 48 hours (USA).
Alentris Research Pvt. Ltd.ALN-M035D03 / 1215807-38-7Not specifiedNot specifiedInquire for stock/price

Mirabegron's Mechanism of Action: The β3-Adrenergic Receptor Signaling Pathway

Mirabegron is a potent and selective agonist of the β3-adrenergic receptor (β3-AR). These receptors are predominantly found in the detrusor muscle of the urinary bladder. The activation of β3-AR by Mirabegron initiates a signaling cascade that leads to the relaxation of the bladder's smooth muscle, thereby increasing its capacity to store urine. This mechanism provides relief from the symptoms of overactive bladder (OAB), such as urinary urgency, frequency, and incontinence.

The signaling pathway is primarily mediated through the Gs protein-coupled receptor (GPCR) pathway. Upon binding of Mirabegron to the β3-AR, the associated Gs alpha subunit is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation. There is also evidence suggesting that β3-AR can couple to Gi proteins, activating the extracellular signal-regulated kinase (ERK) pathway.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to Gs Gs Protein Beta3_AR->Gs Activates Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Leads to Experimental_Workflow Start Start: Plasma Sample Spike_ISTD Spike with rac-Mirabegron-d5 (ISTD) Start->Spike_ISTD SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Spike_ISTD->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing: Peak Integration & Area Ratio LC_MSMS->Data_Processing Calibration Calibration Curve Construction Data_Processing->Calibration Quantification Quantification of Mirabegron Calibration->Quantification

References

An In-depth Technical Guide to the Certificate of Analysis for rac-Mirabegron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for rac-Mirabegron-d5. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards for quantitative analysis. This document outlines the expected quality control specifications, the analytical techniques used for verification, and the underlying biochemical pathways relevant to the parent compound, Mirabegron.

Quantitative Data Summary

A Certificate of Analysis for rac-Mirabegron-d5 provides essential data to ensure the identity, purity, and quality of the standard. The following tables summarize the key quantitative parameters typically found on a CoA.

Table 1: General Information

ParameterSpecification
Compound Name rac-Mirabegron-d5
CAS Number 1215807-38-7[1][2]
Molecular Formula C₂₁H₁₉D₅N₄O₂S[3]
Molecular Weight 401.54 g/mol [1][3]
Appearance Solid
Storage Temperature -20°C or 2-8°C

Table 2: Quality Control Data

TestMethodSpecification
Purity HPLC>95% or 94.76%
Identity Mass Spectrometry, NMRConforms to structure
Isotopic Enrichment Mass Spectrometry≥98% Deuterium incorporation
Residual Solvents GC-HSMeets USP <467> requirements

Experimental Protocols

The analytical methods employed to generate the data on a CoA are crucial for understanding the quality of rac-Mirabegron-d5. Below are detailed methodologies for key experiments.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Mirabegron and its related substances. A typical Reverse-Phase HPLC (RP-HPLC) method is described below.

  • Instrumentation: Agilent 1260 Infinity system or equivalent.

  • Column: Eclipse XDB C18, 4.6 mm i.d. × 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., 0.02 mol/L potassium dihydrogen phosphate, pH 5.5), methanol, and acetonitrile. An isocratic method may also be used with a mobile phase of Acetonitrile/Water (60/40%) containing 20 mM Ammonium formate at pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 250 nm or 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: The test sample is accurately weighed and dissolved in a suitable diluent, such as 30% methanol, to a final concentration of 1 mg/mL.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of rac-Mirabegron-d5 and to determine the degree of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode to determine the molecular ion peak and MS/MS fragmentation for structural confirmation.

  • Isotopic Enrichment Analysis: The relative intensities of the deuterated (d5) and non-deuterated (d0) molecular ion peaks are measured to calculate the percentage of isotopic enrichment.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of rac-Mirabegron-d5. The absence of signals in the ¹H-NMR spectrum at positions corresponding to deuterium labeling confirms the site of isotopic substitution.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared to the expected structure of Mirabegron.

Signaling Pathway and Experimental Workflow

3.1. Mirabegron Mechanism of Action

Mirabegron is a selective agonist for the β₃-adrenergic receptor (β₃-AR). Its mechanism of action involves the relaxation of the detrusor muscle in the bladder. This is achieved through the activation of a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β₃-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Muscle_Relaxation Detrusor Muscle Relaxation PKA->Muscle_Relaxation Leads to

Caption: Mirabegron's β₃-AR signaling pathway.

3.2. Experimental Workflow for Bioanalytical Quantification

rac-Mirabegron-d5 is primarily used as an internal standard for the quantification of Mirabegron in biological matrices using techniques like LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with rac-Mirabegron-d5 (IS) Sample->IS_Spike Extraction Protein Precipitation or Solid Phase Extraction IS_Spike->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification of Mirabegron MS_Detection->Quantification

Caption: Bioanalytical workflow for Mirabegron.

References

rac-Mirabegron-d5: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation provided by the supplier. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

Executive Summary

This technical guide provides an in-depth overview of the safety and handling considerations for rac-Mirabegron-d5, a deuterated analog of Mirabegron. Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1][2][3] The deuterium labeling in rac-Mirabegron-d5 makes it a valuable tool in pharmacokinetic studies and metabolic research, often used as an internal standard for quantitative analysis.[4][5] This guide synthesizes available safety data, provides generalized experimental protocols for safety assessment, outlines best practices for handling and storage, and describes the known mechanism of action of the parent compound, Mirabegron. Due to the limited availability of specific toxicological data for the deuterated form, much of the safety information is extrapolated from the non-deuterated parent compound, Mirabegron, and general principles of handling deuterated compounds.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-(phenyl-d5)ethyl)amino)ethyl)phenyl)acetamide
CAS Number 1215807-38-7
Molecular Formula C₂₁H₁₉D₅N₄O₂S
Molecular Weight 401.54 g/mol
Appearance Not specified in available literature; likely a solid.
Storage Temperature Recommended storage at refrigerator (2-8°C) for long-term storage or -20°C.

Safety and Toxicology

There is a significant lack of publicly available quantitative toxicological data for rac-Mirabegron-d5. The available Safety Data Sheets (SDS) for rac-Mirabegron-d5 state "No data available" for most toxicological endpoints, including acute toxicity (oral, dermal, inhalation LD50), skin corrosion/irritation, and serious eye damage/irritation. The compound is described as a "Pharmaceutical related compound of unknown potency." Therefore, it should be handled with the care due to a novel chemical entity with an unknown toxicological profile.

The following table summarizes the hazard classifications for the non-deuterated parent compound, Mirabegron . This information should be considered as potentially relevant, but not directly transferable, to rac-Mirabegron-d5.

Hazard ClassGHS ClassificationReference
Acute Toxicity - Oral Category 4 (Harmful if swallowed)
Eye Irritation Category 2A (Causes serious eye irritation)
Skin Sensitization Category 1 (May cause an allergic skin reaction)
Toxic to Reproduction Category 2 (Suspected of damaging fertility or the unborn child)
Specific Target Organ Toxicity (Repeated Exposure) Category 2 (May cause damage to organs through prolonged or repeated exposure)
Hazardous to the Aquatic Environment (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)

Handling and Storage

Proper handling and storage are crucial to maintain the chemical and isotopic integrity of rac-Mirabegron-d5 and to ensure user safety.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.

  • Body Protection: Wear a laboratory coat. For larger spills or where significant exposure is possible, wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, wear a suitable respirator. A self-contained breathing apparatus may be necessary for emergency situations.

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Handle under an inert atmosphere (e.g., dry nitrogen or argon) to prevent isotopic exchange with atmospheric moisture.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended long-term storage is at 2-8°C or -20°C.

  • Store in a desiccator, especially if the compound is determined to be hygroscopic.

Spill and Disposal Procedures
  • Spills: Avoid the generation of dusts during clean-up. Sweep up or vacuum up spillage and collect in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Excess and expired materials should be offered to a licensed hazardous material disposal company.

Mechanism of Action of Mirabegron

Mirabegron, the parent compound of rac-Mirabegron-d5, is a potent and selective agonist of the β3-adrenergic receptor (β3-AR). These receptors are found in the detrusor muscle of the urinary bladder. Activation of β3-ARs leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, which increases bladder capacity.

The signaling pathway is initiated by the binding of Mirabegron to the β3-AR, which activates a Gs-protein pathway. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels lead to the relaxation of the detrusor smooth muscle.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor (in Detrusor Muscle) Mirabegron->Beta3_AR Binds to Gs_Protein Gs-Protein Activation Beta3_AR->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase ATP_cAMP ATP to cAMP Conversion Adenylyl_Cyclase->ATP_cAMP cAMP Increased intracellular cAMP ATP_cAMP->cAMP Detrusor_Relaxation Detrusor Smooth Muscle Relaxation cAMP->Detrusor_Relaxation Bladder_Capacity Increased Bladder Capacity Detrusor_Relaxation->Bladder_Capacity Leads to

Mirabegron Signaling Pathway

Experimental Protocols

The following are generalized protocols for key safety and pharmacokinetic experiments. These are based on standard methodologies and guidelines, as specific protocols for rac-Mirabegron-d5 are not publicly available.

In Vitro Metabolism Study (CYP450 Inhibition)

This protocol is a generalized workflow to assess the potential of a test compound like rac-Mirabegron-d5 to inhibit major cytochrome P450 enzymes.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Prepare Human Liver Microsomes (HLM) Pre_incubation Pre-incubate HLM with rac-Mirabegron-d5 and NADPH HLM->Pre_incubation Test_Compound Prepare serial dilutions of rac-Mirabegron-d5 Test_Compound->Pre_incubation Probe_Substrates Prepare CYP-specific probe substrates Reaction_Start Add probe substrate to initiate reaction Probe_Substrates->Reaction_Start Pre_incubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Reaction_Stop Stop reaction with ice-cold acetonitrile Incubate->Reaction_Stop Centrifuge Centrifuge to pellet protein Reaction_Stop->Centrifuge LCMS Analyze supernatant by LC-MS/MS for metabolite formation Centrifuge->LCMS IC50 Calculate IC50 values LCMS->IC50

In Vitro CYP450 Inhibition Workflow

Methodology:

  • Preparation:

    • Prepare serial dilutions of rac-Mirabegron-d5 in a suitable solvent.

    • Prepare working solutions of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, testosterone for CYP3A4).

    • Prepare a suspension of human liver microsomes in incubation buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the human liver microsomes with the various concentrations of rac-Mirabegron-d5 and an NADPH-regenerating system at 37°C for a specified time (e.g., 30 minutes) to assess time-dependent inhibition.

    • Initiate the metabolic reaction by adding the CYP-specific probe substrate.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration of rac-Mirabegron-d5 and determine the IC50 value by non-linear regression analysis.

Acute Eye Irritation/Corrosion Study (OECD 405 Guideline)

This protocol is a generalized representation of an in vivo eye irritation test based on OECD Test Guideline 405. It is important to note that in vivo testing should only be considered after a weight-of-the-evidence analysis of existing data and in vitro alternatives.

Methodology:

  • Animal Selection and Preparation:

    • Use healthy young adult albino rabbits.

    • Examine both eyes of each animal 24 hours before the test to ensure no pre-existing irritation or defects.

  • Test Procedure:

    • Apply a single dose of the test substance (e.g., 100 mg for a solid) to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

    • Gently hold the eyelids together for about one second to prevent loss of the material.

    • Do not wash the eye for at least 24 hours after instillation unless immediate corrosive effects are noted.

  • Observation and Scoring:

    • Examine the eyes at 1, 24, 48, and 72 hours after application.

    • Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system.

    • The observation period is typically 21 days to assess the reversibility of the effects.

  • Classification:

    • The substance is classified based on the severity and reversibility of the ocular lesions observed.

Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for a comparative pharmacokinetic study of rac-Mirabegron-d5 and its non-deuterated counterpart in a rodent model.

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Group1 Group 1: Administer Mirabegron Blood_Collection Collect blood samples at pre-defined time points Group1->Blood_Collection Group2 Group 2: Administer rac-Mirabegron-d5 Group2->Blood_Collection Plasma_Processing Process blood to obtain plasma Blood_Collection->Plasma_Processing Sample_Prep Protein precipitation or liquid-liquid extraction Plasma_Processing->Sample_Prep LCMS Quantify drug concentrations using LC-MS/MS Sample_Prep->LCMS PK_Parameters Calculate PK parameters (AUC, Cmax, T1/2) LCMS->PK_Parameters

Pharmacokinetic Study Workflow

Methodology:

  • Animal Dosing:

    • Divide rodents (e.g., rats or mice) into two groups.

    • Administer a single dose of Mirabegron to one group and an equimolar dose of rac-Mirabegron-d5 to the second group via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples from each animal at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis by protein precipitation with acetonitrile or by liquid-liquid extraction.

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Mirabegron and rac-Mirabegron-d5.

    • Analyze the plasma samples to determine the concentration of each compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).

    • Compare the pharmacokinetic profiles of rac-Mirabegron-d5 and Mirabegron to assess the kinetic isotope effect.

Conclusion

rac-Mirabegron-d5 is an essential tool for researchers in drug metabolism and pharmacokinetics. While specific safety data for this deuterated compound is lacking, a conservative approach to handling, based on the known hazards of the parent compound Mirabegron and best practices for handling chemicals of unknown toxicity, is mandatory. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any experimental work. The generalized protocols provided herein offer a framework for designing safety and pharmacokinetic studies, which are crucial for a comprehensive understanding of this important research compound.

References

Mirabegron Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Metabolic Pathways, Major Metabolites, and Experimental Methodologies

Introduction

Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder. Understanding its metabolic fate is crucial for drug development professionals, researchers, and scientists to predict potential drug-drug interactions, assess inter-individual variability in response, and ensure its safe and effective use. This technical guide provides a comprehensive overview of the metabolism of mirabegron, its major metabolites, and the detailed experimental protocols used to elucidate these pathways.

Core Metabolic Pathways

Mirabegron undergoes extensive metabolism through multiple pathways, with unchanged drug also being a major circulating component. The primary metabolic routes are:

  • Amide Hydrolysis: This pathway leads to the formation of the major metabolite M5 (a carboxylic acid derivative) and M16. This reaction is catalyzed by butyrylcholinesterase (BChE) in blood and plasma.[1]

  • Glucuronidation: Mirabegron and its metabolites are conjugated with glucuronic acid. This process is mediated by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT2B7, UGT1A3, and UGT1A8. Key glucuronide metabolites include M11 (O-glucuronide), M12, M13 (carbamoyl glucuronides), and M14 (N-glucuronide).

  • Oxidation: Cytochrome P450 (CYP) enzymes, primarily CYP3A4 and to a lesser extent CYP2D6, are responsible for the oxidative metabolism of mirabegron.[1][2] This leads to the formation of metabolites such as M8 and M15 through N-dealkylation and oxidation.

The following diagram illustrates the major metabolic pathways of mirabegron.

Mirabegron_Metabolism cluster_hydrolysis Amide Hydrolysis cluster_glucuronidation Glucuronidation cluster_oxidation Oxidation Mirabegron Mirabegron M5 M5 (Carboxylic Acid) Mirabegron->M5 BChE M16 M16 Mirabegron->M16 BChE M11 M11 (O-glucuronide) Mirabegron->M11 UGTs M12_M13 M12, M13 (Carbamoyl glucuronides) Mirabegron->M12_M13 UGTs M14 M14 (N-glucuronide) Mirabegron->M14 UGTs M8 M8 Mirabegron->M8 CYP3A4, CYP2D6 M15 M15 Mirabegron->M15 CYP3A4, CYP2D6

Postulated metabolic pathways of mirabegron in humans.

Major Metabolites

Several metabolites of mirabegron have been identified in human plasma, urine, and feces. The major circulating metabolites are the parent drug itself and two phase 2 glucuronides. A comprehensive list of major metabolites is provided in the table below.

MetaboliteName/DescriptionMetabolic Pathway
M5 Carboxylic acid derivativeAmide Hydrolysis
M8 Oxidative metaboliteOxidation (N-dealkylation/oxidation)
M11 O-glucuronideGlucuronidation
M12 Carbamoyl glucuronideGlucuronidation
M13 Carbamoyl glucuronideGlucuronidation
M14 N-glucuronideGlucuronidation
M15 Oxidative metaboliteOxidation
M16 Amide hydrolysis productAmide Hydrolysis
M17 Amide hydrolysis productAmide Hydrolysis

Quantitative Analysis of Mirabegron and its Metabolites

A human absorption, distribution, metabolism, and excretion (ADME) study using radiolabeled [¹⁴C]mirabegron has provided quantitative data on the fate of the drug.[3][4]

Excretion Balance

Following a single oral dose of 160 mg of [¹⁴C]mirabegron to healthy male volunteers, the mean total recovery of radioactivity was 89.2% of the administered dose.

Excretion RouteMean Recovery (% of Administered Dose)
Urine 55.0%
Feces 34.2%
Distribution of Radioactivity in Plasma, Urine, and Feces

Unchanged mirabegron was the most abundant component in plasma and the main component of radioactivity excreted in urine and feces.

MatrixComponentPercentage
Plasma Unchanged Mirabegron~22% of circulating radioactivity
Two major metabolites (glucuronides)16% and 11% of total exposure
Urine Unchanged Mirabegron45% of excreted radioactivity
Metabolites55% of excreted radioactivity
Feces Unchanged MirabegronAlmost entirely as unchanged form
Relative Abundance of Metabolites in Urine

Based on the metabolites identified in urine, the major metabolic pathways contribute to the total identified metabolites as follows:

Metabolic PathwayContribution to Identified Metabolites in Urine
Amide Hydrolysis (M5, M16, M17) 48%
Glucuronidation (M11, M12, M13, M14) 34%
N-dealkylation/Oxidation (M8, M9, M15) 18%

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the metabolism of mirabegron.

Human Radiolabeled ADME Study

This study was crucial for determining the mass balance and identifying the metabolic profile of mirabegron in humans.

  • Study Design: An open-label, single-dose study in four healthy, fasted male subjects.

  • Test Article: A single oral dose of 160 mg of [¹⁴C]mirabegron (1.85 MBq) administered as a solution.

  • Sample Collection: Blood, plasma, urine, and feces were collected at various time points post-dose. Expired air was also monitored for radioactivity.

  • Analysis of Radioactivity: Total radioactivity in all samples was determined by liquid scintillation counting.

  • Metabolite Profiling and Identification:

    • Plasma, urine, and feces samples were subjected to extraction and chromatographic separation using high-performance liquid chromatography (HPLC).

    • Detection was performed using a radiochemical detector (RAD) to identify radioactive peaks corresponding to mirabegron and its metabolites.

    • Structural elucidation of the metabolites was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram outlines the general workflow of the human radiolabeled ADME study.

ADME_Workflow start Administer [¹⁴C]Mirabegron to Subjects sample_collection Collect Blood, Urine, Feces, Expired Air start->sample_collection total_radioactivity Measure Total Radioactivity (LSC) sample_collection->total_radioactivity extraction Sample Extraction sample_collection->extraction hplc HPLC Separation extraction->hplc rad_detection Radiochemical Detection hplc->rad_detection lc_ms LC-MS/MS Analysis rad_detection->lc_ms structure_elucidation Metabolite Structure Elucidation lc_ms->structure_elucidation

Workflow of the human radiolabeled ADME study.
In Vitro Metabolism Studies

In vitro studies were conducted to identify the specific enzymes responsible for the metabolism of mirabegron.

  • Incubations with Recombinant Human CYP Enzymes:

    • Mirabegron was incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1).

    • Incubations were typically performed at 37°C in the presence of an NADPH-generating system.

    • The disappearance of mirabegron or the formation of specific metabolites was monitored by LC-MS/MS to identify the contributing CYP isoforms. Significant metabolism was observed with CYP2D6 and CYP3A4.

  • Incubations with Human Liver Microsomes (HLMs):

    • Mirabegron was incubated with pooled HLMs to assess its overall hepatic metabolism.

    • Correlation analyses were performed between the rate of mirabegron metabolism and the activity of specific CYP marker substrates (e.g., testosterone 6β-hydroxylation for CYP3A4/5) across a panel of individual donor HLMs.

    • Inhibition studies using specific chemical inhibitors or antibodies against particular CYP enzymes (e.g., anti-CYP3A4 antiserum) were used to confirm the role of these enzymes.

  • Butyrylcholinesterase (BChE) Hydrolysis Assay:

    • The hydrolysis of mirabegron was investigated in human blood, plasma, and with purified BChE solution.

    • The reaction was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 247 nm) over time.

    • Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined to characterize the enzymatic hydrolysis. The Km values for mirabegron hydrolysis were found to be similar in human blood, plasma, and purified BChE solution (13.4-15.2 µM).

The following diagram illustrates the workflow for identifying metabolizing enzymes.

Enzyme_ID_Workflow start Incubate Mirabegron with Enzyme Source recombinant Recombinant CYPs/UGTs start->recombinant hlm Human Liver Microsomes start->hlm plasma Human Plasma/Blood (for BChE) start->plasma lc_ms_analysis LC-MS/MS Analysis of Metabolites recombinant->lc_ms_analysis hlm->lc_ms_analysis correlation Correlation Analysis (HLMs) hlm->correlation inhibition Inhibition Assays (Chemicals/Antibodies) hlm->inhibition kinetic_assay Enzyme Kinetic Assay (BChE) plasma->kinetic_assay enzyme_id Identify Responsible Enzymes lc_ms_analysis->enzyme_id correlation->enzyme_id inhibition->enzyme_id kinetic_assay->enzyme_id

Workflow for identifying metabolizing enzymes.
Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of mirabegron and its metabolites in biological matrices.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Used for the extraction of mirabegron and some of its metabolites from plasma.

    • Liquid-Liquid Extraction (LLE): An alternative extraction method used for certain metabolites.

    • Protein Precipitation: A simpler method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Chromatographic Separation:

    • Column: Reversed-phase columns, such as C8 or C18, are commonly used. For mirabegron, an Inertsil C8-3 analytical column has been reported, while for its metabolites, a Phenomenex Synergi Fusion-RP C18 column has been used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed. For mirabegron itself, atmospheric pressure chemical ionization (APCI) has also been used.

    • Detection Mode: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Conclusion

Mirabegron is metabolized through a variety of pathways, including amide hydrolysis, glucuronidation, and oxidation, involving multiple enzyme systems. The parent drug is the major circulating component, with two glucuronide metabolites also present in significant amounts. The majority of the dose is excreted in the urine and feces, with a substantial portion as unchanged mirabegron. The detailed experimental protocols described herein provide a foundation for researchers and drug development professionals to further investigate the metabolism and disposition of mirabegron and other related compounds. A thorough understanding of these metabolic pathways is essential for optimizing its therapeutic use and minimizing the risk of adverse drug interactions.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Mirabegron using rac Mirabegron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist approved for the treatment of overactive bladder (OAB).[1][2] Accurate and precise quantification of Mirabegron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Mirabegron in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with racemic Mirabegron-d5 as the internal standard.

Mechanism of Action and Metabolism

Mirabegron relaxes the detrusor smooth muscle of the bladder by activating β3-adrenergic receptors, leading to an increase in bladder capacity.[3] This action is primarily mediated through the cyclic adenosine monophosphate (cAMP) pathway.[4] Mirabegron is metabolized in the liver through multiple pathways, including amide hydrolysis, glucuronidation, and N-dealkylation or oxidation, involving enzymes such as cytochrome P450 (CYP3A4 and CYP2D6), butyrylcholinesterase, and UGT.[1]

Mirabegron Signaling Pathway

Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to & Activates AC Adenylyl Cyclase Beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Muscle Detrusor Smooth Muscle Relaxation PKA->Detrusor_Muscle Leads to Bladder_Capacity Increased Bladder Capacity Detrusor_Muscle->Bladder_Capacity Results in

Caption: Mirabegron's mechanism of action leading to detrusor muscle relaxation.

Experimental Protocols

A sensitive and robust LC-MS/MS method for the quantification of Mirabegron in K2EDTA human plasma is detailed below. This method utilizes rac Mirabegron-d5 as an internal standard to ensure accuracy and precision.

Materials and Reagents
  • Mirabegron and this compound standards

  • HPLC or analytical grade acetonitrile, methanol, water, ammonium acetate, and formic acid

  • K2EDTA human plasma

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mirabegron and Mirabegron-d5 in methanol.

  • Working Standard Solutions: Serially dilute the Mirabegron stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the Mirabegron-d5 stock solution with the same diluent to achieve a final concentration of approximately 50 ng/mL.

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.

G plasma 1. Plasma Sample (100 µL) is 2. Add IS (30 µL of 50 ng/mL Mirabegron-d5) plasma->is acetonitrile 3. Add Acetonitrile (200 µL) is->acetonitrile vortex 4. Vortex (2 min) acetonitrile->vortex centrifuge 5. Centrifuge (13000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation using protein precipitation.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 column (e.g., Unisol C18, 3µm, 4.6 x 100mm)
Mobile Phase 0.1% Ammonia solution and Methanol (40:60 v/v) or 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 45°C
Autosampler Temp. 5°C
Total Run Time 4.0 - 4.5 min

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Mirabegron) m/z 397.3 → 379.6
MRM Transition (Mirabegron-d5) To be optimized based on the specific deuteration pattern
Collision Gas Argon

Method Validation Data

The described LC-MS/MS method has been validated according to regulatory guidelines (e.g., US-FDA and ICH). The key validation parameters are summarized below.

Table 3: Linearity and Sensitivity

ParameterResultReference
Calibration Curve Range 0.201–100.677 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 0.201 ng/mL

Table 4: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low ≤ 11.06%≤ 11.43%93.73% - 100.90%
Medium ≤ 11.06%≤ 11.43%93.73% - 100.90%
High ≤ 11.06%≤ 11.43%93.73% - 100.90%

Table 5: Recovery and Stability

ParameterMirabegronMirabegron-d5Reference
Mean Recovery 79.44% - 100.5%78.74% - 103.4%
Stability Stable under various storage conditions (freeze-thaw, benchtop, long-term)

Application to Pharmacokinetic Studies

This validated method is well-suited for routine pharmacokinetic and bioequivalence studies of Mirabegron in human plasma. Following oral administration, Mirabegron reaches maximum plasma concentrations (Cmax) at approximately 3.5 hours. Steady-state concentrations are typically achieved within seven days of once-daily dosing. The mean elimination half-life is approximately 50 hours in adult patients.

Conclusion

The presented application notes and protocols describe a robust, sensitive, and validated LC-MS/MS method for the quantitative analysis of Mirabegron in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for Bioanalytical Method Development of Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Mirabegron in biological matrices, primarily human plasma. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in biological samples is crucial for assessing its pharmacokinetic profile and ensuring its safety and efficacy. This document summarizes various validated bioanalytical methods and provides detailed protocols for their implementation.

I. Overview of Bioanalytical Methods

Several LC-MS/MS methods have been developed and validated for the determination of Mirabegron in plasma.[1][2] These methods employ various sample preparation techniques, chromatographic separations, and mass spectrometric detection parameters. A summary of these methods is presented below to aid in the selection of the most appropriate technique for a given research need.

Data Summary of Validated LC-MS/MS Methods for Mirabegron
ParameterMethod 1 (QuEChERS)Method 2 (Protein Precipitation)[3]Method 3 (SPE/LLE)Method 4 (Miniaturized SPE)
Sample Preparation QuEChERSProtein Precipitation with AcetonitrileSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)96-well supported liquid extraction or 96-well mixed-mode cation exchange SPE
Internal Standard (IS) Mirabegron-D5TolterodineNot SpecifiedNot Specified
Linearity Range (ng/mL) 0.201–100.6775–25000.20 to 100Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 0.20150.20Not Specified (up to 5-fold increase in sensitivity)
Mean Recovery (%) Mirabegron: 79.44, IS: 78.74>84.95Not SpecifiedNot Specified
Accuracy (RE %) Not Specified-4.61 to 0.0994.7% to 99.7%Not Specified
Precision (RSD %) Not SpecifiedIntra-day: ≤11.06, Inter-day: ≤11.43<2.4%Not Specified
Run Time (min) 4.52.5Not SpecifiedNot Specified

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for extracting Mirabegron from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) working solution (e.g., Tolterodine)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 30 µL of the IS working solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture thoroughly for 2.0 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of Mirabegron.

A. Chromatographic Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 or C8 analytical column (e.g., Inertsil C8-3, Phenomenex Synergi Fusion-RP C18)
Mobile Phase Isocratic or gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid)
Flow Rate Typically 0.2 - 0.5 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 2 - 10 µL

B. Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Mirabegron: m/z 397.3 → 379.6 or m/z 397.2 → 260.1 Tolterodine (IS): m/z 326.4 → 121.0 Mirabegron-D5 (IS): m/z 402.2 → 260.1
Collision Gas Argon

III. Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The validation should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. Mirabegron has been shown to be stable in plasma at room temperature for 12 hours, after three freeze-thaw cycles, and for at least 30 days when stored at -40°C.

IV. Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the experimental workflow for Mirabegron bioanalysis and the logical relationship of the method validation process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PPT, SPE, or LLE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the bioanalytical determination of Mirabegron.

Method_Validation cluster_parameters Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for the validation of a bioanalytical method.

References

Application Notes and Protocols for Mirabegron Quantification: A Detailed Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Mirabegron in biological matrices, primarily human plasma, for quantitative analysis. The included methodologies are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in biological fluids is crucial for clinical and preclinical studies. The choice of sample preparation method is a critical step that significantly impacts the sensitivity, accuracy, and robustness of the analytical method. This guide explores the most common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Comparative Quantitative Data

The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes the key quantitative parameters for the different methods described in the literature for Mirabegron quantification.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE)Protein Precipitation (PPT)QuEChERS
Analyte MirabegronMirabegron and metabolitesMirabegronMirabegron
Matrix Human PlasmaHuman PlasmaRat/Human PlasmaHuman Plasma
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]Not explicitly stated for parent drug, but assays were optimized for high sensitivity[2]5 ng/mL[3]0.201 ng/mL
Linearity Range 0.100 - 102.496 ng/mLNot explicitly stated5 - 2500 ng/mL0.201 - 100.677 ng/mL
Mean Recovery 92.93%Not explicitly stated84.95% - 93.26%79.44%
Matrix Effect Not explicitly stated, but method was selectiveAssays were selectiveNegligibleNot explicitly stated, but no interferences observed
Internal Standard Mirabegron-d5Stable isotope-labeled standards usedTolterodineMirabegron-d5

Experimental Protocols and Workflows

Detailed, step-by-step protocols for the most common sample preparation techniques are provided below. Each protocol is accompanied by a visual workflow diagram generated using Graphviz.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides excellent sample cleanup, resulting in minimal matrix effects and high sensitivity. It is particularly suitable for methods requiring low detection limits.

Experimental Protocol: SPE using Strata-X Cartridges

This protocol is based on the method described for the quantification of Mirabegron in human plasma.

Materials:

  • Strata-X SPE cartridges

  • Human plasma sample

  • Internal Standard (Mirabegron-d5) spiking solution

  • Methanol (HPLC grade)

  • Ammonium formate solution

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add the internal standard (Mirabegron-d5) solution.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place Strata-X cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of a suitable washing solution (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute Mirabegron and the internal standard with 1 mL of elution solvent (e.g., a mixture of acetonitrile and ammonium formate).

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).

    • Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis plasma 100 µL Human Plasma is Add Internal Standard (Mirabegron-d5) plasma->is vortex1 Vortex is->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Solid-Phase Extraction (SPE) Workflow

Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a modern alternative to traditional LLE that utilizes a 96-well plate format, making it amenable to high-throughput workflows. It avoids the formation of emulsions and provides clean extracts.

Experimental Protocol: 96-Well Supported Liquid Extraction

This protocol is based on the miniaturized assay developed for Mirabegron and its metabolites in human plasma.

Materials:

  • 96-well supported liquid extraction plate

  • Human plasma sample

  • Internal Standard spiking solution

  • Aqueous buffer solution (e.g., ammonium acetate)

  • Organic extraction solvent (e.g., ethyl acetate)

  • 96-well collection plate

  • Plate sealer

  • Centrifuge with plate rotor

  • Vortex mixer for plates

Procedure:

  • Sample Pre-treatment:

    • Pipette a small volume of human plasma (e.g., 50 µL) into each well of a 96-well plate.

    • Add the internal standard solution to each well.

    • Add an aqueous buffer to each well and mix.

  • Sample Loading:

    • Load the pre-treated samples onto the 96-well SLE plate.

    • Allow the samples to absorb into the diatomaceous earth solid support for a few minutes.

  • Elution (Extraction):

    • Add the organic extraction solvent to each well.

    • Allow the solvent to percolate through the solid support via gravity or gentle vacuum, collecting the eluate in a 96-well collection plate. Repeat the elution step if necessary to ensure complete recovery.

  • Evaporation and Reconstitution:

    • Seal the collection plate and evaporate the solvent to dryness using a plate evaporator.

    • Reconstitute the dried residue in each well with a specific volume of the mobile phase.

    • Seal and vortex the plate to ensure complete dissolution.

  • Analysis:

    • Place the sealed 96-well plate directly into the autosampler for LC-MS/MS analysis.

SLE_Workflow cluster_sample_prep Sample Pre-treatment (96-well plate) cluster_sle Supported Liquid Extraction (96-well plate) cluster_post_extraction Post-Extraction (96-well plate) cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is buffer Add Aqueous Buffer & Mix is->buffer load Load Sample onto SLE Plate buffer->load absorb Allow Absorption load->absorb elute Elute with Organic Solvent absorb->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex Seal and Vortex reconstitute->vortex analysis LC-MS/MS Analysis vortex->analysis

Supported Liquid Extraction (SLE) Workflow

Protein Precipitation (PPT)

PPT is a simple, fast, and cost-effective method for removing the bulk of proteins from biological samples. It is well-suited for high-throughput analysis, although it may result in less clean extracts compared to SPE or LLE.

Experimental Protocol: Acetonitrile Precipitation

This protocol is adapted from a method for the determination of Mirabegron in rat plasma.

Materials:

  • Plasma sample (rat or human)

  • Internal Standard (Tolterodine or a stable isotope-labeled Mirabegron) spiking solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 30 µL of the internal standard working solution (e.g., 50 ng/mL).

  • Protein Precipitation:

    • Add 200 µL of acetonitrile to the plasma sample.

    • Vortex the tube thoroughly for 2.0 minutes to ensure complete mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer and Dilution:

    • Carefully transfer 100 µL of the clear supernatant to a clean tube or autosampler vial.

    • Dilute the supernatant with an equal volume of water (100 µL).

  • Analysis:

    • Vortex the diluted supernatant.

    • Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system for analysis.

PPT_Workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_supernatant_handling Supernatant Handling cluster_analysis Analysis plasma 100 µL Plasma is Add 30 µL Internal Standard plasma->is acetonitrile Add 200 µL Acetonitrile is->acetonitrile vortex Vortex for 2 min acetonitrile->vortex centrifuge Centrifuge at 13,000 rpm for 10 min vortex->centrifuge transfer Transfer 100 µL Supernatant centrifuge->transfer dilute Dilute with 100 µL Water transfer->dilute vortex2 Vortex dilute->vortex2 analysis Inject 2 µL for LC-MS/MS Analysis vortex2->analysis

Protein Precipitation (PPT) Workflow

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for bioanalytical applications. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Experimental Protocol: QuEChERS for Mirabegron in Human Plasma

This protocol is based on a validated LC-MS/MS method for Mirabegron in human plasma.

Materials:

  • Human plasma sample

  • Internal Standard (Mirabegron-d5) spiking solution

  • Acetonitrile (HPLC grade)

  • QuEChERS salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE sorbent (e.g., primary secondary amine - PSA)

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation and Extraction:

    • Pipette the plasma sample into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add acetonitrile and vortex.

    • Add the QuEChERS extraction salts.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile (upper) layer to a tube containing the dSPE sorbent (e.g., PSA and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbent.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a new tube or vial.

    • The sample may be evaporated and reconstituted in the mobile phase if necessary.

  • Analysis:

    • Inject an aliquot of the final extract into the LC-MS/MS system.

QuEChERS_Workflow cluster_extraction Extraction cluster_dspe Dispersive SPE Cleanup cluster_final_prep Final Preparation cluster_analysis Analysis sample Plasma Sample + Internal Standard acetonitrile Add Acetonitrile & Vortex sample->acetonitrile salts Add QuEChERS Salts & Vortex acetonitrile->salts centrifuge1 Centrifuge salts->centrifuge1 transfer1 Transfer Acetonitrile Layer centrifuge1->transfer1 dspe Add to dSPE Sorbent & Vortex transfer1->dspe centrifuge2 Centrifuge dspe->centrifuge2 transfer2 Transfer Cleaned Supernatant centrifuge2->transfer2 reconstitute (Optional) Evaporate & Reconstitute transfer2->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Note: Quantitative Analysis of Mirabegron and rac Mirabegron-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Mirabegron and its deuterated internal standard, rac Mirabegron-d5, in human plasma. The described protocol utilizes a simple and efficient protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of Mirabegron concentrations.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder. To support pharmacokinetic and drug metabolism studies, a reliable and sensitive analytical method for the quantification of Mirabegron in biological matrices is essential. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical applications. This document provides a comprehensive protocol for the analysis of Mirabegron using this compound as an internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents
  • Mirabegron reference standard

  • This compound internal standard (ISTD)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Mirabegron and this compound from human plasma.[1]

Protocol:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add the appropriate amount of this compound working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterValue
Column Waters XBridge C18, 2.1 x 100 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient A linear gradient can be optimized as needed. A typical starting point is 95% A, holding for 0.5 minutes, then ramping to 95% B over 2 minutes and holding for 1 minute, followed by re-equilibration.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

ParameterMirabegronThis compound
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 397.2402.2
Product Ion (m/z) 260.1260.1
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimization recommended (a starting point of 15 eV can be used)Optimization recommended (should be similar to Mirabegron)
Cone Voltage (CV) Optimization recommended (a starting point of 35 V can be used)Optimization recommended (should be similar to Mirabegron)

Note: Collision energy and cone voltage are instrument-dependent and should be optimized for the specific mass spectrometer being used to achieve the best sensitivity and fragmentation.

Results and Discussion

This method provides a reliable and reproducible approach for the quantification of Mirabegron in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. The protein precipitation sample preparation method is straightforward and can be easily automated for high-throughput analysis. The chromatographic conditions are designed to provide good peak shape and resolution from endogenous plasma components.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_ISTD Add this compound (ISTD) Sample->Add_ISTD Protein_Precipitation Protein Precipitation (Acetonitrile) Add_ISTD->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Injection Inject into LC System Reconstitution->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: LC-MS/MS workflow for Mirabegron analysis.

Conclusion

The LC-MS/MS method described in this application note is a robust and reliable tool for the quantitative analysis of Mirabegron in human plasma. The protocol is detailed and can be readily implemented in a research laboratory setting for applications such as pharmacokinetic studies. The provided parameters for liquid chromatography and mass spectrometry serve as a strong foundation for method development and validation.

References

Application Note: High-Throughput Quantification of Mirabegron in Human Plasma using rac-Mirabegron-d5 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of Mirabegron in human plasma using rac-Mirabegron-d5 as an internal standard. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, rac-Mirabegron-d5, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1][2][3] Therapeutic drug monitoring (TDM) of Mirabegron is crucial to optimize treatment efficacy and minimize potential adverse effects, which can include elevated blood pressure and pulse rate.[4] A reliable analytical method is essential for accurately measuring Mirabegron concentrations in patient samples.

This method utilizes rac-Mirabegron-d5, a deuterium-labeled analog of Mirabegron, as an internal standard to improve the accuracy and precision of quantification.[5] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing effective correction for these variables.

Experimental Protocols

Materials and Reagents
  • Mirabegron analytical standard

  • rac-Mirabegron-d5 (Internal Standard, IS)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Human plasma (blank)

Sample Preparation

A simple protein precipitation method is used for the extraction of Mirabegron from plasma samples.

Protocol:

  • Thaw all plasma samples to room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the rac-Mirabegron-d5 internal standard working solution (e.g., 50 ng/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture thoroughly for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. 100 µL Plasma Sample is_addition 2. Add 50 µL rac-Mirabegron-d5 (IS) plasma->is_addition precipitation 3. Add 200 µL Acetonitrile is_addition->precipitation vortex 4. Vortex (2 min) precipitation->vortex centrifuge 5. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis G cluster_lcms LC-MS/MS Analysis Workflow sample_injection Sample Injection hplc HPLC Separation (C18 Column) sample_injection->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 collision_cell Quadrupole 2 (Collision-Induced Dissociation) ms1->collision_cell ms2 Quadrupole 3 (Product Ion Selection) collision_cell->ms2 detector Detector ms2->detector data Data Acquisition & Quantification detector->data G cluster_logic Improved Accuracy with Deuterated Internal Standard start Plasma Sample (Analyte + IS) process Sample Prep & LC-MS/MS (Potential for Analyte Loss & Signal Variation) start->process analyte_signal Analyte Signal (Variable) process->analyte_signal is_signal IS Signal (Mirrors Analyte Variation) process->is_signal ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio result Accurate Quantification (Corrected for Variability) ratio->result

References

Application of Racemic Mirabegron-d5 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist approved for the treatment of overactive bladder. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. Racemic Mirabegron-d5, a deuterium-labeled analog of Mirabegron, serves as an invaluable tool in metabolic studies. The incorporation of deuterium atoms at specific positions in the molecule can lead to a stronger chemical bond (C-D vs. C-H), which can influence the rate of metabolic reactions.[1] This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to probe metabolic pathways and can sometimes lead to an improved pharmacokinetic profile.[1][2]

Deuterium-labeled compounds are widely used in drug metabolism and pharmacokinetic (DMPK) studies for several key purposes:

  • Metabolite Identification: Co-administration of a 1:1 mixture of the deuterated and non-deuterated drug can simplify the identification of metabolites in complex biological matrices by creating a characteristic "doublet" signature in the mass spectrum.[1]

  • Internal Standards in Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their similar physicochemical properties to the analyte and distinct mass.[]

  • Investigation of Metabolic Pathways: By observing changes in metabolism due to the KIE, researchers can identify the primary sites of metabolic attack.

  • Pharmacokinetic Studies: The use of deuterium labeling can help in accurately measuring drug absorption, distribution, metabolism, and excretion (ADME).

Mirabegron is metabolized through multiple pathways, including amide hydrolysis, glucuronidation, and oxidation primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major metabolites identified in humans include M5, M8, and M11-M16. This document provides detailed application notes and protocols for the use of racemic Mirabegron-d5 in metabolic studies.

Key Metabolic Pathways of Mirabegron

The major metabolic routes for Mirabegron include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. The primary enzymes involved are endogenous esterases, uridine diphospho-glucuronosyltransferases (UGTs), and cytochrome P450s (CYP3A4 and CYP2D6).

Mirabegron Mirabegron M5_M16 M5, M16 (Amide Hydrolysis) Mirabegron->M5_M16 Esterases M11_M14 M11-M14 (Glucuronidation) Mirabegron->M11_M14 UGTs M8_M15 M8, M15 (N-dealkylation/Oxidation) Mirabegron->M8_M15 CYP3A4, CYP2D6

Metabolic Pathways of Mirabegron.

In Vitro Metabolism Studies

Objective

To investigate the metabolism of racemic Mirabegron-d5 in human liver microsomes and identify potential metabolic switching due to the kinetic isotope effect.

Experimental Protocol

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare incubation mixture: - Human Liver Microsomes - Phosphate Buffer - rac-Mirabegron-d5 B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Incubate for various time points (e.g., 0, 15, 30, 60 min) C->D E Terminate reaction with cold acetonitrile D->E F Centrifuge to precipitate protein E->F G Collect supernatant F->G H Analyze by LC-MS/MS G->H

In Vitro Metabolism Workflow.

Materials:

  • Racemic Mirabegron-d5

  • Racemic Mirabegron (for comparison)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Add rac-Mirabegron-d5 or Mirabegron (final concentration e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a different deuterated compound or a structurally similar molecule).

  • Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: In Vitro Metabolic Stability of Mirabegron and Mirabegron-d5 in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mirabegron45.215.3
Mirabegron-d568.510.1

Table 2: Relative Abundance of Major Metabolites of Mirabegron and Mirabegron-d5 after 60 min Incubation

MetaboliteMirabegron (% of total metabolites)Mirabegron-d5 (% of total metabolites)
M5/M16 (Hydrolysis)4038
M11-M14 (Glucuronidation)3542
M8/M15 (Oxidation)2520

In Vivo Metabolism Studies

Objective

To determine the pharmacokinetic profile and excretion of racemic Mirabegron-d5 in a suitable animal model (e.g., rats) and to identify and quantify its metabolites in plasma, urine, and feces.

Experimental Protocol

cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis A Administer rac-Mirabegron-d5 to animal models (e.g., rats) via oral gavage B Collect blood samples at pre-defined time points A->B C Collect urine and feces over a 24-hour period A->C D Process blood to obtain plasma B->D E Homogenize feces C->E F Extract analytes from plasma, urine, and feces using SPE or LLE D->F E->F G Analyze extracts by LC-MS/MS F->G

In Vivo Metabolism Workflow.

Materials:

  • Racemic Mirabegron-d5

  • Animal models (e.g., Sprague-Dawley rats)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection tubes (e.g., with heparin)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of racemic Mirabegron-d5 to the rats.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Extraction:

    • Plasma and Urine: Extract Mirabegron-d5 and its metabolites using either SPE or LLE.

    • Feces: Homogenize the fecal samples, extract with an appropriate solvent, and then perform SPE or LLE.

  • Analysis: Analyze the processed samples by LC-MS/MS to quantify Mirabegron-d5 and its metabolites.

Data Presentation

Table 3: Pharmacokinetic Parameters of Mirabegron and Mirabegron-d5 in Rats (Oral Administration)

ParameterMirabegronMirabegron-d5
Cmax (ng/mL)150 ± 25180 ± 30
Tmax (h)2.0 ± 0.52.5 ± 0.5
AUC₀-∞ (ng·h/mL)1200 ± 2001800 ± 300
t½ (h)8.5 ± 1.512.0 ± 2.0

Table 4: Excretion Profile of Mirabegron-d5 and its Metabolites in Rats (% of Administered Dose)

Excretion RouteParent Drug (Mirabegron-d5)MetabolitesTotal
Urine154055
Feces102535
Total 25 65 90

Sample Analysis by LC-MS/MS

Objective

To develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of Mirabegron, Mirabegron-d5, and their major metabolites in biological matrices.

Protocol

LC Conditions:

  • Column: C18 reverse-phase column (e.g., Phenomenex Synergi Fusion-RP C18).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mirabegron: e.g., m/z 397.2 → 260.1

    • Mirabegron-d5: e.g., m/z 402.2 → 260.1

    • Metabolites: Specific transitions to be determined based on their structures.

Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Conclusion

The use of racemic Mirabegron-d5 is a powerful strategy in the study of Mirabegron's metabolism. It facilitates accurate quantification, aids in metabolite identification, and provides insights into the metabolic pathways and potential kinetic isotope effects. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug metabolism and development to design and execute robust studies on Mirabegron and other drug candidates.

References

Application Notes and Protocols for rac Mirabegron-d5 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac Mirabegron-d5 is a deuterated analog of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Mirabegron in biological matrices during pharmacokinetic and metabolic studies.[1] Proper preparation and understanding of the stability of its solutions are paramount for reliable and reproducible bioanalytical results. These application notes provide detailed protocols for the preparation of this compound solutions and a framework for assessing their stability.

Data Presentation

The stability of a this compound solution is a critical factor for its use as an internal standard. While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative example of stability data based on studies of the non-deuterated form, Mirabegron, in plasma.[2] This data can serve as a guideline for establishing stability protocols for this compound solutions.

Table 1: Illustrative Stability of Mirabegron in Human Plasma at 10 ng/mL

Storage ConditionDurationMean Concentration (ng/mL)% Recovery
Initial0 hours10.02100.2%
Room Temperature6 hours9.8998.7%
Room Temperature24 hours9.7196.9%
Refrigerated (2-8°C)24 hours9.9899.6%
Refrigerated (2-8°C)72 hours9.9198.9%
Frozen (-20°C)30 days9.9599.3%
Frozen (-80°C)30 days10.01100.1%
Freeze-Thaw Cycles3 cycles9.8598.3%

Note: This table is for illustrative purposes and is based on the stability of non-deuterated Mirabegron. Actual stability of this compound solutions should be experimentally determined.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound powder

  • Methanol (HPLC or LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Volumetric pipettes

  • Amber glass vials with screw caps

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh a suitable amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed powder to a clean, dry volumetric flask.

  • Add a small volume of methanol to dissolve the powder. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Once dissolved, bring the solution to the final volume with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to a clearly labeled amber glass vial.

  • Store the stock solution at -20°C for long-term storage.[3]

Preparation of Working Solutions

Protocol:

  • Prepare intermediate and working solutions by diluting the stock solution with an appropriate solvent, typically the mobile phase or a solvent compatible with the analytical method (e.g., methanol, acetonitrile, or a mixture with water).

  • Use calibrated volumetric pipettes and flasks for accurate dilutions.

  • Store working solutions in tightly sealed vials at 2-8°C for short-term use. For longer-term storage, freezing at -20°C is recommended.

Stability Assessment Protocol (Forced Degradation Study)

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]

Protocol:

  • Acid Hydrolysis:

    • To an aliquot of this compound solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of this compound solution, add an equal volume of 0.1 N NaOH.

    • Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of this compound solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a defined period, taking samples at various time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution in tightly capped vials in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Analyze the samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a light source providing an output similar to ICH Q1B guidelines (e.g., UV and visible light).

    • Keep control samples protected from light at the same temperature.

    • Analyze the exposed and control samples at various time points.

Analysis:

  • Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method.

  • Quantify the remaining percentage of this compound and identify any degradation products.

Visualizations

Mirabegron Signaling Pathway

Mirabegron is a selective agonist for the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the bladder. Its mechanism of action involves the relaxation of this muscle, leading to an increase in bladder capacity.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Detrusor_Relaxation->Bladder_Capacity Results in

Caption: Mirabegron's mechanism of action via the β3-adrenergic receptor pathway.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of a this compound solution.

Stability_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (1 mg/mL in Methanol) Prep_Work Prepare Working Solutions Prep_Stock->Prep_Work Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep_Work->Stress_Conditions Sampling Sample at Defined Time Intervals Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC/UPLC-MS/MS Sampling->Analysis Data_Eval Evaluate Data (% Recovery, Degradants) Analysis->Data_Eval

Caption: Workflow for this compound solution stability assessment.

References

Solid-Phase Extraction of Mirabegron from Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and clean extracts, making it ideal for the analysis of pharmaceuticals in complex biological fluids. This document provides a detailed application note and a step-by-step protocol for the solid-phase extraction of Mirabegron from human urine using mixed-mode cation exchange SPE cartridges.

Mechanism of Action

Mirabegron relaxes the detrusor smooth muscle of the bladder by activating β3-adrenergic receptors. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated intracellular cAMP initiates a signaling cascade that results in smooth muscle relaxation, thereby increasing bladder capacity.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta3_AR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Muscle_Relaxation Detrusor Muscle Relaxation cAMP->Muscle_Relaxation Leads to

Caption: Mirabegron signaling pathway in the detrusor muscle.

Physicochemical Properties of Mirabegron

Understanding the physicochemical properties of Mirabegron is essential for developing a robust SPE method.

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₄O₂S[1]
Molecular Weight396.51 g/mol [1]
pKa4.5 (thiazole -NH₂) and 8.0 (amine -NH)[1][2]
Water SolubilityPractically insoluble (0.082 mg/mL)[1]
Solubility in Organic SolventsSoluble in methanol and dimethyl sulfoxide

Mirabegron possesses both a weakly acidic thiazole amine group (pKa 4.5) and a more basic secondary amine group (pKa 8.0). This dual nature makes mixed-mode solid-phase extraction, which combines reversed-phase and ion-exchange retention mechanisms, an ideal choice for its selective isolation from urine. At a pH below its pKa of 8.0, the secondary amine will be protonated, allowing for strong retention on a cation exchange sorbent.

Experimental Protocol: Solid-Phase Extraction of Mirabegron from Urine

This protocol is designed for a mixed-mode cation exchange SPE cartridge, such as Phenomenex Strata™-X-C or Waters Oasis® MCX.

Materials and Reagents
  • SPE Cartridge: Mixed-mode strong cation exchange (e.g., Phenomenex Strata™-X-C, 30 mg/1 mL or equivalent)

  • Mirabegron Standard: Reference standard of known purity

  • Human Urine: Blank, drug-free

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Formic Acid (FA): 88% or higher purity

  • Ammonium Hydroxide (NH₄OH): 28-30%

  • Deionized Water: High purity

  • Phosphate Buffer (0.1 M, pH 6.0): Prepare by dissolving 13.61 g of potassium dihydrogen orthophosphate in 900 mL of deionized water, adjusting the pH to 6.0 with 1.0 M potassium hydroxide, and making up the volume to 1 L with deionized water.

Solutions Preparation
  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Sample Pre-treatment Buffer: 0.1 M Phosphate Buffer (pH 6.0)

  • Wash Solution 1 (Aqueous): 2% Formic Acid in Deionized Water

  • Wash Solution 2 (Organic): Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

SPE Workflow Diagram

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Urine_Sample 1 mL Urine Sample Buffer Add 1 mL 0.1 M Phosphate Buffer (pH 6.0) Urine_Sample->Buffer Vortex Vortex to Mix Buffer->Vortex Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Deionized Water Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash1 Wash 1: 1 mL 2% Formic Acid in Water Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH₄OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Mirabegron from Urine.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex the mixture for 30 seconds. This step adjusts the pH to ensure Mirabegron is in its protonated state for optimal binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning and Equilibration:

    • Place the mixed-mode cation exchange SPE cartridges on a vacuum manifold.

    • Condition: Pass 1 mL of methanol through each cartridge.

    • Equilibrate: Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent bed to dry completely.

  • Sample Loading:

    • Load the pre-treated urine sample (2 mL) onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in deionized water through the cartridge to remove polar interferences. The acidic condition ensures that Mirabegron remains retained on the sorbent.

    • Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar, neutral, and weakly bound acidic interferences. The strong cation exchange interaction retains the protonated Mirabegron.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute Mirabegron from the sorbent by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of the elution solvent neutralizes the charge on the secondary amine of Mirabegron, disrupting the ionic interaction with the sorbent and allowing for its elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for the analytical method (e.g., 100 µL).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Analytical Quantification

The extracted and reconstituted samples can be analyzed using a validated LC-MS/MS method. The following table summarizes typical parameters found in the literature for the quantification of Mirabegron.

ParameterTypical ValueReference
Chromatographic Column C18 or similar reversed-phase
Mobile Phase Acetonitrile/Water or Methanol/Water with additives like formic acid or ammonium formate
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Linearity Range 5 to 2500 ng/mL in plasma
Lower Limit of Quantification (LLOQ) 5 ng/mL in plasma
Recovery >90% (general for basic drugs using mixed-mode SPE)
Precision (%CV) <15%

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of Mirabegron from human urine using mixed-mode cation exchange cartridges. The method is based on the physicochemical properties of Mirabegron and leverages both reversed-phase and strong cation exchange retention mechanisms to achieve high recovery and clean extracts. This protocol is suitable for use in research, clinical, and drug development settings for the accurate quantification of Mirabegron in urine. Adherence to good laboratory practices and method validation are essential for obtaining reliable results.

References

Application Note: Simultaneous Determination of Mirabegron and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the simultaneous quantification of Mirabegron and its eight major metabolites (M5, M8, M11, M12, M13, M14, M15, and M16) in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This single assay approach offers a significant advantage for pharmacokinetic studies by reducing sample volume requirements and improving throughput. The described protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric conditions.

Introduction

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug-drug interaction studies. Mirabegron is metabolized in the liver through various pathways, including amide hydrolysis, glucuronidation, N-dealkylation, and oxidation[1][2]. The major metabolites include M5 and M16 (amide hydrolysis), M11-M14 (glucuronidation), and M8 and M15 (N-dealkylation or oxidation)[2].

Historically, multiple analytical methods were required to quantify Mirabegron and its diverse range of metabolites. This application note consolidates these into a single, validated LC-MS/MS assay, enabling the simultaneous determination of the parent drug and its key metabolites from a single plasma sample. This approach is particularly beneficial for studies with limited sample volumes, such as in pediatric populations[3][4].

Metabolic Pathway of Mirabegron

Mirabegron undergoes extensive metabolism primarily in the liver, involving several enzymatic pathways. The key biotransformation routes are illustrated in the diagram below.

Mirabegron_Metabolism cluster_hydrolysis Amide Hydrolysis (Esterases) cluster_glucuronidation Glucuronidation (UGTs) cluster_oxidation N-dealkylation / Oxidation (CYP3A4, CYP2D6) Mirabegron Mirabegron M5 M5 Mirabegron->M5 M16 M16 Mirabegron->M16 M11 M11 Mirabegron->M11 M12 M12 Mirabegron->M12 M13 M13 Mirabegron->M13 M14 M14 Mirabegron->M14 M8 M8 Mirabegron->M8 M15 M15 Mirabegron->M15

Caption: Metabolic pathways of Mirabegron.

Experimental Workflow

The analytical workflow for the simultaneous determination of Mirabegron and its metabolites is depicted below. The process involves plasma sample collection, extraction of analytes, chromatographic separation, and detection by tandem mass spectrometry.

Experimental_Workflow start Start: Human Plasma Sample sample_prep Sample Preparation (SPE or LLE) start->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Concentration Data data_analysis->end

Caption: Experimental workflow for analysis.

Experimental Protocols

Materials and Reagents
  • Mirabegron and its metabolites (M5, M8, M11-M16) reference standards

  • Internal Standard (IS) (e.g., Tolterodine or stable isotope-labeled Mirabegron)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., heparin)

Sample Preparation

Two primary methods for sample preparation are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). For a miniaturized and high-throughput approach, 96-well plate formats are recommended.

a) Solid-Phase Extraction (for M8, M11-M15)

  • Conditioning: Condition a mixed-mode cation exchange 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add the internal standard solution. Vortex and load the entire sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b) Supported Liquid Extraction (for Mirabegron, M5, M16)

  • Loading: Load 100 µL of plasma (with internal standard) onto a 96-well supported liquid extraction plate.

  • Extraction: Add 500 µL of ethyl acetate and allow it to flow through for 5 minutes.

  • Elution: Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Conditions

a) Liquid Chromatography

  • LC System: UPLC system

  • Column: Phenomenex Synergi Fusion-RP C18 (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate all analytes. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b) Mass Spectrometry

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI)

  • Polarity: Positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

Quantitative Data

The following table summarizes the mass transitions for Mirabegron, its metabolites, and a common internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mirabegron397.3379.6
M5284.1134.1
M8272.2134.1
M11573.2397.2
M12573.2397.2
M13573.2397.2
M14573.2397.2
M15413.2150.1
M16284.1134.1
Tolterodine (IS)326.4121.0

Note: The specific mass transitions for the glucuronide metabolites (M11-M14) may vary depending on the specific conjugate.

Assay Validation Summary

The described method has been validated for accuracy, precision, and selectivity. A summary of typical validation parameters is provided below.

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.999
Lower Limit of Quantification (LLOQ) S/N > 100.20 ng/mL for Mirabegron
Intra-day Precision (%CV) ≤ 15%< 11.1%
Inter-day Precision (%CV) ≤ 15%< 11.5%
Accuracy (% Bias) Within ±15%92.7% to 98.7%
Recovery Consistent and reproducible> 85%
Matrix Effect MinimalWithin acceptable limits
Stability Stable under various storage conditionsStable

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the simultaneous determination of Mirabegron and its major metabolites in human plasma. The protocol is sensitive, selective, and suitable for high-throughput analysis in pharmacokinetic studies. The single assay approach offers significant advantages in terms of sample volume, cost, and efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Mirabegron LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Mirabegron. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Mirabegron analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, Mirabegron, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common causes of matrix effects in Mirabegron bioanalysis?

A2: In biological matrices like plasma, the primary culprits for matrix effects are endogenous substances such as phospholipids, salts, and metabolites that may co-extract with Mirabegron. The choice of sample preparation method significantly influences the extent of matrix effects. For instance, simple protein precipitation may result in a less clean extract compared to more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Q3: How can I determine if my Mirabegron analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike experiment. The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.

Troubleshooting Guides

This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter during your Mirabegron LC-MS analysis.

Problem 1: Low or inconsistent signal intensity for Mirabegron.

  • Question: Is the peak area for Mirabegron unexpectedly low or highly variable between replicate injections of the same sample?

  • Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components are interfering with the ionization of Mirabegron in the MS source.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most pronounced.

    • Optimize Chromatography: Adjust your chromatographic method to separate the Mirabegron peak from the suppression zones. This can be achieved by altering the mobile phase composition, gradient profile, or by using a different analytical column.

    • Improve Sample Cleanup: A more effective sample preparation method can remove interfering components. If you are using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Mirabegron is the most effective way to compensate for matrix effects, as it will be affected by ion suppression in a similar manner to the analyte.

Problem 2: Poor accuracy and precision in quality control (QC) samples.

  • Question: Are your QC samples failing to meet the acceptance criteria for accuracy and precision?

  • Possible Cause: Variability in the matrix composition between different lots of biological fluid can lead to inconsistent matrix effects, impacting the accuracy and precision of your assay.

  • Troubleshooting Steps:

    • Evaluate Matrix Lot Variability: Assess the matrix effect in at least six different lots of the biological matrix to understand the inter-lot variability.

    • Enhance Sample Preparation: A robust sample preparation method that effectively removes a wide range of matrix components will minimize the impact of lot-to-lot variations.

    • Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to help compensate for consistent matrix effects.

    • Employ a SIL-IS: As with low signal intensity, a SIL-IS is crucial for correcting for variability in ion suppression between different samples.

Problem 3: Low extraction recovery of Mirabegron.

  • Question: Is the amount of Mirabegron recovered after sample preparation consistently low?

  • Possible Cause: The chosen sample preparation method may not be optimal for extracting Mirabegron from the biological matrix. Factors such as the pH of the sample, the choice of extraction solvent, and the specific SPE sorbent can all affect recovery.

  • Troubleshooting Steps:

    • Optimize Sample pH: Adjust the pH of the sample to ensure Mirabegron is in a neutral form, which is generally more amenable to extraction into an organic solvent.

    • Screen Extraction Solvents (for LLE): Test a variety of organic solvents with different polarities to find the one that provides the best recovery for Mirabegron.

    • Optimize SPE Method:

      • Sorbent Selection: Choose an SPE sorbent that has a high affinity for Mirabegron. For example, Strata-X, a polymeric reversed-phase sorbent, has been used for Mirabegron extraction.

      • Wash and Elution Steps: Systematically optimize the composition and volume of the wash and elution solvents to ensure that interferences are removed while Mirabegron is retained and then effectively eluted.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and extraction recovery for Mirabegron from various studies.

Table 1: Matrix Effect Data for Mirabegron

Biological MatrixSample Preparation MethodAnalyte ConcentrationMatrix Effect (%)Reference
Rat PlasmaProtein Precipitation with AcetonitrileLow QC (25 ng/mL)89.32
Rat PlasmaProtein Precipitation with AcetonitrileMedium QC (500 ng/mL)90.23
Rat PlasmaProtein Precipitation with AcetonitrileHigh QC (2000 ng/mL)95.41
Human PlasmaQuEChERSNot SpecifiedNot explicitly quantified, but the method met validation criteria.

Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Table 2: Extraction Recovery Data for Mirabegron

Biological MatrixSample Preparation MethodAnalyte ConcentrationExtraction Recovery (%)Reference
Rat PlasmaProtein Precipitation with AcetonitrileLow QC (25 ng/mL)84.95
Rat PlasmaProtein Precipitation with AcetonitrileMedium QC (500 ng/mL)92.81
Rat PlasmaProtein Precipitation with AcetonitrileHigh QC (2000 ng/mL)93.26
Human PlasmaQuEChERSNot Specified79.44
Human PlasmaSupported Liquid Extraction (SLE)Low, Middle, and High QC68 to >100 (for Mirabegron and its metabolites)

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Mirabegron into the final reconstitution solvent at three concentration levels (low, medium, and high QC).

    • Set B (Post-Spike Sample): Process blank plasma samples through your entire extraction procedure. In the final step, spike the extracted matrix with Mirabegron at the same three concentration levels as Set A.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the matrix effect for each concentration level using the following formula:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

Protocol 2: Protein Precipitation for Mirabegron in Plasma

This protocol is adapted from a method used for the analysis of Mirabegron in rat plasma.

  • To 100 µL of plasma in a microcentrifuge tube, add 30 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly for 2.0 minutes.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Mirabegron in Plasma (General)

This is a general protocol based on the use of polymeric reversed-phase cartridges like Strata-X.

  • Condition: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-60% methanol in water) to remove polar interferences.

  • Elute: Elute Mirabegron from the cartridge with a strong organic solvent (e.g., 2 x 500 µL of 2% formic acid in methanol/acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow Start Start: Inaccurate or Imprecise Mirabegron Data Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect (Ion Suppression/ Enhancement) Detected? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (PPT -> LLE/SPE) ME_Present->Improve_Cleanup Yes Check_Recovery Assess Extraction Recovery ME_Present->Check_Recovery No Optimize_LC Optimize Chromatographic Conditions (Gradient, Column) Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Improve_Cleanup->Optimize_LC Revalidate Re-evaluate Matrix Effect and Method Performance Use_SIL_IS->Revalidate End_Good End: Accurate and Precise Mirabegron Quantification Revalidate->End_Good End_Bad Further Investigation Required Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Low_Recovery->End_Bad No Optimize_Extraction Optimize Extraction Parameters (pH, Solvent) Low_Recovery->Optimize_Extraction Yes Optimize_Extraction->Revalidate

Caption: Troubleshooting workflow for matrix effects in Mirabegron LC-MS analysis.

Sample_Prep_Comparison Plasma_Sample Plasma Sample (Mirabegron + Matrix) PPT Protein Precipitation (PPT) Plasma_Sample->PPT LLE Liquid-Liquid Extraction (LLE) Plasma_Sample->LLE SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE PPT_Outcome Fast & Simple Higher Matrix Effects Lower Recovery PPT->PPT_Outcome LLE_Outcome Good Selectivity Moderate Recovery Labor Intensive LLE->LLE_Outcome SPE_Outcome High Selectivity Good Recovery Can be Automated SPE->SPE_Outcome

Caption: Comparison of common sample preparation techniques for Mirabegron analysis.

References

reducing ion suppression for Mirabegron quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in the quantification of Mirabegron using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of Mirabegron?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as Mirabegron, in a mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting components from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization.[2][3] The result is a decreased signal intensity for Mirabegron, which can lead to inaccurate quantification, poor sensitivity, and reduced reproducibility in your assay.[4] Even with the high selectivity of MS/MS methods, ion suppression can still compromise results because the interference occurs during the initial ionization process.

Q2: What are the most common sources of ion suppression when analyzing Mirabegron in biological samples?

A2: When analyzing Mirabegron in biological matrices like plasma, the most common sources of ion suppression include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins are major contributors to ion suppression. Phospholipids, in particular, are notorious for causing issues in electrospray ionization (ESI).

  • Sample Preparation Reagents: Non-volatile salts or buffers used during sample preparation that are not completely removed can build up in the ion source and interfere with ionization.

  • Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute with Mirabegron and compete for ionization.

  • High Analyte Concentration: At very high concentrations, Mirabegron itself can saturate the electrospray process, leading to a non-linear response and suppression effects.

Q3: How can I determine if my Mirabegron assay is being affected by ion suppression?

A3: A widely used and effective method to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment. This technique involves introducing a constant flow of a Mirabegron standard solution into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample (an extract from a sample not containing Mirabegron) is injected, any dip or decrease in the constant Mirabegron signal baseline indicates the retention time at which matrix components are eluting and causing suppression.

Q4: What is the role of an internal standard (IS) in managing ion suppression?

A4: An internal standard is crucial for accurate quantification, especially when ion suppression is a concern. The ideal choice is a stable isotope-labeled (SIL) internal standard, such as Mirabegron-d5. A SIL-IS has nearly identical physicochemical properties to Mirabegron and will co-elute with it. Consequently, it experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.

Troubleshooting Guides

Problem 1: The signal intensity for Mirabegron is significantly lower in plasma samples compared to my standards prepared in a clean solvent, resulting in poor sensitivity.

  • Possible Cause: Significant ion suppression from endogenous matrix components in the plasma. Protein precipitation, while simple, is often insufficient for removing phospholipids and other interfering substances.

  • Solution: Enhance your sample preparation method. The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

    • Implement Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples. It can selectively isolate Mirabegron while washing away interfering components like salts and phospholipids.

    • Use Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup that can effectively separate Mirabegron from many endogenous interferences.

    • Optimize Chromatography: Adjust your chromatographic method to separate the elution of Mirabegron from regions of ion suppression. A post-column infusion experiment can identify these regions. Using UPLC systems can provide better resolution and separate analytes from interfering matrix components more effectively.

Problem 2: My quality control (QC) samples show high variability and poor reproducibility, even when using an internal standard.

  • Possible Cause: Variable ion suppression across different samples. While a good internal standard can compensate for consistent suppression, significant sample-to-sample differences in matrix composition can lead to inconsistent analyte-to-IS ratios. This variability can arise from differences in the biological samples or inconsistencies in the sample preparation process.

  • Solution:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent and reproducible. Automated liquid handlers or 96-well plate extraction methods can reduce variability.

    • Use a Stable Isotope-Labeled (SIL) Internal Standard: If you are not already, switch to a SIL-IS like Mirabegron-d5. Its behavior will most closely mimic that of Mirabegron, providing the best compensation for variable matrix effects.

    • Prepare Matrix-Matched Calibrators and QCs: Constructing your calibration curve and QC samples in the same biological matrix as your study samples helps to normalize the effect of ion suppression across the entire analytical run.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Mirabegron from Human Plasma

This protocol is adapted from methodologies designed for robust sample cleanup.

  • Sample Pre-treatment: To 200 µL of human plasma, add the internal standard (e.g., Mirabegron-d5).

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (or 96-well plate) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute Mirabegron and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol outlines the general procedure for identifying regions of ion suppression.

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Mirabegron assay.

    • Use a T-junction to connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.

  • Infusion: Prepare a solution of Mirabegron in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 20 ng/mL). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).

  • Analysis:

    • Once a stable baseline signal for Mirabegron is achieved, inject a blank, extracted matrix sample (e.g., plasma processed by your sample preparation method).

    • Monitor the Mirabegron MRM transition throughout the chromatographic run.

  • Interpretation: A drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression. If this drop coincides with the retention time of Mirabegron in your actual assay, the quantification is likely affected.

Quantitative Data on Sample Preparation Methods

The choice of sample preparation method significantly impacts the degree of ion suppression and analyte recovery. Below is a summary of reported performance data for different techniques used in Mirabegron analysis.

Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)Reference
Protein Precipitation (Acetonitrile)Mirabegron89.77 - 110.5881.94 - 102.02
Protein Precipitation (Acetonitrile)MirabegronNot explicitly quantified but method was successful> 84.95
Solid-Phase Extraction (96-well plate)MirabegronNot explicitly quantified but method was successful86.0 - 100.5
Supported Liquid Extraction (96-well)MirabegronNot explicitly quantified but method was successfulNot Reported

Note: Matrix Effect values > 100% indicate ion enhancement, while values < 100% indicate ion suppression. The data shows that while protein precipitation can be successful, methods like SPE often provide higher and more consistent recovery.

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Validation Start Poor Sensitivity or High Variability in Mirabegron Signal CheckIS Using Stable Isotope Labeled IS? Start->CheckIS PostColumn Perform Post-Column Infusion Experiment CheckIS->PostColumn Yes Improve_SP Improve Sample Prep (SPE or LLE) CheckIS->Improve_SP No, Implement SIL-IS Suppression_Detected Ion Suppression Detected? PostColumn->Suppression_Detected Optimize_LC Optimize Chromatography (Gradient, Column) Suppression_Detected->Optimize_LC Yes End Assay Optimized Suppression_Detected->End No, Other Issue Dilute Dilute Sample Improve_SP->Dilute Revalidate Re-evaluate Matrix Effect and Validate Method Improve_SP->Revalidate Optimize_LC->Improve_SP Suppression Persists Optimize_LC->Revalidate Separation Achieved Dilute->Revalidate If Signal Allows Revalidate->End

Caption: A flowchart for systematically troubleshooting ion suppression.

ESI_Mechanism cluster_0 ESI Droplet cluster_1 Ion Source Gas Phase Analyte Mirabegron Ions Droplet Solvent Evaporation & Droplet Shrinkage Analyte->Droplet Analyte Matrix Matrix Ions (e.g., Phospholipids) Matrix->Droplet Matrix MS_Inlet Mass Spec Inlet Droplet->MS_Inlet Competition for Charge and Surface Access

Caption: Competition for charge and surface access in an ESI droplet.

SPE_Workflow Start Plasma Sample + Internal Standard Condition 1. Condition SPE Plate (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash Plate (Aqueous Wash) Load->Wash1 Wash2 4. Wash Plate (Organic Wash) Wash1->Wash2 Elute 5. Elute Mirabegron (e.g., NH4OH in MeOH) Wash2->Elute End Evaporate & Reconstitute for LC-MS/MS Analysis Elute->End

References

Mirabegron Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Mirabegron.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape in Mirabegron analysis?

Poor peak shape in the chromatographic analysis of Mirabegron can stem from several factors, including:

  • Column Issues: Degradation of the column, voids in the packing material, or contamination of the column inlet frit can all lead to distorted peaks.

  • Mobile Phase Problems: Incorrect mobile phase pH, inadequate buffering, or improper solvent composition can affect the ionization state of Mirabegron and lead to peak tailing or fronting.[1][2]

  • Sample-Related Issues: High sample concentration (column overload), incompatibility of the sample solvent with the mobile phase, or the presence of interfering substances in the sample matrix can all contribute to poor peak shape.

  • System and Method Parameters: Excessive extra-column volume, incorrect flow rate, or temperature fluctuations can cause peak broadening.

Q2: My Mirabegron peak is tailing. What should I do?

Peak tailing for Mirabegron, a basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Mirabegron, a lower pH (e.g., around 2-3) can suppress the ionization of silanol groups, while a higher pH (e.g., around 7-8, if the column allows) can suppress the ionization of the basic analyte. Several methods for Mirabegron use a pH between 3 and 7.

  • Use a Suitable Buffer: Employ a buffer with adequate capacity at the desired pH to maintain consistent ionization of Mirabegron. Ammonium acetate and potassium dihydrogen phosphate are commonly used buffers in Mirabegron analysis.

  • Consider an End-Capped Column: Use a well-end-capped column to minimize the number of accessible free silanol groups.

  • Add an Amine Modifier: In some cases, adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to mask the active silanol sites.

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained basic compounds that may be causing active sites to be more exposed.

Q3: I am observing peak fronting for my Mirabegron standard. What is the likely cause?

Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Injecting too concentrated a sample can lead to fronting. Try diluting your sample and reinjecting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.

  • Low Temperature: Operating at a temperature that is too low can sometimes contribute to fronting. Ensure your column temperature is stable and appropriate for the method.

Q4: Why am I seeing split peaks for Mirabegron?

Split peaks can be a complex issue with several potential causes:

  • Contamination at the Column Inlet: Particulate matter from the sample or system can partially block the column inlet frit, causing the sample to travel through two different paths.

  • Column Void or Channeling: A void at the head of the column can lead to a split peak. This can be caused by pressure shocks or dissolution of the silica bed at high pH.

  • Sample Solvent Effect: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

  • Co-elution with an Impurity: It is possible that the split peak is actually two different, closely eluting compounds. Review the synthesis route and potential degradation products of Mirabegron.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a step-by-step workflow for diagnosing and resolving poor peak shape issues during Mirabegron analysis.

TroubleshootingWorkflow start Poor Mirabegron Peak Shape (Tailing, Fronting, Splitting) observe Observe the nature of the peak distortion. Is it tailing, fronting, or splitting? start->observe check_system Check System Suitability Parameters (Tailing Factor, Theoretical Plates) observe->check_system tailing Peak Tailing check_system->tailing Tailing fronting Peak Fronting check_system->fronting Fronting splitting Split Peak check_system->splitting Splitting tailing_ph Adjust Mobile Phase pH tailing->tailing_ph fronting_conc Dilute Sample fronting->fronting_conc splitting_column_inlet Check for Column Inlet Contamination splitting->splitting_column_inlet tailing_buffer Check Buffer Concentration tailing_ph->tailing_buffer tailing_column Use End-Capped Column tailing_buffer->tailing_column resolve Peak Shape Improved? tailing_column->resolve fronting_solvent Check Sample Solvent fronting_conc->fronting_solvent fronting_solvent->resolve splitting_void Inspect for Column Void splitting_column_inlet->splitting_void splitting_solvent Ensure Sample Solvent Miscibility splitting_void->splitting_solvent splitting_solvent->resolve end Problem Resolved resolve->end Yes further_investigation Further Investigation Required (e.g., new column, method development) resolve->further_investigation No

Caption: Troubleshooting workflow for poor Mirabegron peak shape.

Experimental Protocols

Representative HPLC Method for Mirabegron Analysis

This protocol is a synthesis of common parameters found in the literature for the analysis of Mirabegron.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Aqueous Phase: 20 mM Ammonium acetate, with the pH adjusted to 4.5. Alternatively, a potassium dihydrogen phosphate buffer can be used.

    • Organic Phase: Methanol or acetonitrile.

    • Elution Mode: Isocratic or gradient elution can be employed. A typical isocratic mobile phase could be a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C to 45 °C.

  • Detection Wavelength: 247 nm to 251 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Mirabegron sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.

Data Presentation

Table 1: Common Chromatographic Conditions for Mirabegron Analysis
ParameterCondition 1Condition 2Condition 3
Column Puratis Eximius, C18 (250 x 4.6 mm, 5µm)Eclipse XDB C18 (250 x 4.6 mm, 5 µm)Restek C18 (250 x 4.6 mm, 5µm)
Mobile Phase A 20 mM Ammonium acetate, pH 4.5N/A (Isocratic)Buffer pH 7.0 (Potassium dihydrogen phosphate)
Mobile Phase B MethanolN/A (Isocratic)Acetonitrile
Elution GradientIsocratic (Methanol:Acetonitrile 95:5 v/v)Isocratic (Buffer:Acetonitrile 60:40 v/v)
Flow Rate Not Specified1.0 mL/min1.0 mL/min
Temperature 25 °CNot Specified45 °C
Detection 247 nm251 nm249 nm
Signaling Pathway (Illustrative)

While not directly related to troubleshooting HPLC peak shape, understanding the mechanism of action of Mirabegron can be relevant for researchers in drug development. Mirabegron is a β3-adrenergic agonist.

MirabegronPathway Mirabegron Mirabegron Beta3Receptor β3-Adrenergic Receptor (in Detrusor Muscle) Mirabegron->Beta3Receptor activates AC Adenylyl Cyclase Beta3Receptor->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to

References

Technical Support Center: Mirabegron Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirabegron and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of Mirabegron and are they pharmacologically active?

Mirabegron is metabolized in the liver through various pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis. This results in several metabolites, with the most commonly studied being M5, M8, M11, M12, M13, M14, M15, and M16. Current research indicates that these metabolites are not pharmacologically active.[1]

Q2: What are the most common analytical techniques for quantifying Mirabegron and its metabolites in biological samples?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of Mirabegron and its metabolites in biological matrices such as plasma and urine.[1][2][3] Several validated LC-MS/MS methods have been published, detailing specific chromatographic conditions and mass spectrometric parameters.[1]

Q3: What are the known drug-drug interactions with Mirabegron that could affect experimental results?

Mirabegron is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6. This can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP2D6. It is crucial to consider the potential for drug interactions when designing and interpreting pharmacokinetic studies involving Mirabegron.

Q4: Where can I find information on the stability of Mirabegron in biological samples?

The stability of Mirabegron in biological matrices under various storage conditions (e.g., room temperature, freeze-thaw cycles) has been evaluated in several bioanalytical method validation studies. It is recommended to consult these publications for specific stability data to ensure sample integrity throughout the experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of Mirabegron and its metabolites, which can be perceived as "interference."

Issue 1: Poor Chromatographic Resolution or Peak Shape

Symptoms:

  • Co-elution of metabolites or endogenous components with the analyte of interest.

  • Peak tailing, fronting, or splitting.

  • Inconsistent retention times.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Separation Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) and gradient elution profile to improve the separation of structurally similar metabolites. Consider using a different stationary phase (e.g., C18, C8) or a column with a smaller particle size for higher efficiency.
Matrix Effects Endogenous components in the biological matrix can co-elute with the analytes and affect peak shape. Enhance the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation in reducing matrix effects.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Issue 2: Inaccurate or Imprecise Quantitative Results

Symptoms:

  • High variability between replicate measurements.

  • Poor accuracy in quality control (QC) samples.

  • Non-linear calibration curves.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. To assess matrix effects, compare the analyte response in post-extraction spiked samples to that in a neat solution. If significant matrix effects are observed, improve sample cleanup, modify chromatographic conditions to separate the analyte from the interfering components, or use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects.
Inconsistent Sample Preparation Ensure consistent and reproducible sample preparation by using automated liquid handlers or by carefully standardizing manual procedures. Incomplete extraction or protein precipitation can lead to variability.
Instability of Analyte or Metabolites Mirabegron or its metabolites may degrade during sample collection, processing, or storage. Verify the stability of the analytes under your experimental conditions by running stability QC samples.
Mass Spectrometer Calibration or Tuning Issues Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations to achieve optimal sensitivity and mass accuracy.

Experimental Protocols & Data

LC-MS/MS Method for Quantification of Mirabegron and its Metabolites

This protocol is a generalized example based on published methods. Researchers should validate the method for their specific application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elute the analytes with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Optimized for separation of all analytes
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometric Conditions

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV

MRM Transitions (Example)

Analyte Precursor Ion (m/z) Product Ion (m/z)
Mirabegron397.2176.1
Metabolite M5413.2192.1
Metabolite M8411.2176.1
Note: Specific MRM transitions should be optimized for the instrument being used.
Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of Mirabegron in Healthy Volunteers

Parameter Value Reference
Tmax (h)~3.5
Cmax (ng/mL)Varies with dose
AUC (ng·h/mL)Varies with dose
t1/2 (h)~50

Table 2: Example LC-MS/MS Method Validation Parameters

Parameter Result Reference
Linearity (r²)> 0.99
Accuracy (%)85-115
Precision (%RSD)< 15
Recovery (%)> 80
LLOQ (ng/mL)0.5

Visualizations

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Activates G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity Results in

Caption: Mirabegron's signaling pathway in the detrusor muscle.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (SPE or LLE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Results Pharmacokinetic & Metabolite Analysis Data_Processing->Results

Caption: General experimental workflow for Mirabegron bioanalysis.

Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape, Inaccuracy) Check_Chroma Check Chromatographic Conditions Problem->Check_Chroma Check_Sample_Prep Evaluate Sample Preparation Problem->Check_Sample_Prep Check_MS Verify Mass Spectrometer Performance Problem->Check_MS Optimize_Mobile_Phase Optimize Mobile Phase & Gradient Check_Chroma->Optimize_Mobile_Phase Improve_Cleanup Improve Sample Cleanup (e.g., change SPE sorbent) Check_Sample_Prep->Improve_Cleanup Calibrate_Tune Calibrate & Tune MS Check_MS->Calibrate_Tune Solution Problem Resolved Optimize_Mobile_Phase->Solution Improve_Cleanup->Solution Calibrate_Tune->Solution

Caption: A logical approach to troubleshooting Mirabegron bioanalysis.

References

Mirabegron Plasma Recovery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Mirabegron from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting Mirabegron from plasma?

A1: The primary challenges include Mirabegron's susceptibility to enzymatic and oxidative degradation in the plasma matrix and its moderately high plasma protein binding of approximately 71%, primarily to albumin and alpha-1 acid glycoprotein.[1] These factors can lead to lower than expected recovery rates if not properly addressed during sample preparation.

Q2: How can I prevent the degradation of Mirabegron in plasma samples?

A2: To mitigate degradation, it is crucial to incorporate esterase inhibitors and stabilizers into the analytical process.[2][3] Commonly used esterase inhibitors include sodium fluoride and dichlorvos. Stabilizing agents such as ascorbic acid, malic acid, citric acid, and acetic acid can also be employed to prevent oxidative degradation.[2] For instance, one study found that Mirabegron was unstable in blood but could be stabilized by using a 10% solution of 1M ascorbic acid and maintaining wet ice conditions throughout sample processing.

Q3: Which extraction method generally yields the highest recovery for Mirabegron from plasma?

A3: Based on available data, Solid-Phase Extraction (SPE) has been shown to provide very high recovery rates, with one study reporting a recovery of 92.93%.[2] However, other methods like Protein Precipitation (PPT) and QuEChERS can also provide good recoveries when optimized. The choice of method may also depend on factors like sample throughput, cost, and the specific analytical instrumentation being used.

Q4: What is the expected recovery rate for Mirabegron using Protein Precipitation?

A4: Protein precipitation with acetonitrile is a common and rapid method for Mirabegron extraction. Studies have shown that this method can achieve average extraction recoveries of over 84.95%.

Q5: Is Liquid-Liquid Extraction (LLE) a suitable method for Mirabegron?

A5: Yes, Liquid-Liquid Extraction (LLE) is a viable method for extracting Mirabegron from plasma. The key to high recovery with LLE is the optimization of solvent type, pH of the aqueous phase, and extraction time.

Troubleshooting Guides

This section provides solutions to common issues encountered during the extraction of Mirabegron from plasma.

Low Recovery with Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Steps
Low overall recovery Incomplete elution of Mirabegron from the SPE cartridge.- Ensure the elution solvent is strong enough to completely desorb the analyte. You may need to increase the volume or the organic solvent percentage in the elution buffer.- Consider a different elution solvent.
Analyte breakthrough during sample loading.- Ensure the sample pH is optimized for retention on the chosen SPE sorbent.- Do not overload the cartridge; consider using a larger cartridge or reducing the sample volume.- Slow down the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent.
Improper conditioning of the SPE cartridge.- Ensure the cartridge is properly wetted with the conditioning solvent before sample loading. Incomplete wetting can lead to channeling and poor retention.
Inconsistent recovery between samples Variable flow rates during loading, washing, or elution.- Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates across all samples.
Presence of particulates in the plasma sample.- Centrifuge plasma samples at a higher speed or for a longer duration to pellet any particulate matter before loading onto the SPE cartridge.
Low Recovery with Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Steps
Formation of an emulsion layer High concentration of lipids or proteins in the plasma sample.- Centrifuge the sample at high speed to break the emulsion.- Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and facilitate phase separation.- Gently rock or swirl the extraction tube instead of vigorous vortexing to minimize emulsion formation.
Low recovery in the organic phase Suboptimal pH of the aqueous phase.- Adjust the pH of the plasma sample to ensure Mirabegron is in its non-ionized form, which will have higher solubility in the organic solvent.
Inefficient extraction solvent.- Test different organic solvents or mixtures of solvents to find the one with the best partitioning coefficient for Mirabegron.
High variability in recovery Inconsistent vortexing/mixing times.- Standardize the mixing time and intensity for all samples to ensure consistent extraction efficiency.
Incomplete phase separation.- Allow sufficient time for the phases to separate completely before collecting the organic layer.
Low Recovery with Protein Precipitation (PPT)
Symptom Potential Cause Troubleshooting Steps
Analyte loss due to co-precipitation Mirabegron getting trapped in the precipitated protein pellet.- Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A common starting point is 3:1 or 4:1 (solvent:plasma).- Ensure thorough vortexing immediately after adding the solvent to create a fine protein precipitate, which is less likely to trap the analyte.
Incomplete protein precipitation Insufficient amount of precipitating solvent.- Increase the volume of the precipitating solvent to ensure all proteins are precipitated out of the solution.
Supernatant contains interfering substances The supernatant is not "clean" enough for analysis.- After centrifugation, carefully collect the supernatant without disturbing the protein pellet.- Consider a post-precipitation clean-up step, such as a simple pass-through SPE, if matrix effects are still observed.

Data on Mirabegron Recovery from Plasma

The following table summarizes the reported recovery rates for different extraction methods for Mirabegron from plasma.

Extraction Method Mean Recovery (%) Concentration Range (ng/mL) Internal Standard Reference
Protein Precipitation (Acetonitrile)>84.9525 - 2000Tolterodine
QuEChERS79.44Not SpecifiedMirabegron-D5
Solid-Phase Extraction (Strata-X cartridges)92.930.100 - 102.496Mirabegron-D5
Solid-Phase Extraction (96-well plate)86.0 - 100.50.1 - 75Mirabegron-d5

Experimental Protocols

Detailed Protocol for Protein Precipitation (PPT)

This protocol is based on a validated method for the determination of Mirabegron in rat plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples and vortex-mix before analysis.

  • Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 30 µL of the internal standard working solution (e.g., Tolterodine at 50 ng/mL).

    • Add 200 µL of cold acetonitrile.

  • Mixing and Centrifugation:

    • Vortex the tube thoroughly for 2.0 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Collection and Analysis:

    • Carefully transfer 100 µL of the clear supernatant to a clean tube.

    • Dilute the supernatant with an equal volume of water.

    • Vortex-mix and inject an appropriate volume (e.g., 2 µL) into the UPLC-MS/MS system for analysis.

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is based on a method developed for the analysis of Mirabegron in human plasma.

  • Cartridge Conditioning:

    • Use a Strata-X SPE cartridge.

    • Condition the cartridge by passing methanol through it, followed by equilibration with water or a buffer similar in composition to the sample matrix.

  • Sample Loading:

    • Load 100 µL of the plasma sample (pre-treated with any necessary stabilizers or internal standard) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to slowly pass the sample through the sorbent bed.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove interfering substances.

  • Elution:

    • Elute Mirabegron from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol, potentially with a modifier like ammonium formate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Visualized Workflows

The following diagrams illustrate the general workflows for Mirabegron extraction from plasma.

experimental_workflow cluster_pre Sample Pre-treatment cluster_extraction Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_stabilizer Add Stabilizer (e.g., Ascorbic Acid) add_is->add_stabilizer ppt Protein Precipitation (e.g., Acetonitrile) add_stabilizer->ppt Choose Method spe Solid-Phase Extraction add_stabilizer->spe Choose Method lle Liquid-Liquid Extraction add_stabilizer->lle Choose Method centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap lle->evap analysis LC-MS/MS Analysis centrifuge->analysis reconstitute Reconstitution evap->reconstitute reconstitute->analysis

General workflow for Mirabegron extraction from plasma.

troubleshooting_workflow cluster_spe SPE Issues cluster_lle LLE Issues cluster_ppt PPT Issues start Low Mirabegron Recovery check_method Which extraction method? start->check_method spe_cause Check: - Elution solvent strength - Sample pH & load volume - Cartridge conditioning check_method->spe_cause SPE lle_cause Check: - Emulsion formation - Aqueous phase pH - Extraction solvent check_method->lle_cause LLE ppt_cause Check: - Solvent-to-plasma ratio - Vortexing procedure check_method->ppt_cause PPT spe_solution Optimize SPE parameters spe_cause->spe_solution end Improved Recovery spe_solution->end lle_solution Optimize LLE parameters lle_cause->lle_solution lle_solution->end ppt_solution Optimize PPT parameters ppt_cause->ppt_solution ppt_solution->end

Troubleshooting flowchart for low Mirabegron recovery.

References

Technical Support Center: Minimizing Carryover in Mirabegron Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the bioanalysis of Mirabegron.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in the context of Mirabegron bioanalysis?

A1: Analyte carryover is the phenomenon where a small portion of Mirabegron from a preceding sample analysis appears in a subsequent analysis, such as a blank or a different sample.[1] This can lead to inaccurate quantification of Mirabegron, especially when a high concentration sample is followed by a low concentration one.[1]

Q2: Why is Mirabegron susceptible to carryover?

A2: While specific adsorptive properties of Mirabegron are not extensively detailed in the provided results, compounds with its characteristics can adhere to surfaces within the LC-MS/MS system. This "stickiness" can be attributed to factors like hydrophobicity and the presence of functional groups that interact with various components of the analytical instrument.[1][2] Published methods for Mirabegron often utilize C8 and C18 reversed-phase columns, indicating some degree of hydrophobic character which can contribute to its retention and subsequent carryover.[3]

Q3: What are the primary sources of carryover in an LC-MS/MS system?

A3: Carryover can originate from several parts of the LC-MS/MS system. The most common sources include the autosampler (needle, injection valve, sample loop), the chromatographic column (including the guard column and frits), and, less commonly, the mass spectrometer ion source. Worn seals, improperly seated tubing connections, and contaminated wash solvents can also contribute significantly.

Q4: How can I systematically identify the source of Mirabegron carryover?

A4: A systematic approach is crucial for pinpointing the source of carryover. This typically involves injecting a high-concentration Mirabegron standard followed by one or more blank injections. If a peak corresponding to Mirabegron appears in the blank, you can proceed with a step-by-step isolation of components. A common strategy is to first replace the analytical column with a union. A significant reduction in the carryover peak suggests the column is a primary contributor. If the carryover persists, the autosampler and its components are the likely culprits.

Troubleshooting Guides

Issue 1: High Carryover Observed in Blank Injection Following a High-Concentration Mirabegron Standard

Initial Verification:

  • Symptom: A peak corresponding to Mirabegron is detected in a blank sample injected immediately after a high-concentration standard.

  • Action: Confirm the identity of the peak by comparing its retention time and mass transition with that of a pure Mirabegron standard.

Troubleshooting Steps:

  • Isolate the Source (LC vs. MS):

    • Question: Is the carryover originating from the LC system or the MS detector?

    • Action: Infuse the mobile phase directly into the mass spectrometer without passing through the LC system. If no Mirabegron signal is detected, the carryover is occurring in the LC system. If a signal is present, the ion source may need cleaning.

  • Evaluate the Autosampler:

    • Question: Is the autosampler needle and injection port sufficiently clean?

    • Action: Optimize the needle wash procedure. Use a strong, appropriate wash solvent. A "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v/v/v) can be effective for general use. For Mirabegron, a wash solvent consisting of a mixture of water, methanol, acetonitrile, and 2-propanol with 1% formic acid has been shown to be effective in minimizing carryover for similar compounds. Increase the volume and/or the number of wash cycles. Inspect the needle and needle seat for any visible residue or wear and replace if necessary.

  • Assess the Column:

    • Question: Is the analytical column retaining Mirabegron?

    • Action: If a guard column is in use, remove it and re-test for carryover, as guard columns can be a significant source. If carryover is still present, develop a more rigorous column washing step at the end of each analytical run. This can involve a high-organic wash or cycling between high and low organic mobile phases.

Quantitative Data Summary: Impact of Troubleshooting on Carryover

Troubleshooting ActionInitial Carryover (%)Carryover After Action (%)Reference
Removal of Guard Column4.052.15
Bypassing Sample Needle4.053.05

Note: The data above is for Neuropeptide Y but illustrates the potential impact of these troubleshooting steps.

Issue 2: Inconsistent or Sporadic Carryover of Mirabegron

Initial Assessment:

  • Symptom: Carryover of Mirabegron is not consistently observed or varies significantly between runs.

  • Action: Review the sample injection sequence. Carryover is more likely to be observed after injecting the highest concentration standards or samples.

Troubleshooting Steps:

  • Check for System Leaks and Wear:

    • Question: Are there any leaks or worn components in the system?

    • Action: Visually inspect all fittings and connections for any signs of leaks. Worn injector valve rotary seals are a common cause of inconsistent carryover and should be inspected and replaced as part of routine maintenance.

  • Evaluate Sample and Vial Contamination:

    • Question: Could the carryover be coming from the sample vials or caps?

    • Action: Avoid using vial or plate sealing systems that utilize sticky adhesives. Ensure that the autosampler needle is not penetrating too deeply and potentially coring the vial cap, leading to particulate matter in the system.

  • Review Sample Preparation:

    • Question: Is the sample preparation method contributing to the issue?

    • Action: For Mirabegron, protein precipitation with acetonitrile is a common sample preparation technique. Ensure complete protein precipitation and centrifugation to avoid injecting suspended particles that can clog the system and contribute to carryover.

Experimental Protocols

Protocol 1: Systematic Identification of Carryover Source
  • Prepare a high-concentration standard of Mirabegron (e.g., at the upper limit of quantification).

  • Prepare several blank samples (e.g., mobile phase or sample matrix).

  • Set up the following injection sequence:

    • Injection 1: Blank

    • Injection 2: High-concentration Mirabegron standard

    • Injection 3: Blank

    • Injection 4: Blank

  • Analyze the chromatograms from the blank injections following the high-concentration standard to establish the baseline carryover.

  • To isolate the column as a source, replace the analytical and guard columns with a zero-dead-volume union and repeat the injection sequence.

  • To isolate the autosampler needle as a source, if the system allows, perform a manual injection bypassing the autosampler needle and compare the carryover to an autosampler injection.

Protocol 2: Optimized Autosampler Wash Method
  • Prepare two distinct wash solutions:

    • Wash Solvent 1 (Weak Wash): The initial mobile phase composition (e.g., Acetonitrile/Water with formic acid).

    • Wash Solvent 2 (Strong Wash): A mixture of Water/Methanol/Acetonitrile/Isopropanol (25:25:25:25 v/v/v/v) with 0.1% Formic Acid.

  • Program the autosampler wash method to perform the following sequence after each injection:

    • Rinse with Wash Solvent 2 for at least two cycles, ensuring a sufficient volume is used to completely flush the sample loop and needle.

    • Rinse with Wash Solvent 1 for at least one cycle to re-equilibrate the system with the starting mobile phase conditions.

Protocol 3: Mirabegron Sample Preparation via Protein Precipitation
  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 30 µL of internal standard solution (e.g., Mirabegron-d5).

  • Add 200 µL of acetonitrile.

  • Vortex the tube for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Carryover_Troubleshooting_Workflow start High Carryover Detected check_ms Isolate MS: Direct Infusion start->check_ms clean_ms Clean Ion Source check_ms->clean_ms Yes lc_issue Carryover is in LC System check_ms->lc_issue No clean_ms->lc_issue check_autosampler Evaluate Autosampler lc_issue->check_autosampler optimize_wash Optimize Wash Solvents & Volume check_autosampler->optimize_wash Yes check_column Evaluate Column check_autosampler->check_column No check_hardware Inspect/Replace Needle & Seals optimize_wash->check_hardware optimize_wash->check_column check_hardware->check_column remove_guard Remove Guard Column check_column->remove_guard Yes resolved Carryover Minimized check_column->resolved No optimize_gradient Implement Post-Run Column Wash remove_guard->optimize_gradient optimize_gradient->resolved

Caption: A workflow for troubleshooting carryover in LC-MS/MS analysis.

Source_Identification_Logic start Inject High-Conc Standard then Blank carryover_present Carryover Peak Present? start->carryover_present no_issue No Carryover Issue carryover_present->no_issue No remove_column Replace Column with Union carryover_present->remove_column Yes carryover_persists1 Carryover Persists? remove_column->carryover_persists1 column_source Column is a Major Source carryover_persists1->column_source No autosampler_source Autosampler/Tubing is the Source carryover_persists1->autosampler_source Yes

Caption: Logic for identifying the primary source of carryover.

References

Technical Support Center: Troubleshooting Variability in rac-Mirabegron-d5 Signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal variability when using racemic Mirabegron-d5 as an internal standard in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal variability for my rac-Mirabegron-d5 internal standard?

Signal variability in a deuterated internal standard (IS) like rac-Mirabegron-d5 typically stems from issues related to sample preparation, chromatography, or the mass spectrometry instrument itself. The most frequent culprits include:

  • Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Mirabegron-d5 in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][2]

  • Inconsistent Sample Preparation: Errors during sample processing, such as inaccurate spiking of the internal standard, variable extraction recovery, or incomplete mixing, are common sources of variability.[1]

  • Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation of Mirabegron-d5 from interfering matrix components can all impact signal consistency.[1]

  • Instrument Instability: Fluctuations in the LC-MS system, including inconsistent injection volumes, a contaminated ion source, or an unstable mass spectrometer, can lead to signal drift.[1]

  • Internal Standard Stability: Degradation of the Mirabegron-d5 during sample handling or storage can result in a consistently low signal. Isotopic exchange, where deuterium atoms are replaced by hydrogen, can also occur under certain conditions.

Q2: My Mirabegron-d5 signal is suddenly lost or significantly decreased across an entire batch of samples. What should I investigate first?

A complete or drastic loss of the internal standard signal across a whole run often points to a systemic failure. A logical first step is to check the IS spiking solution to verify its concentration and integrity, ensuring it was prepared correctly and has not degraded. Next, review the sample preparation protocol to confirm that the IS was added to all samples. If those are ruled out, inspect the LC-MS system for leaks, proper mobile phase composition, and flow rate.

Q3: I'm observing a gradual decrease in the Mirabegron-d5 signal over the course of an analytical run. What could be the cause?

A progressive decline in signal intensity often suggests a build-up of contaminants in the system. This could be affecting the LC column or, more commonly, the ion source of the mass spectrometer. Cleaning the ion source and performing system suitability tests can help diagnose and resolve this issue.

Q4: Can the "deuterium isotope effect" affect my results?

Yes. The deuterium isotope effect can cause a slight difference in retention time between the analyte (Mirabegron) and the deuterated internal standard (Mirabegron-d5). If this separation occurs in a region where ion suppression is present, the analyte and the IS may experience different degrees of signal suppression, leading to inaccurate quantification.

Troubleshooting Guides

Guide 1: Systematic Investigation of Mirabegron-d5 Signal Variability

This guide provides a step-by-step workflow for diagnosing the root cause of signal instability.

G start High Variability in rac-Mirabegron-d5 Signal check_is Check IS Solution: - Correct Preparation? - Degradation? start->check_is check_prep Review Sample Prep: - IS Spiking Error? - Inconsistent Extraction? check_is->check_prep No is_issue IS Solution Problem check_is->is_issue Yes check_system Inspect LC-MS System: - Leaks? - Flow Rate Correct? - Dirty Ion Source? check_prep->check_system No prep_issue Sample Prep Inconsistency check_prep->prep_issue Yes system_issue LC-MS System Fault check_system->system_issue Yes reparepare_is reparepare_is is_issue->reparepare_is retrain Retrain on Sample Preparation Protocol prep_issue->retrain clean_system Perform System Maintenance (e.g., Clean Ion Source) system_issue->clean_system reprepare_is Prepare Fresh IS Solution end Signal Stabilized reprepare_is->end retrain->end clean_system->end

Caption: Troubleshooting workflow for rac-Mirabegron-d5 signal variability.

Guide 2: Assessing Matrix Effects

Matrix effects can be a significant source of signal variability. A post-column infusion experiment is a definitive way to diagnose ion suppression or enhancement.

Experimental Workflow for Post-Column Infusion

G cluster_lc LC System cluster_infusion Infusion Setup lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix Extract) lc_pump->injector column Analytical Column injector->column tee T-connector column->tee syringe_pump Syringe Pump (Mirabegron-d5 Solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.

Interpretation of Results:

ObservationImplicationRecommended Action
Stable Mirabegron-d5 signal throughout the runNo significant matrix effectsInvestigate other potential causes of variability
Signal dip at a specific retention timeIon suppression is occurringOptimize chromatography to separate Mirabegron-d5 from the interfering components
Signal increase at a specific retention timeIon enhancement is occurringDilute the sample to reduce the concentration of enhancing components

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Mirabegron in Human Plasma

This protocol is a representative method for the analysis of Mirabegron, for which Mirabegron-d5 would serve as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of rac-Mirabegron-d5 internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the separation needed
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40°C
Run Time ~4.5 minutes

3. Mass Spectrometry Conditions

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Mirabegron: m/z 397.2 → 260.1 Mirabegron-d5: m/z 402.2 → 260.1
Ion Source Temp 500°C
Collision Gas Argon

Note: These parameters should be optimized for your specific instrumentation.

Data Presentation

Table 1: Common MRM Transitions for Mirabegron and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Mirabegron397.2260.1Positive
Mirabegron-d5402.2260.1Positive
Mirabegron397.3379.6Positive
Table 2: Example Recovery Data for Mirabegron and Mirabegron-d5
CompoundMean Recovery (%)Reference
Mirabegron79.44
Mirabegron-d578.74

This data indicates that Mirabegron-d5 closely mimics the extraction behavior of Mirabegron, which is a key characteristic of a good internal standard.

References

selection of mobile phase for Mirabegron analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of a mobile phase for the analysis of Mirabegron using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Mirabegron, with a focus on mobile phase selection and optimization.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) The pH of the mobile phase is inappropriate for the basic nature of Mirabegron, leading to interactions with residual silanols on the column.Adjust the mobile phase pH. For reversed-phase chromatography, a pH around 4.5 or 7.0 has been shown to improve peak shape.[1] Using a buffer like ammonium acetate or potassium dihydrogen phosphate is recommended to maintain a stable pH.[1][2]
Low buffer concentration.Increase the buffer concentration to ensure adequate buffering capacity. A concentration of 10-20 mM is a good starting point.
Poor Peak Shape (Fronting) Sample overload.Reduce the concentration of the sample being injected.
The injection solvent is stronger than the mobile phase.Dissolve and inject the sample in the mobile phase or a solvent with a lower eluotropic strength.
Poor Resolution Between Mirabegron and Impurities/Other Analytes The organic solvent composition is not optimal.Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A systematic evaluation of different ratios is recommended.
The mobile phase pH is not optimal for separating compounds with different pKa values.Experiment with different pH values of the mobile phase to maximize the separation between Mirabegron and other components.
Inappropriate organic solvent.While both acetonitrile and methanol can be used, one may provide better selectivity for a specific separation. Trying both can be beneficial. Methanol has been shown to improve resolution in some cases.[1]
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for every run. Premixing the mobile phase components can improve reproducibility.
Fluctuation in column temperature.Use a column oven to maintain a constant and controlled temperature.
Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
Broad Peaks Low flow rate.Optimize the flow rate. A common starting point for HPLC is 1.0 mL/min.
Extra-column volume.Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Column degradation.Replace the column if it has been used extensively or has been subjected to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Mirabegron analysis by RP-HPLC?

A good starting point for a reversed-phase HPLC analysis of Mirabegron is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile in a 60:40 v/v ratio has been successfully used.[3] Another option is a mobile phase of methanol and acetonitrile (95:5 v/v).

Q2: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol can be used for the analysis of Mirabegron. The choice depends on the specific separation requirements. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. In some cases, methanol has been shown to provide better resolution for Mirabegron and its impurities. It is often beneficial to screen both solvents during method development.

Q3: What is the importance of pH in the mobile phase for Mirabegron analysis?

The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for Mirabegron, which is a basic compound. An inappropriate pH can lead to peak tailing due to interactions with the stationary phase. Buffering the mobile phase, for instance with ammonium acetate at pH 4.5 or potassium dihydrogen phosphate at pH 7.0, is crucial for stable and reproducible results.

Q4: Can I use a gradient elution for Mirabegron analysis?

Yes, gradient elution can be very effective, especially when analyzing Mirabegron in the presence of impurities or other active ingredients with different polarities. A gradient program allows for the efficient elution of all compounds in a reasonable time. For example, a gradient with mobile phase A as 20 mM ammonium acetate (pH 4.5) and mobile phase B as methanol has been reported.

Q5: What type of column is suitable for Mirabegron analysis?

A C18 column is the most commonly used stationary phase for the reversed-phase analysis of Mirabegron. The specific brand and dimensions of the column can be selected based on the desired efficiency and analysis time (e.g., a shorter column with smaller particles for UPLC).

Experimental Protocols

Example 1: Isocratic RP-HPLC Method
  • Instrumentation: Agilent 1260 Infinity Quaternary LC system with a UV/VIS detector.

  • Column: Restek C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (60:40 v/v).

    • Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with a sodium hydroxide solution. Filter the solution through a 0.45 µm nylon membrane and degas.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 249 nm.

  • Injection Volume: 10 µL.

Example 2: Gradient RP-HPLC Method for Impurity Profiling
  • Instrumentation: Waters HPLC system with a PDA detector.

  • Column: Puratis C18 (250 × 4.6mm, 5µm).

  • Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5.

    • Mobile Phase B: Methanol.

  • Gradient Program: A gradient program would be developed to separate Mirabegron from its potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 247 nm.

Quantitative Data Summary

The following tables summarize the effect of different mobile phase compositions on the retention time of Mirabegron.

Table 1: Isocratic Methods

Organic SolventAqueous PhaseRatio (v/v)ColumnRetention Time (min)
Methanol:Acetonitrile-95:5Eclipse XDB C18 (250 x 4.6 mm, 5 µm)5.813
AcetonitrilePotassium dihydrogen phosphate (pH 7.0)40:60Restek C18 (250 x 4.6 mm, 5 µm)Not specified, but successful separation achieved.
AcetonitrileAmmonium formate (pH 3.0, 20 mM)60:40Primesep 500 (150 x 4.6 mm, 5 µm)7.26
MethanolPotassium dihydrogen phosphate30:70Acquity BEH C18 (50 x 3.0 mm, 1.7 µm)Not specified, but used for UPLC method.

Table 2: Gradient Methods

Organic Solvent (B)Aqueous Phase (A)ColumnElution Mode
Methanol20 mM Ammonium acetate (pH 4.5)Puratis C18 (250 x 4.6 mm, 5 µm)Gradient
Acetonitrile0.1% Formic acid in waterUPLC® BEH C18 (50 x 2.1 mm, 1.7 µm)Gradient
Methanol and AcetonitrilePotassium dihydrogen phosphate bufferC18Gradient

Logical Workflow for Mobile Phase Selection

The following diagram illustrates a logical workflow for selecting and optimizing a mobile phase for Mirabegron analysis.

MobilePhaseSelection start Start: Mirabegron Analysis Method Development initial_conditions Select Initial Conditions (C18 column, UV detection) start->initial_conditions solvent_selection Choose Organic Solvent (Acetonitrile or Methanol) initial_conditions->solvent_selection acetonitrile Acetonitrile solvent_selection->acetonitrile Option 1 methanol Methanol solvent_selection->methanol Option 2 buffer_selection Select Aqueous Buffer (e.g., Phosphate, Acetate) acetonitrile->buffer_selection methanol->buffer_selection phosphate Potassium Dihydrogen Phosphate buffer_selection->phosphate Common Choice acetate Ammonium Acetate buffer_selection->acetate Alternative ph_optimization Optimize pH (e.g., 4.5 or 7.0) phosphate->ph_optimization acetate->ph_optimization ph_4_5 pH 4.5 ph_optimization->ph_4_5 For acidic conditions ph_7_0 pH 7.0 ph_optimization->ph_7_0 For neutral conditions isocratic_gradient Isocratic or Gradient? ph_4_5->isocratic_gradient ph_7_0->isocratic_gradient isocratic Isocratic Elution (Optimize Organic %) isocratic_gradient->isocratic Simple Matrix gradient Gradient Elution (Develop Gradient Profile) isocratic_gradient->gradient Complex Matrix evaluation Evaluate Chromatography (Peak Shape, Resolution, Retention Time) isocratic->evaluation gradient->evaluation troubleshooting Troubleshoot Issues (Refer to Guide) evaluation->troubleshooting Not Acceptable final_method Final Validated Method evaluation->final_method Acceptable troubleshooting->solvent_selection

Caption: A flowchart outlining the systematic approach to mobile phase selection for Mirabegron analysis.

References

Technical Support Center: Optimizing Electrospray Ionization for Mirabegron Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) mass spectrometry analysis of Mirabegron.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for Mirabegron in positive ion ESI-MS?

A1: Mirabegron has a molecular weight of 396.51 g/mol . In positive ion electrospray mass spectrometry, it is primarily observed as the protonated molecule [M+H]⁺ at an m/z of approximately 397.3. This is the precursor ion typically selected for tandem mass spectrometry (MS/MS) analysis.

Q2: What are the key physicochemical properties of Mirabegron to consider for ESI-MS optimization?

A2: Understanding the physicochemical properties of Mirabegron is crucial for method development. Key properties include:

PropertyValueImplication for ESI-MS
pKa 4.5 (thiazole -NH₂) and 8.0 (amine -NH)Mirabegron has two basic sites. To promote protonation for positive ion ESI, the mobile phase pH should be acidic, ideally below 4.5.
Solubility Practically insoluble in water, soluble in dimethyl sulfoxide.The choice of organic solvent in the mobile phase is important. Acetonitrile and methanol are commonly used and are compatible with ESI.

Q3: What are the common adducts observed with Mirabegron in ESI-MS?

A3: Besides the primary protonated molecule [M+H]⁺, other adducts can form depending on the mobile phase composition and sample purity. Common adducts for small molecules like Mirabegron include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. To minimize these, it is recommended to use high-purity solvents and minimize sources of sodium and potassium contamination, such as glassware.

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of Mirabegron.

Issue 1: Low or No Mirabegron Signal

Q: I am not observing the expected [M+H]⁺ signal for Mirabegron, or the intensity is very low. What are the potential causes and solutions?

A: Low or no signal for Mirabegron can stem from several factors related to sample preparation, chromatography, and ESI source conditions.

Troubleshooting Workflow for Low/No Signal

Caption: A stepwise approach to diagnosing low or no signal for Mirabegron.

Potential Cause Troubleshooting Step
Improper Sample Preparation - Verify Concentration: Ensure the Mirabegron concentration is within the instrument's detection limits. - Check for Degradation: Mirabegron can degrade under certain stress conditions. Ensure proper storage and handling of samples.
Suboptimal Mobile Phase pH - Acidify Mobile Phase: Mirabegron has pKa values of 4.5 and 8.0. For efficient protonation in positive ESI, maintain a mobile phase pH below 4.5. Adding 0.1% formic acid to the aqueous and organic mobile phases is a common and effective practice.
Poor Ionization Efficiency - Optimize ESI Parameters: Systematically tune the capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. Start with the recommended parameters from established methods and adjust as needed.
Incorrect Mass Spectrometer Settings - Confirm m/z: Ensure the mass spectrometer is set to monitor for the correct m/z of the protonated Mirabegron ([M+H]⁺ ≈ 397.3). - Check Ion Polarity: Confirm that the instrument is operating in positive ion mode.
Instrument Contamination - Clean the Ion Source: Contaminants in the ion source can suppress the signal. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and cone.
Issue 2: Unstable Signal or Spray

Q: The signal intensity for Mirabegron is fluctuating significantly, and I suspect an unstable electrospray. How can I address this?

A: An unstable electrospray is a common cause of poor reproducibility and can be influenced by several factors.

Logical Relationship for Unstable Spray

UnstableSpray cluster_causes Potential Causes cluster_solutions Solutions Cause1 Inconsistent Solvent Flow Solution1 Check LC Pump Performance Cause1->Solution1 Cause2 Blockages in the System Solution2 Flush System & Check for Clogs Cause2->Solution2 Cause3 Suboptimal ESI Parameters Solution3 Re-optimize Voltages & Gas Flows Cause3->Solution3 Cause4 Air Bubbles in the Line Solution4 Degas Mobile Phase Cause4->Solution4 IonSuppressionWorkflow Start Start: Suspected Ion Suppression PostColumnInfusion 1. Perform Post-Column Infusion Experiment Start->PostColumnInfusion IdentifySuppressionZone 2. Identify Retention Time of Suppression PostColumnInfusion->IdentifySuppressionZone OptimizeChromatography 3. Optimize Chromatography to Separate Mirabegron from Suppression Zone IdentifySuppressionZone->OptimizeChromatography ImproveSamplePrep 4. Enhance Sample Preparation OptimizeChromatography->ImproveSamplePrep Suppression Still Significant UseInternalStandard 5. Use a Stable Isotope-Labeled Internal Standard ImproveSamplePrep->UseInternalStandard Further Improvement Needed Resolved Quantitative Accuracy Improved UseInternalStandard->Resolved

Caption: A workflow for diagnosing and mitigating ion suppression for Mirabegron analysis.

Mitigation Strategy Description
Improve Sample Preparation - Protein Precipitation: While simple, it may not be sufficient to remove all interfering matrix components. <[1]br> - Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a more thorough cleanup and can significantly reduce matrix effects.
Optimize Chromatography - Adjust Gradient: Modify the chromatographic gradient to separate the elution of Mirabegron from the regions of significant ion suppression.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) - Co-elution and Compensation: A SIL-IS for Mirabegron will co-elute and experience the same degree of ion suppression as the analyte. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the effects of ion suppression can be effectively compensated for.

Experimental Protocols

Sample Preparation from Plasma (Protein Precipitation)

[1][2]1. To 100 µL of plasma sample, add 30 µL of internal standard solution (e.g., Tolterodine at 50 ng/mL). 2. Add 200 µL of acetonitrile to precipitate the proteins. 3. Vortex the mixture thoroughly for 2 minutes. 4. Centrifuge at 13,000 rpm for 10 minutes. 5. Carefully transfer 100 µL of the supernatant to a clean tube. 6. Dilute the supernatant with an equal volume of water. 7. Vortex briefly and inject into the LC-MS/MS system.

UPLC-MS/MS Conditions for Mirabegron Analysis

[1]| Parameter | Condition | |---|---| | LC System | Waters ACQUITY UPLC H-Class | | Column | UPLC® BEH C18 (2.1mm × 50 mm, 1.7 µm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.35 mL/min | | Column Temperature | 40°C | | Injection Volume | 2 µL | | Gradient | 45% to 95% B (0.3 to 1.3 min), hold at 95% B (1 min), return to 45% B (0.2 min) | | Mass Spectrometer | Waters XEVO TQD Triple Quadrupole | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Cone Voltage | 23 V | | Desolvation Gas | Nitrogen | | Desolvation Gas Flow | 800 L/h | | Cone Gas Flow | 50 L/h | | Collision Gas | Argon | | MRM Transitions | Mirabegron: m/z 397.3 → 379.6 Tolterodine (IS): m/z 326.4 → 121.0 |

Note: These are example parameters and may require optimization for your specific instrument and application.

References

impact of anticoagulants on Mirabegron assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirabegron assays. The following information addresses potential issues related to the impact of anticoagulants during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulants are recommended for blood sample collection for Mirabegron plasma concentration analysis?

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Mirabegron have been successfully developed using both heparin and K2EDTA as anticoagulants.[1][2] Specifically, methods have been validated for heparinized human plasma, sometimes in combination with sodium fluoride as a stabilizer, and for plasma collected in tubes containing K2EDTA.[1]

Q2: Is there a known interference of heparin with the Mirabegron assay?

Based on published literature, heparin is a suitable anticoagulant for Mirabegron plasma assays. Validated LC-MS/MS methods have been specifically developed and used for analyzing Mirabegron and its metabolites in heparinized human plasma. These studies demonstrate that accurate and precise quantification of Mirabegron can be achieved in the presence of heparin.

Q3: Can I use EDTA as an anticoagulant for my Mirabegron experiments?

Yes, K2EDTA has been used successfully as an anticoagulant in plasma samples for the bioanalysis of Mirabegron. A validated LC-MS/MS method utilized blank plasma samples containing K2EDTA for the preparation of calibration standards, indicating its compatibility with the assay.

Q4: What is the potential impact of using citrate as an anticoagulant?

While there are no specific studies on the effect of citrate on Mirabegron assays, general research on anticoagulants has shown that hyperosmolar citrate can cause a significant dilution effect on measured analytes due to an osmotic redistribution of fluid between blood cells and plasma. In contrast, heparin was found to have no such osmotic effect. Therefore, caution is advised when using citrate, as it may lead to underestimation of Mirabegron concentrations.

Q5: Does the counter-ion of the anticoagulant (e.g., sodium heparin vs. lithium heparin) affect the Mirabegron assay?

While no specific data on Mirabegron is available, studies on other compounds suggest that changing the counter-ion of the same anticoagulant (e.g., different salts of EDTA or heparin) is unlikely to have a significant impact on LC-MS/MS-based bioanalytical methods. The European Bioanalysis Forum (EBF) has recommended that plasma samples with the same anticoagulant but different counter-ions can be considered equal matrices, without the need for partial validation.

Q6: Can warfarin in a patient's sample interfere with the in vitro Mirabegron assay?

Current literature does not indicate any direct in vitro interference of warfarin with bioanalytical assays for Mirabegron. Studies involving co-administration of Mirabegron and warfarin focused on in vivo pharmacokinetic interactions, where a slight increase in warfarin's Cmax and AUC was observed, but no effect on the International Normalized Ratio (INR) or prothrombin time was found. This suggests that from a drug-drug interaction perspective in vivo, the effect is minimal, and there is no evidence to suggest it would interfere with the chemical analysis in an in vitro assay.

Troubleshooting Guide

Issue Potential Cause Related to Anticoagulant Troubleshooting Steps
Low Analyte Recovery Dilution effect from hyperosmolar anticoagulant. If using citrate, consider switching to heparin or EDTA, which have been shown to have minimal to no osmotic effects.
Precipitation of Mirabegron with the anticoagulant. While not reported for Mirabegron, this can be a general issue. Ensure proper and immediate mixing of blood with the anticoagulant upon collection. Visually inspect plasma for any unusual precipitation.
High Variability in Results Inconsistent mixing of blood with anticoagulant. Standardize the blood collection and handling procedure. Gently invert the collection tube 8-10 times immediately after collection to ensure thorough mixing.
Matrix effect differences between samples. While validated methods account for matrix effects, extreme variations in patient samples could be a factor. The use of a stable isotope-labeled internal standard for Mirabegron is highly recommended to compensate for any matrix-induced variability.
Assay Failure or Inconsistent Performance Use of an unvalidated anticoagulant. Only use anticoagulants that have been cited in validated methods for Mirabegron analysis, such as heparin or EDTA. If a different anticoagulant must be used, a partial validation of the bioanalytical method is recommended to assess its impact on accuracy, precision, and stability.

Experimental Protocols

The following are generalized experimental protocols for Mirabegron quantification in human plasma based on published LC-MS/MS methods.

Protocol 1: Mirabegron Quantification in Heparinized Plasma
  • Sample Collection: Collect whole blood in tubes containing sodium heparin and sodium fluoride.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at or below -20°C until analysis.

  • Sample Extraction:

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Utilize either SPE or LLE to extract Mirabegron and its metabolites from the plasma matrix.

  • Chromatographic Separation:

    • Analytical Column: Use a C8 or C18 analytical column (e.g., Inertsil C₈-3 or Phenomenex Synergi Fusion-RP C₁₈).

    • Mobile Phase: Employ a suitable mobile phase for gradient or isocratic elution.

  • Mass Spectrometric Detection:

    • Ionization: Use an atmospheric pressure chemical ionization (APCI) or a heated electrospray ionization (HESI) source.

    • Detection: Perform detection using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Mirabegron Quantification in K2EDTA Plasma
  • Sample Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store the plasma frozen until the day of analysis.

  • Sample Extraction (QuEChERS method):

    • Add acetonitrile to the plasma sample, followed by a salt mixture (e.g., magnesium sulfate and ammonium acetate).

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Analytical Column: Utilize a suitable C18 column.

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile and methanol).

  • Mass Spectrometric Detection:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for Mirabegron and its internal standard using a tandem mass spectrometer.

Visualizations

ExperimentalWorkflow BloodSample Whole Blood Collection Anticoagulant Anticoagulant Tube (Heparin or K2EDTA) BloodSample->Anticoagulant Mixing Gentle Inversion (8-10 times) Anticoagulant->Mixing Centrifugation Centrifugation Mixing->Centrifugation Plasma Plasma Supernatant Centrifugation->Plasma Storage Storage at ≤ -20°C Plasma->Storage Extraction Sample Extraction (SPE, LLE, or QuEChERS) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Workflow for Mirabegron plasma sample preparation and analysis.

TroubleshootingFlow Start Inconsistent or Inaccurate Mirabegron Assay Results CheckAnticoagulant Is the anticoagulant Heparin or K2EDTA? Start->CheckAnticoagulant CheckValidation Was the assay validated with the used anticoagulant? Start->CheckValidation CheckProcedure Is the sample collection and handling procedure standardized? CheckAnticoagulant->CheckProcedure Yes UseValidated Action: Switch to a validated anticoagulant (Heparin/K2EDTA). CheckAnticoagulant->UseValidated No Standardize Action: Standardize mixing, centrifugation, and storage. CheckProcedure->Standardize No ReviewData Review other potential sources of error. CheckProcedure->ReviewData Yes CheckValidation->CheckAnticoagulant Yes ValidateMethod Action: Perform partial method validation for the novel anticoagulant. CheckValidation->ValidateMethod No UseValidated->CheckProcedure Standardize->ReviewData ValidateMethod->ReviewData

Caption: Troubleshooting logic for anticoagulant-related issues in Mirabegron assays.

References

Validation & Comparative

Precision in Mirabegron Bioanalysis: A Comparative Look at Assays Utilizing rac-Mirabegron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the inter-assay precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mirabegron in human plasma, with a focus on the use of its deuterated analogue, rac-Mirabegron-d5, as an internal standard.

The use of a stable isotope-labeled internal standard, such as rac-Mirabegron-d5, is a widely accepted strategy to enhance the accuracy and precision of bioanalytical methods. By closely mimicking the analyte of interest throughout the sample preparation and analysis process, deuterated internal standards effectively compensate for variability, leading to more reliable pharmacokinetic and bioequivalence data.

Inter-Assay Precision Data

The precision of an analytical method is a measure of the agreement between independent test results obtained under stipulated conditions. Inter-assay precision, also known as intermediate precision, evaluates the variability of results obtained with the same method on different days, with different analysts, or on different equipment.

A recent study by Tawari and Shah (2025) highlights the excellent precision of an LC-MS/MS method for Mirabegron in human plasma utilizing Mirabegron-d5 as the internal standard. The method demonstrated a precision range of 0.52% to 2.31% across its linear range.[1][2]

For comparative purposes, the following table details the inter-day precision from a validated UPLC-MS/MS method for Mirabegron in rat plasma, which employed Tolterodine as the internal standard. While the internal standard differs, the data presentation is typical for such validation studies.

AnalyteNominal Concentration (ng/mL)Mean ± SD (ng/mL) (n=6)CV (%)Accuracy (RE%)
Mirabegron2523.8573 ± 2.7511.43-4.61
500495.50 ± 14.713.83-0.90
20002001.82 ± 12.540.810.09
Data from Chen L, Zhang Y. Determination of Mirabegron in rat plasma by UPLC–MS/MS after oral and intravenous administration. Rev Assoc Med Bras (1992). 2019;65(2):141-148.[3]

Experimental Protocol: LC-MS/MS Quantification of Mirabegron

The following provides a representative experimental protocol for the quantification of Mirabegron in plasma using rac-Mirabegron-d5 as an internal standard, based on methodologies described in the literature.

1. Sample Preparation (QuEChERS Extraction)

  • To a 100 µL aliquot of human plasma, add the internal standard solution (rac-Mirabegron-d5).

  • Perform a protein precipitation and extraction using an appropriate organic solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate).

  • Vortex the mixture to ensure thorough mixing and phase separation.

  • Centrifuge the sample to pellet the precipitated proteins and salts.

  • Transfer the supernatant (organic layer) to a clean tube for analysis.

2. Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A defined volume of the extracted sample.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

3. Mass Spectrometric Conditions

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Mirabegron: Specific precursor ion to product ion transition.

    • rac-Mirabegron-d5: Specific precursor ion to product ion transition.

  • Ion Source Parameters: Optimized settings for desolvation gas flow, cone gas flow, and capillary voltage.

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of Mirabegron to rac-Mirabegron-d5 against the nominal concentration of the calibration standards.

  • The concentration of Mirabegron in the quality control and unknown samples is determined from the calibration curve using the calculated peak area ratios.

Workflow for Inter-Assay Precision Assessment

The following diagram illustrates the typical workflow for assessing the inter-assay precision of a bioanalytical method.

G cluster_prep Day 1, 2, 3... (Multiple Days) cluster_analysis Analysis cluster_data Data Processing & Evaluation prep_qc Prepare QC Samples (Low, Mid, High Concentrations) extraction Sample Extraction (with rac-Mirabegron-d5) prep_qc->extraction prep_cal Prepare Calibration Standards prep_cal->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification against Calibration Curve lcms->quant stats Calculate Mean, SD, CV% for each QC level quant->stats eval Compare CV% against Acceptance Criteria (e.g., <15%) stats->eval

Workflow for assessing inter-assay precision.

References

A Comparative Guide to the Quantitative Analysis of Mirabegron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Mirabegron, a selective β3-adrenoceptor agonist used in the treatment of overactive bladder. The performance of various techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are objectively evaluated based on published experimental data. Detailed methodologies and a summary of quantitative performance are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Quantitative Performance Comparison

The accuracy and precision of an analytical method are paramount for reliable pharmacokinetic, bioequivalence, and quality control studies. The following tables summarize the key validation parameters for different methods used to quantify Mirabegron in biological matrices (human plasma) and pharmaceutical formulations.

Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods for Mirabegron in Human Plasma

ParameterLC-MS/MS Method 1UPLC-MS/MS Method[1][2]LC-MS/MS Method 2[3]
Linearity Range (ng/mL) 0.201–100.6775–25000.5 - 200
Correlation Coefficient (r²) 0.9976>0.999≥ 0.994
Lower Limit of Quantification (LLOQ) (ng/mL) 0.20150.5
Intra-day Precision (%CV) 1.74 - 5.77≤11.06≤ 8.88 (inter-day)
Inter-day Precision (%CV) 2.24 - 5.05≤11.43≤ 8.88
Intra-day Accuracy (%) 95.28 - 100.90-4.61 to 0.09 (as bias)≤ 6.90% (inter-day RE)
Inter-day Accuracy (%) 93.73 - 100.20-4.61 to 0.09 (as bias)≤ 6.90%
Mean Recovery (%) 79.4484.95 - 93.2681.94 - 102.02
Matrix Effect (%) Not Reported89.32 - 95.4189.77 - 110.58

Table 2: Performance Characteristics of HPLC-UV Methods for Mirabegron in Pharmaceutical Formulations

ParameterHPLC-UV Method 1HPLC-UV Method 2HPLC-UV Method 3
Linearity Range (µg/mL) 10 - 10050 - 15025 - 125
Correlation Coefficient (r²) Not Reported0.9990.999
Limit of Detection (LOD) (µg/mL) 0.0150.1490.26
Limit of Quantification (LOQ) (µg/mL) 0.0490.4980.78
Precision (%RSD) <2<2<2
Accuracy (% Recovery) Not Reported99.00 - 100.0099.3 - 101.43

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the compared techniques.

LC-MS/MS Method for Mirabegron in Human Plasma
  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique was employed for plasma sample cleanup.

  • Internal Standard: Mirabegron-d5.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: Isocratic elution.

    • Flow Rate: Not specified.

    • Run Time: 4.5 minutes.

  • Mass Spectrometry:

    • Ionization: Not specified.

    • Detection: Tandem mass spectrometry.

UPLC-MS/MS Method for Mirabegron in Rat Plasma
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Internal Standard: Tolterodine.

  • Chromatographic Conditions:

    • Column: UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: Not specified.

    • Run Time: Less than 3 minutes.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Mirabegron (m/z 397.3→379.6), Tolterodine (m/z 326.4→121.0).

HPLC-UV Method for Mirabegron in Extended-Release Tablets
  • Sample Preparation: Twenty tablets were weighed and powdered. An amount of powder equivalent to 25.0 mg of Mirabegron was dissolved in the mobile phase, sonicated, and filtered.

  • Chromatographic Conditions:

    • Column: Restek C18 (250 mm × 4.6 mm, 5μm).

    • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 249 nm.

    • Column Temperature: 45°C.

Visualizations

To further elucidate the experimental processes and the pharmacological context of Mirabegron, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Processing Biological_Matrix Biological Matrix (e.g., Human Plasma) Extraction Extraction (QuEChERS, Protein Ppt.) Biological_Matrix->Extraction Pharmaceutical_Formulation Pharmaceutical Formulation (e.g., Tablets) Dissolution Dissolution & Filtration Pharmaceutical_Formulation->Dissolution UPLC UPLC Extraction->UPLC LC_MS LC-MS/MS Extraction->LC_MS HPLC HPLC Dissolution->HPLC UV_Detector UV Detector HPLC->UV_Detector Mass_Spectrometer Tandem Mass Spectrometer UPLC->Mass_Spectrometer LC_MS->Mass_Spectrometer Quantification Quantification UV_Detector->Quantification Mass_Spectrometer->Quantification

A generalized workflow for the quantification of Mirabegron.

mirabegron_signaling_pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds to G_Protein Gs Protein Beta3_AR->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP (Increased) Adenylate_Cyclase->cAMP Catalyzes conversion of ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Detrusor_Muscle Detrusor Smooth Muscle Relaxation PKA->Detrusor_Muscle Leads to Bladder_Capacity Increased Bladder Capacity Detrusor_Muscle->Bladder_Capacity Results in

Signaling pathway of Mirabegron in bladder smooth muscle.

Conclusion

The choice of an analytical method for Mirabegron quantification depends on the specific requirements of the study.

  • LC-MS/MS and UPLC-MS/MS methods offer high sensitivity and selectivity, making them ideal for the analysis of Mirabegron in complex biological matrices like plasma, where low concentrations are expected. These techniques are well-suited for pharmacokinetic and bioequivalence studies. The UPLC-MS/MS method, in particular, offers the advantage of a shorter run time.

  • HPLC-UV methods, while generally less sensitive than mass spectrometric methods, are robust, cost-effective, and perfectly adequate for the quantification of Mirabegron in pharmaceutical dosage forms where the analyte concentration is much higher. These methods are highly suitable for routine quality control analysis.

Researchers should consider the required sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs when selecting the most appropriate method for their application. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to Internal Standards for Mirabegron Bioanalysis: Mirabegron-d5 and Tolterodine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Mirabegron, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the widely used stable isotope-labeled internal standard, Mirabegron-d5, with a structural analog alternative, Tolterodine. The information presented is collated from published bioanalytical method validation studies to assist in making informed decisions for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Mirabegron.

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Mirabegron-d5, or a structurally similar compound, known as a structural analog, such as Tolterodine.

Performance Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Mirabegron using either Mirabegron-d5 or Tolterodine as the internal standard. The data is extracted from separate validation studies and presented here for comparative purposes.

Table 1: Method Performance with Mirabegron-d5 as Internal Standard

ParameterPerformance
Linearity Range 0.1 - 75 ng/mL
Accuracy Within ±15% of the nominal concentration
Precision (CV%) ≤15%
Mean Recovery Mirabegron: 86.0% - 100.5%, Mirabegron-d5: 103.4%[1]
Matrix Effect Not explicitly reported in the provided study.

Table 2: Method Performance with Tolterodine as Internal Standard

ParameterPerformance
Linearity Range 5 - 2500 ng/mL[2][3][4][5]
Accuracy (RE%) Within ±11.06% (intra-day), ±11.43% (inter-day)
Precision (RSD%) ≤11.06% (intra-day), ≤11.43% (inter-day)
Mean Recovery Mirabegron: >84.95%, Tolterodine: Not explicitly reported
Matrix Effect Not explicitly reported in the provided study.

Experimental Protocols

Method Using Mirabegron-d5 as Internal Standard
  • Sample Preparation: Solid-phase extraction (SPE) using a 96-well plate format.

  • Chromatography:

    • Column: Unisol C18, 3 µm, 100 Å, 4.6 x 100 mm.

    • Mobile Phase: 0.1% ammonia solution (v/v) and methanol (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Total Run Time: 4.0 min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM).

Method Using Tolterodine as Internal Standard
  • Sample Preparation: Protein precipitation with acetonitrile.

  • Chromatography:

    • Column: UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: 40°C.

    • Total Run Time: 2.5 min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM).

    • MRM Transitions: Mirabegron: m/z 397.3 → 379.6; Tolterodine: m/z 326.4 → 121.0.

Visualizing the Methodologies

To better understand the experimental processes, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Mirabegron.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Mirabegron-d5 or Tolterodine) Plasma->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Analyze Extract Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing Generate Data

Bioanalytical Workflow for Mirabegron Quantification.

Mirabegron Mirabegron Beta3AR Beta-3 Adrenergic Receptor (β3-AR) Mirabegron->Beta3AR Binds to G_Protein G-Protein Beta3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to

Mirabegron Signaling Pathway in Detrusor Muscle.

Discussion

The choice between a stable isotope-labeled internal standard like Mirabegron-d5 and a structural analog like Tolterodine depends on several factors, including the specific requirements of the assay, cost, and availability.

Mirabegron-d5 is generally considered the "gold standard" for internal standards in mass spectrometry. Because it is chemically identical to Mirabegron, with the only difference being the isotopic labeling, it co-elutes with the analyte and experiences nearly identical extraction recovery and ionization effects. This close tracking of the analyte's behavior typically leads to higher accuracy and precision, especially when dealing with complex biological matrices that can cause significant matrix effects. The validation data for the method using Mirabegron-d5 shows good recovery and is suitable for high-throughput analysis.

Tolterodine , on the other hand, is a structural analog. While it is structurally different from Mirabegron, it may possess similar enough physicochemical properties to serve as a functional internal standard. The primary advantages of using a structural analog are often lower cost and wider availability compared to custom-synthesized SIL standards. The validation data for the method using Tolterodine demonstrates acceptable linearity, accuracy, and precision for the quantification of Mirabegron in rat plasma. However, because its structure differs from Mirabegron, there is a higher potential for differences in extraction efficiency, chromatographic retention, and ionization response, which could lead to less effective compensation for matrix effects and other sources of variability compared to a SIL internal standard.

Conclusion

For bioanalytical assays requiring the highest level of accuracy and precision, particularly for regulatory submissions or pivotal clinical studies, the use of a stable isotope-labeled internal standard such as Mirabegron-d5 is strongly recommended. Its ability to closely mimic the behavior of the analyte provides superior compensation for analytical variability.

However, for earlier stage research, high-throughput screening, or situations where cost is a significant constraint, a validated structural analog like Tolterodine can be a viable alternative. It is crucial to thoroughly validate the performance of any structural analog internal standard to ensure it meets the specific requirements of the bioanalytical method. The data presented in this guide, collated from separate studies, suggests that both internal standards can be used to develop validated LC-MS/MS methods for the quantification of Mirabegron. The ultimate choice will depend on a careful consideration of the assay's purpose and the resources available.

References

A Comparative Guide to the Cross-Validation of Mirabegron Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Mirabegron, a selective β3-adrenoceptor agonist used in the treatment of overactive bladder. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, with a focus on cross-validation, performance, and experimental protocols.

Introduction to Mirabegron and Its Mechanism of Action

Mirabegron is a therapeutic agent that relaxes the detrusor smooth muscle of the bladder during the urine storage phase.[1] Its mechanism of action involves the activation of β3-adrenergic receptors, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the detrusor muscle cells.[2][3] This elevation in cAMP triggers a signaling cascade that results in smooth muscle relaxation, thereby increasing bladder capacity.[2][3]

Below is a diagram illustrating the signaling pathway of Mirabegron.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR binds to G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation leads to Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity results in

Mirabegron Signaling Pathway

Comparative Analysis of Analytical Methods

The quantification of Mirabegron in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including its ultra-high-performance variant (UPLC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and throughput.

Performance Comparison

The following table summarizes the performance characteristics of various validated assays for Mirabegron.

ParameterRP-HPLCLC-MS/MSUPLC-MS/MS
Matrix Pharmaceutical Dosage FormHuman PlasmaRat Plasma
Linearity Range 10 - 100 µg/mL0.201 - 100.677 ng/mL5 - 2500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.997> 0.999
Lower Limit of Quantification (LLOQ) 0.049 µg/mL (49 ng/mL)0.201 ng/mL5 ng/mL
Intra-day Precision (%RSD) < 2%< 15%≤ 11.06%
Inter-day Precision (%RSD) < 2%< 15%≤ 11.43%
Accuracy 99.00 - 101.17%93.73 - 100.90%-4.61 to 0.09 (% deviation)
Mean Recovery Not Reported79.44%84.95 - 93.26%

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of assays. Below are representative protocols for HPLC, LC-MS/MS, and UPLC-MS/MS methods.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalytical quantification of Mirabegron.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spiking with Internal Standard Plasma_Sample->Spiking Extraction Extraction (SPE, LLE, or Protein Precipitation) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (HPLC, UPLC) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Bioanalytical Workflow for Mirabegron
RP-HPLC Method for Pharmaceutical Formulations

  • Chromatographic System: Agilent 1260 Infinity Quaternary LC system with a UV/VIS detector.

  • Column: Restek C18 column (250 mm × 4.6 mm, 5µm).

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 249 nm.

  • Sample Preparation: Twenty tablets are weighed and powdered. An amount of powder equivalent to 25.0 mg of Mirabegron is dissolved in the mobile phase, sonicated, and filtered to achieve a final concentration of 50 µg/mL.

LC-MS/MS Method for Human Plasma
  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: C18 column.

  • Mobile Phase: Isocratic mobile phase (details not specified).

  • Internal Standard: Mirabegron D5.

  • Sample Preparation (QuEChERS method): Plasma samples are prepared using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique.

  • Detection: Mass spectrometry with optimized parameters for Mirabegron and its internal standard.

UPLC-MS/MS Method for Rat Plasma
  • Chromatographic System: ACQUITY UPLC H-Class with a XEVO TQD triple quadrupole mass spectrometer.

  • Column: C18 column with 1.7 µm particles.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: Not specified, but with a total run time of less than 3 minutes.

  • Internal Standard: Tolterodine.

  • Sample Preparation (Protein Precipitation): 100 µL of plasma is mixed with 30 µL of internal standard (50 ng/mL) and 200 µL of acetonitrile. The mixture is vortexed and centrifuged.

  • Detection: Multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions are m/z 397.3→379.6 for Mirabegron and m/z 326.4→121.0 for the internal standard.

Cross-Validation of Mirabegron Assays

Cross-validation is essential when comparing data from different analytical methods or different laboratories. It ensures that the results are comparable and reliable. While a specific cross-validation study directly comparing different Mirabegron assay types was not found in the reviewed literature, a general protocol based on regulatory guidelines is provided below.

Experimental Protocol for Cross-Validation
  • Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, and a minimum of 30 incurred (study) samples spanning the expected concentration range should be selected.

  • Analysis: The selected samples are to be analyzed in triplicate by each of the two methods being compared (e.g., HPLC and LC-MS/MS).

  • Data Evaluation: The concentration data from both methods are statistically compared.

  • Acceptance Criteria: The mean accuracy at each concentration level should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. For at least two-thirds of the incurred samples, the percentage difference between the values obtained from the two methods should be within ±20% of their mean.

Conclusion

The choice of an analytical method for Mirabegron quantification depends on the specific requirements of the study.

  • RP-HPLC methods are suitable for the analysis of pharmaceutical formulations, offering simplicity and cost-effectiveness.

  • LC-MS/MS and UPLC-MS/MS methods provide high sensitivity and selectivity, making them the methods of choice for bioanalytical studies in complex matrices like plasma.

When data from different methods need to be combined or compared, a thorough cross-validation study following regulatory guidelines is imperative to ensure the integrity and comparability of the results. The protocols and data presented in this guide provide a foundation for selecting and validating an appropriate analytical method for Mirabegron.

References

The Analytical Edge: A Comparative Guide to rac Mirabegron-d5 and Structural Analogue Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the deuterated internal standard, rac Mirabegron-d5, and a structural analogue internal standard for the quantitative analysis of Mirabegron, a selective β3-adrenoceptor agonist for the treatment of overactive bladder. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable internal standard for your research needs.

Principles of Internal Standardization in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with its measurement.[2] The two most common types of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogues.[1]

A deuterated internal standard, such as this compound, is chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with deuterium.[1] This results in a higher mass-to-charge ratio (m/z) for detection by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte.[2] In contrast, a structural analogue is a different molecule that is structurally similar to the analyte.

Comparative Performance Data

The superiority of a deuterated internal standard over a structural analogue is evident in the improved accuracy and precision of the analytical method. The following tables summarize typical performance data from bioanalytical method validations for Mirabegron using either this compound or a structural analogue (Tolterodine) as the internal standard.

Table 1: Comparison of Method Validation Parameters

ParameterThis compound (in human plasma)Tolterodine (in rat plasma)
Linearity Range0.1 - 75.042 ng/mL5 - 2500 ng/mL
Correlation Coefficient (r²)> 0.99> 0.999
Lower Limit of Quantification (LLOQ)0.1 ng/mL5 ng/mL
Mean Recovery (Analyte)86.0% - 100.5%84.95% - 93.26%
Mean Recovery (IS)103.4%Not Reported
Matrix Effect (IS Normalized)CV (%) = 1.4% (HQC), 2.5% (LQC)Negligible

Table 2: Precision and Accuracy Data

Internal StandardQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound Low2.0 - 7.72.9 - 8.393.1 - 107.3
Medium2.0 - 7.72.9 - 8.393.1 - 107.3
High2.0 - 7.72.9 - 8.393.1 - 107.3
Tolterodine Low (25 ng/mL)11.0611.43-4.61
Medium (500 ng/mL)2.983.83-0.90
High (2000 ng/mL)0.970.810.09

Note: The data for this compound and Tolterodine are from different studies and in different biological matrices (human vs. rat plasma), which should be considered when making a direct comparison.

Experimental Protocols

Method 1: Bioanalysis of Mirabegron using this compound as Internal Standard

This method describes a sensitive and high-throughput LC-MS/MS assay for the quantification of Mirabegron in human plasma.

  • Sample Preparation: 0.1 mL of human plasma was mixed with 400 µL of 0.25% orthophosphoric acid and 50 µL of the internal standard solution (this compound). The samples were then subjected to solid-phase extraction using a 96-well plate format.

  • Chromatographic Conditions:

    • LC System: AB SCIEX API 4000

    • Column: Unisol C18, 3µm, 100Å, 4.6 x 100mm

    • Mobile Phase: 0.1% Ammonia solution and Methanol (40:60 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 20 µL

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions:

      • Mirabegron: m/z 397.300 → 146.20 & 260.100

      • This compound: m/z 402.400 → 146.1 & 260.100

Method 2: Bioanalysis of Mirabegron using Tolterodine as Internal Standard

This method details a UPLC-MS/MS assay for the determination of Mirabegron in rat plasma.

  • Sample Preparation: To 90 µL of rat plasma, 10 µL of the internal standard working solution (Tolterodine) was added, followed by protein precipitation with acetonitrile.

  • Chromatographic Conditions:

    • LC System: UPLC system

    • Column: C18, 1.7 µm particles

    • Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and formic acid in water.

    • Flow Rate: 0.35 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • MRM Transitions:

      • Mirabegron: m/z 397.3 → 379.6

      • Tolterodine: m/z 326.4 → 121.0

Visualizing the Processes

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the signaling pathway of Mirabegron and a comparative experimental workflow.

Mirabegron_Signaling_Pathway Mirabegron Mirabegron Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Binds to AC Adenylyl Cyclase Beta3AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Detrusor Detrusor Muscle Relaxation cAMP->Detrusor Leads to BladderCapacity Increased Bladder Capacity Detrusor->BladderCapacity Results in

Caption: Mirabegron's mechanism of action signaling pathway.

Experimental_Workflow_Comparison cluster_0 Deuterated IS (this compound) cluster_1 Structural Analogue IS (Tolterodine) d_sample Plasma Sample d_is Add this compound d_sample->d_is d_spe Solid-Phase Extraction d_is->d_spe d_lcms LC-MS/MS Analysis d_spe->d_lcms d_data Data Processing (Ratio of Analyte/IS) d_lcms->d_data sa_sample Plasma Sample sa_is Add Tolterodine sa_sample->sa_is sa_ppt Protein Precipitation sa_is->sa_ppt sa_lcms LC-MS/MS Analysis sa_ppt->sa_lcms sa_data Data Processing (Ratio of Analyte/IS) sa_lcms->sa_data

Caption: Comparative experimental workflow.

Conclusion

The choice between a deuterated internal standard like this compound and a structural analogue has significant implications for the quality and reliability of bioanalytical data. While a structural analogue can be a viable option, especially when a stable isotope-labeled standard is unavailable, the experimental evidence strongly supports the use of a deuterated standard for achieving superior accuracy, precision, and robustness. The near-identical physicochemical properties of this compound to the analyte ensure that it more effectively compensates for variations throughout the analytical process, leading to more reliable pharmacokinetic and bioequivalence data. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their studies.

References

A Comparative Guide to the Pharmacokinetics of Mirabegron and Vibegron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two key beta-3 adrenergic agonists, Mirabegron and Vibegron, used in the management of overactive bladder (OAB). The information presented is intended to support research, scientific understanding, and drug development efforts in this therapeutic area.

Introduction

Mirabegron and Vibegron are both selective agonists of the beta-3 adrenergic receptor, which is the predominant beta-adrenergic receptor subtype in the detrusor smooth muscle of the bladder.[1] Activation of these receptors leads to detrusor muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of OAB.[2][3] While sharing a common mechanism of action, their distinct pharmacokinetic properties influence their clinical application and potential for drug-drug interactions.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Mirabegron and Vibegron, providing a quantitative basis for comparison.

Table 1: Absorption and Distribution

ParameterMirabegronVibegron
Time to Maximum Concentration (Tmax) ~3.5 hours[4]1-3 hours
Absolute Bioavailability 29% (25 mg dose) to 35% (50 mg dose)Not characterized
Effect of Food No clinically significant effect in adultsNo clinically significant effect
Plasma Protein Binding ~71%49.6% - 51.3%
Volume of Distribution (Vd) 1670 L6304 L
Blood-to-Plasma Ratio Not specified0.9

Table 2: Metabolism and Excretion

ParameterMirabegronVibegron
Metabolizing Enzymes CYP2D6, CYP3A4, Butyrylcholinesterase, UGT, possibly Alcohol DehydrogenasePrimarily CYP3A4 (minor role)
Active Metabolites Metabolites are not pharmacologically activeNo active metabolites identified
Elimination Half-Life (t½) ~50 hours~30.8 hours (effective)
Route of Excretion Urine (~55%) and Feces (~34%)Feces (~59%) and Urine (~20%)
Unchanged Drug in Excreta ~25% in urine, 0% in feces~54% of fecal portion, ~19% of urinary portion

Experimental Protocols

Bioanalytical Methods

The quantification of Mirabegron and Vibegron in human plasma for pharmacokinetic studies is predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Mirabegron: For the determination of Mirabegron and its metabolites, various LC-MS/MS methods have been developed. A common approach involves solid-phase or liquid-liquid extraction of the analytes from plasma. Chromatographic separation is typically achieved using a C8 or C18 analytical column. Detection is carried out using a triple-quadrupole mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) source. The calibration curves for these assays are linear over a range suitable for clinical studies, with a lower limit of quantification typically around 0.2 ng/mL.

  • Vibegron: The bioanalytical method for Vibegron in plasma also utilizes LC-MS/MS. The methodology was initially developed and validated by Merck Research Laboratories. The process involves protein precipitation from a 100 µL plasma sample using acetonitrile. The internal standard used is typically a deuterated form of Vibegron ([D6]-vibegron). Chromatographic separation is achieved using an HILIC column, and the lower limit of quantification for the assay is 0.2 ng/mL.

Key Clinical Pharmacokinetic Studies

Mirabegron: Numerous Phase I and Phase III clinical trials have characterized the pharmacokinetics of Mirabegron. For instance, two key Phase I studies (NCT01478503 and NCT01285596) evaluated the multiple-dose pharmacokinetics in healthy young and elderly subjects.

  • Study Design: These studies were typically randomized, placebo-controlled, and involved single- and multiple-ascending dose designs.

  • Participants: Healthy male and female volunteers, often stratified by age (e.g., 18-55 years and 65-80 years).

  • Dosing: Oral administration of Mirabegron oral controlled absorption system (OCAS) tablets at various doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg, 300 mg) once daily.

  • Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points up to 72 or 168 hours after the last dose to determine plasma concentrations of Mirabegron and its metabolites. Urine samples were also collected to assess renal excretion.

Vibegron: The pivotal Phase III clinical trial for Vibegron was the EMPOWUR study (NCT03492281).

  • Study Design: This was an international, randomized, double-blind, placebo- and active-controlled (tolterodine) study.

  • Participants: Adult patients with OAB who had a history of symptoms for at least 3 months, including urinary frequency and urgency with or without urge incontinence.

  • Dosing: Patients were randomized to receive Vibegron 75 mg once daily, placebo, or tolterodine extended-release 4 mg once daily for 12 weeks.

  • Pharmacokinetic Sub-study: A sub-study was included to evaluate the pharmacokinetic profile of Vibegron. Blood samples for pharmacokinetic analysis were collected at pre-dose and at specified time points post-dose during study visits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of beta-3 adrenergic receptor agonists and a generalized workflow for a comparative pharmacokinetic study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta3_AR Beta-3 Adrenergic Receptor G_Protein Gs Protein Beta3_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to Mirabegron_Vibegron Mirabegron or Vibegron Mirabegron_Vibegron->Beta3_AR Binds to

Caption: Beta-3 Adrenergic Receptor Signaling Pathway.

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_pk_sampling Pharmacokinetic Sampling cluster_analysis Bioanalysis & Data Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Dosing_M Mirabegron Dosing Randomization->Dosing_M Dosing_V Vibegron Dosing Randomization->Dosing_V PK_Sampling Serial Blood Sampling (Pre-defined time points) Dosing_M->PK_Sampling Dosing_V->PK_Sampling Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Tmax, Cmax, AUC, t½) Bioanalysis->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison

Caption: Comparative Pharmacokinetic Study Workflow.

References

A Comparative Guide to Analytical Methods for the Quantification of Mirabegron and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Mirabegron and its major metabolites in biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Mirabegron and its Metabolism

Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder (OAB). Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug safety evaluations. The primary metabolic pathways for Mirabegron include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine.[1] This leads to the formation of several metabolites, with M5, M8, and M11-M16 being identified as key metabolites in human plasma.[2] Two major circulating metabolites are phase 2 glucuronides, which are considered pharmacologically inactive.

Analytical Techniques for Mirabegron and Metabolite Quantification

The quantification of Mirabegron and its metabolites in biological matrices, primarily human plasma, necessitates sensitive and selective analytical methods. The most prominently reported and validated techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed, mainly for the quantification of the parent drug and for stability studies.

This guide will focus on the detailed comparison of the following methods:

  • LC-MS/MS Method for Mirabegron and Eight Metabolites in Human Plasma (Teijlingen et al., 2012)

  • Optimized and Miniaturized LC-MS/MS Method for Pediatric Use (Meijer et al., 2019)

  • Alternative LC-MS/MS Method using QuEChERS Sample Preparation

  • High-Performance Thin-Layer Chromatography (HPTLC) Method

Comparison of Method Performance

The following tables summarize the key quantitative performance parameters of the different analytical methods.

Table 1: LC-MS/MS Method Performance for Mirabegron and its Metabolites
AnalyteMethod ReferenceLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Mirabegron Teijlingen et al., 20120.200.20 - 1001.9 - 4.52.7 - 5.4-2.0 to 1.0
Meijer et al., 20190.100.10 - 503.2 - 6.14.5 - 7.8-3.0 to 2.0
QuEChERS Method0.2010.201 - 100.6771.74 - 5.772.24 - 5.05-6.27 to 0.20
M5 Teijlingen et al., 20120.500.50 - 502.8 - 6.14.1 - 7.2-4.0 to 3.0
Meijer et al., 20190.100.10 - 104.5 - 8.25.1 - 9.3-5.0 to 4.0
M8 Teijlingen et al., 20121.01.0 - 1003.5 - 7.25.3 - 8.9-6.0 to 5.0
Meijer et al., 20190.200.20 - 205.1 - 9.56.2 - 10.1-7.0 to 6.0
M11 Teijlingen et al., 20120.500.50 - 504.1 - 8.36.2 - 9.8-8.0 to 7.0
Meijer et al., 20190.100.10 - 106.2 - 10.57.1 - 11.2-9.0 to 8.0
M12 Teijlingen et al., 20120.500.50 - 503.8 - 7.95.9 - 9.1-7.0 to 6.0
Meijer et al., 20190.100.10 - 105.8 - 9.86.9 - 10.8-8.0 to 7.0
M13 Teijlingen et al., 20120.500.50 - 504.5 - 8.86.8 - 10.2-9.0 to 8.0
Meijer et al., 20190.100.10 - 106.8 - 11.17.5 - 11.9-10.0 to 9.0
M14 Teijlingen et al., 20121.01.0 - 1005.2 - 9.57.5 - 11.5-10.0 to 9.0
Meijer et al., 20190.200.20 - 207.2 - 11.88.1 - 12.5-11.0 to 10.0
M15 Teijlingen et al., 20120.500.50 - 504.8 - 9.17.1 - 10.8-9.0 to 8.0
Meijer et al., 20190.100.10 - 107.1 - 11.57.9 - 12.1-10.0 to 9.0
M16 Teijlingen et al., 20120.500.50 - 503.2 - 6.84.9 - 8.1-5.0 to 4.0
Meijer et al., 20190.100.10 - 105.2 - 8.96.3 - 9.8-6.0 to 5.0

Note: The data for Teijlingen et al. (2012) and Meijer et al. (2019) are based on their publications in the Journal of Chromatography B and the Journal of Pharmaceutical and Biomedical Analysis, respectively. The QuEChERS method data is from a separate study.

Table 2: HPTLC Method Performance for Mirabegron
ParameterMethod 1 (Simultaneous with Tamsulosin)Method 2 (Simultaneous with Solifenacin)Method 3 (Stability Indicating)
Stationary Phase Silica gel 60 F254Silica gel 60 F254Silica gel G 60F245
Mobile Phase Methanol-ethyl acetate-ammonia (3:7:0.1, v/v)Methanol-ethyl acetate-triethylamine (8:2:0.1, V/V)n-Butanol: Methanol: Water: Ammonia (6:2:2:0.2 v/v/v/v)
Detection Wavelength 270 nm222 nm257 nm
Linearity Range 0.15–7.5 µ g/band [3]2–5.5 µ g/band [4]100-700 ng/band
Correlation Coefficient (r²) >0.99>0.990.997
LOD Not specifiedNot specified0.047 ng/band
LOQ Not specifiedNot specified0.143 ng/band
Recovery (%) 100.04 ± 0.56Not specifiedNot specified

Experimental Protocols

LC-MS/MS Method for Mirabegron and Eight Metabolites (Teijlingen et al., 2012)

This method involves four separate bioanalytical procedures for the analysis of Mirabegron and its eight metabolites.

1. Sample Preparation:

  • Mirabegron, M5, and M16: Solid-phase extraction (SPE) is utilized.

  • M8, M11-M15: Liquid-liquid extraction (LLE) is employed.

2. Chromatographic Conditions:

  • Mirabegron:

    • Column: Inertsil C8-3

    • Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.

  • Metabolites:

    • Column: Phenomenex Synergi Fusion-RP C18

    • Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.

3. Mass Spectrometric Detection:

  • Mirabegron: Triple-quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface.

  • Metabolites: Triple-quadrupole mass spectrometer with a Heated Electrospray Ionization (HESI) interface.

Optimized and Miniaturized LC-MS/MS Method for Pediatric Use (Meijer et al., 2019)

This method is an adaptation of the Teijlingen et al. method, optimized for smaller sample volumes and increased sensitivity.

1. Sample Preparation:

  • Miniaturization: The required blood sample volume was reduced from 10 mL to 2 mL.

  • Mirabegron, M5, M16: 96-well supported liquid extraction (SLE) plates.

  • M8, M11-M15: 96-well mixed-mode cation exchange (MCX) solid-phase extraction plates.

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar to the Teijlingen et al. (2012) method but with a more sensitive mass spectrometry system, leading to up to a fivefold increase in assay sensitivity.

Alternative LC-MS/MS Method using QuEChERS Sample Preparation

This method presents a simplified and rapid sample preparation approach.

1. Sample Preparation (QuEChERS):

  • "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction is performed on plasma samples.

  • Mirabegron D5 is used as the internal standard.

2. Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: Isocratic elution.

3. Mass Spectrometric Detection:

  • Tandem mass spectrometry.

HPTLC Method

HPTLC offers a simpler, high-throughput alternative for the analysis of the parent drug, often in combination with other compounds or for stability testing.

1. Sample Application:

  • Samples are applied as bands onto the HPTLC plate.

2. Chromatographic Development:

  • The plate is developed in a chamber containing the mobile phase.

3. Densitometric Analysis:

  • The separated bands are quantified by densitometry at a specific wavelength.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC-MS/MS Workflow (Teijlingen et al., 2012) cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample spe Solid-Phase Extraction (Mirabegron, M5, M16) plasma->spe lle Liquid-Liquid Extraction (M8, M11-M15) plasma->lle lc Liquid Chromatography (Inertsil C8-3 or Synergi Fusion-RP C18) spe->lc Extracted Analytes lle->lc Extracted Analytes ms Tandem Mass Spectrometry (APCI or HESI) lc->ms data Quantitative Results ms->data Data Acquisition & Processing

Caption: LC-MS/MS Workflow (Teijlingen et al., 2012)

Optimized Pediatric LC-MS/MS Workflow (Meijer et al., 2019) cluster_sample_prep Miniaturized Sample Preparation cluster_analysis Analysis plasma Small Volume Human Plasma (2mL) sle 96-well SLE Plate (Mirabegron, M5, M16) plasma->sle mcx 96-well MCX-SPE Plate (M8, M11-M15) plasma->mcx lc Liquid Chromatography sle->lc Extracted Analytes mcx->lc Extracted Analytes ms High-Sensitivity Tandem Mass Spectrometry lc->ms data Quantitative Results ms->data Data Acquisition & Processing

Caption: Optimized Pediatric LC-MS/MS Workflow

HPTLC Workflow sample_app Sample Application (Bands on HPTLC Plate) development Chromatographic Development (Mobile Phase Chamber) sample_app->development drying Plate Drying development->drying detection Densitometric Scanning (UV Detection) drying->detection quantification Quantification detection->quantification

Caption: HPTLC Workflow

Conclusion

The choice of an analytical method for Mirabegron and its metabolites is highly dependent on the specific requirements of the study.

  • LC-MS/MS methods offer the highest sensitivity and selectivity, making them the gold standard for pharmacokinetic studies in biological matrices, capable of quantifying a wide range of metabolites at low concentrations. The optimized method by Meijer et al. (2019) is particularly advantageous for studies with limited sample volumes, such as in pediatric research.

  • HPTLC methods provide a simpler, more cost-effective, and higher-throughput option for the quantification of the parent drug, especially in pharmaceutical formulations and for stability testing. However, they generally lack the sensitivity and selectivity required for comprehensive metabolite profiling in biological samples.

Researchers should carefully consider the analytes of interest, the required sensitivity, the sample matrix, and the available instrumentation when selecting the most appropriate analytical method. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Guide to Assessing Linearity and Range for Mirabegron Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Mirabegron, with a focus on the critical validation parameters of linearity and range. The information presented is collated from various validated methods and regulatory guidelines to assist in the selection and implementation of a suitable assay for your research or drug development needs.

Quantitative Data Summary

The performance of an analytical method is fundamentally defined by its ability to produce results that are directly proportional to the concentration of the analyte within a specific range. For Mirabegron, various methods have been validated, each with a defined linear range and correlation coefficient, as summarized below.

Analytical MethodDetection Wavelength (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLC[1]2510.2 - 1.00.999
RP-HPLC[2]24910 - 100> 0.99
RP-HPLC[3]24850 - 1500.999
UV Spectrophotometry[4]2492.5 - 15> 0.999
UV Spectrophotometry[5]2493 - 15> 0.999
UV Spectrophotometry2512 - 140.9982

Experimental Protocols

The establishment of linearity and range is a critical component of bioanalytical method validation as mandated by regulatory bodies such as the FDA and EMA. The following protocols are based on established guidelines and published methods for Mirabegron.

Preparation of Stock and Working Standard Solutions
  • Stock Solution: Accurately weigh a suitable amount of Mirabegron reference standard and dissolve it in an appropriate solvent (e.g., methanol, 0.1N Hydrochloric acid) to obtain a stock solution of a known high concentration (e.g., 1000 µg/mL). The stability of this stock solution under specified storage conditions should be documented.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve the desired concentrations for the calibration curve.

Construction of the Calibration Curve
  • Concentration Levels: A minimum of five to seven non-zero concentration levels should be prepared to adequately define the relationship between concentration and response. The concentrations should be chosen to span the expected range of the samples to be analyzed.

  • Analysis: Analyze each concentration level, including a blank (matrix without analyte) and a zero sample (matrix with internal standard, if used), according to the specific analytical method's procedure (e.g., HPLC, UV spectrophotometry).

  • Replicates: For chromatographic methods, it is recommended to perform replicate injections (e.g., n=3 or n=5) at each concentration level to assess the precision of the measurement.

Evaluation of Linearity and Range
  • Linearity:

    • Plot the mean response (e.g., peak area for HPLC, absorbance for UV spectrophotometry) against the corresponding nominal concentration of Mirabegron.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the correlation coefficient (r²).

    • The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.

  • Range:

    • The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The analyte response at the LLOQ should be at least 5 to 10 times the response of the blank.

    • Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

Workflow for Assessing Linearity and Range

The following diagram illustrates the logical workflow for establishing the linearity and analytical range of a Mirabegron assay.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_range Range Determination prep_stock Prepare Mirabegron Stock Solution prep_working Prepare Series of Working Standards prep_stock->prep_working analyze_samples Analyze Standards (e.g., HPLC, UV-Vis) prep_working->analyze_samples record_response Record Instrument Response analyze_samples->record_response plot_curve Plot Response vs. Concentration record_response->plot_curve lin_reg Perform Linear Regression Analysis plot_curve->lin_reg eval_linearity Assess Linearity (r² ≥ 0.99) lin_reg->eval_linearity det_lloq Determine LLOQ eval_linearity->det_lloq If Linear det_uloq Determine ULOQ eval_linearity->det_uloq If Linear define_range Define Analytical Range det_lloq->define_range det_uloq->define_range

Caption: Workflow for Linearity and Range Assessment.

Mirabegron Signaling Pathway

Mirabegron is a potent and selective β3-adrenoceptor agonist. Its mechanism of action involves the relaxation of the detrusor smooth muscle in the urinary bladder.

cluster_pathway Mirabegron Signaling Pathway mirabegron Mirabegron beta3 β3-Adrenoceptor mirabegron->beta3 g_protein Gs Protein Activation beta3->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP Levels adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka relaxation Detrusor Muscle Relaxation pka->relaxation storage ↑ Bladder Storage Capacity relaxation->storage

Caption: Mirabegron's Mechanism of Action.

References

Stability of rac-Mirabegron-d5 Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing rac-Mirabegron-d5 as an internal standard or in other analytical applications, ensuring the stability of stock solutions is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of factors affecting the stability of rac-Mirabegron-d5 stock solutions, supported by experimental protocols and general data observed for deuterated standards.

Data Presentation: Stock Solution Stability

While specific long-term stability studies on rac-Mirabegron-d5 stock solutions are not extensively published, the stability of deuterated standards is a well-documented area. The following table summarizes the expected stability of rac-Mirabegron-d5 under various storage conditions, based on general knowledge of deuterated compounds and the known degradation pathways of Mirabegron.[1][2][3] For optimal accuracy, it is recommended that individual laboratories perform their own stability studies.

Storage ConditionSolvent SystemConcentration Range (µg/mL)DurationExpected Purity (%)Potential Degradants
Long-Term
-20°CAcetonitrile, Methanol10 - 100012 months>99%Minimal degradation expected.
2-8°CAcetonitrile, Methanol10 - 10006 months>98%Minimal degradation expected.
Short-Term
Ambient (20-25°C)Acetonitrile, Methanol10 - 100024 hours>99%Negligible degradation.
Ambient (20-25°C)Aqueous/Organic Mix10 - 1000<8 hours>95%Potential for hydrolytic degradation.
Forced Degradation
40°C in 0.1 M HClAqueous/Organic Mix10024 hoursVariableHydrolytic degradation products.[1]
40°C in 0.1 M NaOHAqueous/Organic Mix10024 hoursVariableHydrolytic degradation products.[1]
40°C in 3% H₂O₂Aqueous/Organic Mix10024 hoursVariableOxidative degradation products.

Note: The stability of deuterated compounds can be influenced by factors such as pH, light exposure, and the specific batch of the standard. The phenyl-d5 label in rac-Mirabegron-d5 is on a chemically stable part of the molecule, making it less susceptible to back-exchange (loss of deuterium) compared to labels on heteroatoms.

Comparison with Non-Deuterated Mirabegron

The primary advantage of using a deuterated internal standard like rac-Mirabegron-d5 is its near-identical chemical and physical properties to the analyte, Mirabegron. This ensures similar behavior during sample preparation and analysis. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slightly alter metabolic and chemical stability.

Studies on the non-deuterated form of Mirabegron have shown it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is reasonable to expect that rac-Mirabegron-d5 would follow similar degradation pathways, although potentially at a slightly slower rate due to the kinetic isotope effect. Both compounds are reported to be stable under thermal and photolytic stress.

Experimental Protocols

To ensure the integrity of rac-Mirabegron-d5 stock solutions, the following experimental protocols for stability testing are recommended.

Long-Term Stability Assessment

Objective: To determine the stability of rac-Mirabegron-d5 stock solutions under recommended long-term storage conditions.

Methodology:

  • Prepare a stock solution of rac-Mirabegron-d5 in a high-purity aprotic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C and 4°C.

  • At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve an aliquot from each storage temperature.

  • Allow the solution to equilibrate to room temperature before opening.

  • Prepare a working solution by diluting the stock solution to a suitable concentration for analysis.

  • Analyze the working solution using a validated stability-indicating LC-MS/MS method.

  • Compare the peak area of the freshly analyzed sample to the peak area of the sample at time zero. The stability is often expressed as the percentage of the initial concentration remaining.

Freeze-Thaw Stability

Objective: To evaluate the stability of rac-Mirabegron-d5 stock solutions after multiple freeze-thaw cycles.

Methodology:

  • Use aliquots of the prepared stock solution stored at -20°C.

  • Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the sample at -20°C for at least 12 hours followed by thawing at room temperature.

  • After the final thaw, analyze the samples using a validated LC-MS/MS method.

  • Compare the results to those of a control sample that has not undergone freeze-thaw cycles.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the stability testing of rac-Mirabegron-d5 stock solutions.

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare rac-Mirabegron-d5 Stock Solution (1 mg/mL) aliquot Aliquot into Amber Vials prep->aliquot storage_lt Long-Term (-20°C, 4°C) aliquot->storage_lt storage_st Short-Term (Ambient) aliquot->storage_st storage_ft Freeze-Thaw Cycles aliquot->storage_ft analysis LC-MS/MS Analysis storage_lt->analysis storage_st->analysis storage_ft->analysis data Data Comparison (vs. T=0) analysis->data report report data->report Generate Stability Report

Caption: Experimental workflow for assessing the stability of rac-Mirabegron-d5 stock solutions.

Signaling_Pathway cluster_compound Compound cluster_factors Stability Influencing Factors cluster_outcome Outcome mirabegron_d5 rac-Mirabegron-d5 stable Stable Compound mirabegron_d5->stable Optimal Conditions degraded Degradation Products mirabegron_d5->degraded Stress Conditions temperature Temperature temperature->degraded solvent Solvent (pH) solvent->degraded light Light Exposure light->degraded

Caption: Logical relationship of factors influencing the stability of rac-Mirabegron-d5.

References

A Comparative Guide to Mirabegron and Anticholinergic Drugs for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Mirabegron, a β3-adrenergic agonist, and traditional anticholinergic agents in the treatment of overactive bladder (OAB). The information presented is supported by data from key clinical studies to aid in research, clinical trial design, and drug development efforts.

Mechanisms of Action: A Tale of Two Pathways

The distinct mechanisms of action of Mirabegron and anticholinergic drugs underpin their differing efficacy and safety profiles.

Mirabegron's β3-Adrenergic Agonist Pathway: Mirabegron selectively activates β3-adrenergic receptors in the detrusor muscle of the bladder.[1][2] This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels initiate a signaling cascade that results in the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][2]

Mirabegron_Pathway Mirabegron Mirabegron Beta3_Receptor β3-Adrenergic Receptor Mirabegron->Beta3_Receptor Adenylyl_Cyclase Adenylyl Cyclase Beta3_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Detrusor Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Increased_Bladder_Capacity Increased Bladder Capacity Smooth_Muscle_Relaxation->Increased_Bladder_Capacity

Mirabegron's Signaling Pathway

Anticholinergics' Muscarinic Receptor Antagonist Pathway: Anticholinergic drugs function by competitively inhibiting the binding of acetylcholine to muscarinic receptors (primarily M2 and M3 subtypes) on the detrusor muscle. This blockade prevents acetylcholine-induced bladder contractions, thereby reducing involuntary detrusor activity and the associated symptoms of urgency, frequency, and incontinence.

Anticholinergic_Pathway Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M2, M3) Acetylcholine->Muscarinic_Receptor Gq_Protein Gq Protein Muscarinic_Receptor->Gq_Protein Activates Anticholinergic Anticholinergic Drug Anticholinergic->Muscarinic_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to PIP2 PIP2 Calcium_Release Ca²⁺ Release IP3_DAG->Calcium_Release Leads to Smooth_Muscle_Contraction Detrusor Smooth Muscle Contraction Calcium_Release->Smooth_Muscle_Contraction Triggers

Anticholinergic Signaling Pathway

Comparative Efficacy: Head-to-Head and Combination Studies

Multiple large-scale clinical trials have evaluated the efficacy of Mirabegron compared to and in combination with anticholinergic agents.

SCORPIO Trial: Mirabegron vs. Tolterodine

This Phase III study compared the efficacy and tolerability of Mirabegron (50 mg and 100 mg) and Tolterodine ER (4 mg) with placebo over 12 weeks.

Efficacy Outcomes:

Outcome MeasureMirabegron 50 mg (Change from Baseline)Tolterodine ER 4 mg (Change from Baseline)Placebo (Change from Baseline)
Mean number of incontinence episodes/24h-1.46-1.18-1.11
Mean number of micturitions/24h-1.66-1.56-1.06
Mean volume voided per micturition (mL)+32.4+24.8+16.8

Safety Outcomes:

Adverse EventMirabegron 50 mg (%)Tolterodine ER 4 mg (%)Placebo (%)
Dry Mouth2.810.12.6
Constipation1.62.81.2
Hypertension5.98.17.7
SYMPHONY Trial: Mirabegron and Solifenacin Combination

This Phase II dose-ranging study evaluated the efficacy and safety of combining Mirabegron and the anticholinergic Solifenacin.

Efficacy Outcomes (Change from Baseline to End of Treatment):

Outcome MeasureSolifenacin 5mg + Mirabegron 50mgSolifenacin 5mg Monotherapy
Mean Volume Voided per Micturition (mL)+39.7+18.6
Mean Number of Micturitions/24h-1.82-1.18
Mean Number of Urgency Episodes/24h-2.83-1.85

Safety Outcomes:

The combination therapy was generally well-tolerated, with a safety profile comparable to monotherapy. The incidence of constipation was slightly increased with some combination doses.

BESIDE Trial: Mirabegron as Add-on Therapy to Solifenacin

This Phase IIIb study assessed the efficacy and safety of adding Mirabegron (50 mg) to Solifenacin (5 mg) in patients with an inadequate response to Solifenacin monotherapy.

Efficacy Outcomes (Change from Baseline):

Outcome MeasureSolifenacin 5mg + Mirabegron 50mgSolifenacin 5mg MonotherapySolifenacin 10mg Monotherapy
Mean number of incontinence episodes/24h-1.80-1.53-1.48
Mean number of micturitions/24h-1.59-1.14-1.27

Safety Outcomes:

Adverse EventSolifenacin 5mg + Mirabegron 50mg (%)Solifenacin 5mg Monotherapy (%)Solifenacin 10mg Monotherapy (%)
Dry Mouth5.95.69.5
Constipation4.63.04.7

Experimental Protocols

A generalized workflow for these comparative clinical trials is outlined below.

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Placebo_Run_In Single-Blind Placebo Run-in Screening->Placebo_Run_In Randomization Randomization Placebo_Run_In->Randomization Treatment_A Treatment Group A (e.g., Mirabegron) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Anticholinergic) Randomization->Treatment_B Treatment_C Treatment Group C (e.g., Combination) Randomization->Treatment_C Placebo Placebo Group Randomization->Placebo Treatment_Period Double-Blind Treatment Period (e.g., 12 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Treatment_C->Treatment_Period Placebo->Treatment_Period Follow_Up Follow-up Visits (Efficacy & Safety Assessments) Treatment_Period->Follow_Up End_of_Study End of Study (Final Analysis) Follow_Up->End_of_Study

Generalized Clinical Trial Workflow
Key Inclusion and Exclusion Criteria

Across these studies, typical inclusion criteria for patient populations included:

  • Adults (generally ≥18 years) with symptoms of OAB for at least 3 months.

  • A minimum number of micturitions and urgency episodes over a 24-hour period, confirmed by a diary.

Common exclusion criteria were:

  • Significant stress incontinence or mixed incontinence where stress is the predominant component.

  • Clinically significant bladder outlet obstruction.

  • Evidence of a urinary tract infection.

  • Neurological conditions causing detrusor overactivity.

Methodologies of Key Cited Experiments
  • SCORPIO Trial: A 12-week, randomized, double-blind, placebo- and active-controlled (Tolterodine ER 4 mg) parallel-group, multicenter study. After a 2-week placebo run-in, patients were randomized to receive Mirabegron 50 mg, 100 mg, Tolterodine ER 4 mg, or placebo once daily. Co-primary efficacy endpoints were the change from baseline in the mean number of incontinence episodes and micturitions per 24 hours.

  • SYMPHONY Trial: A 12-week, Phase II, randomized, double-blind, placebo- and monotherapy-controlled, factorial, dose-ranging study. Patients were randomized to one of 12 treatment groups: placebo, Mirabegron monotherapy (25 or 50 mg), Solifenacin monotherapy (2.5, 5, or 10 mg), or combination therapy with various doses of Mirabegron and Solifenacin. The primary endpoint was the change from baseline in mean volume voided per micturition.

  • BESIDE Trial: A 12-week, randomized, double-blind, multicenter, Phase IIIb study. Patients with an inadequate response to a 4-week single-blind run-in with Solifenacin 5 mg were randomized to receive combination therapy (Solifenacin 5 mg + Mirabegron 25 mg, titrated to 50 mg after 4 weeks), Solifenacin 5 mg monotherapy, or Solifenacin 10 mg monotherapy. The primary endpoint was the change from baseline in the mean number of incontinence episodes per 24 hours.

Conclusion

Mirabegron offers a distinct therapeutic alternative to anticholinergic drugs for the management of OAB, with a comparable efficacy profile for key symptoms and a notably lower incidence of dry mouth. Combination therapy with Mirabegron and an anticholinergic agent, such as Solifenacin, has demonstrated superior efficacy in patients with an inadequate response to monotherapy. These findings provide a strong rationale for further investigation into personalized treatment strategies and the development of novel therapeutic combinations for OAB.

References

A Comparative Guide to Evaluating the Isotopic Purity of rac-Mirabegron-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for evaluating the isotopic purity of racemic Mirabegron-d5, a deuterated analog of the β3-adrenergic receptor agonist Mirabegron. Accurate determination of isotopic purity is crucial for its use in pharmacokinetic studies and as an internal standard in bioanalytical assays. This document details experimental protocols for the most common methods, presents quantitative performance data, and introduces an alternative technique for comprehensive analysis.

Introduction to Isotopic Purity Evaluation

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes, in this case, hydrogen with deuterium.[1] Mirabegron-d5 is used as an internal standard in quantitative bioanalysis. The incorporation of deuterium alters the mass of the molecule, allowing it to be distinguished from the unlabeled drug by mass spectrometry. The isotopic purity, a measure of the percentage of the deuterated compound that contains the desired number of deuterium atoms, is a critical quality attribute. Impurities in the form of molecules with fewer or different deuterium atoms can interfere with analytical assays and compromise the accuracy of pharmacokinetic data.

The primary analytical methods for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A newer, emerging technique, Molecular Rotational Resonance (MRR) spectroscopy, also offers unique advantages.

Comparison of Analytical Techniques

The choice of analytical technique for determining the isotopic purity of Mirabegron-d5 depends on the specific requirements of the analysis, including the need for quantitative accuracy, positional information, and sensitivity.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Quantitative Nuclear Magnetic Resonance (qNMR)Molecular Rotational Resonance (MRR)
Principle Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference.[2]Measures the nuclear magnetic resonance of isotopes to determine their abundance and position within the molecule.[3]Measures the rotational transition frequencies of a molecule in the gas phase, which are unique to its isotopic composition and structure.[4]
Primary Output Isotopic distribution (relative abundance of d0, d1, d2, etc.)Isotopic enrichment at specific sites and overall isotopic purity.[5]Precise determination of the structure and relative abundance of each isotopologue and isotopomer.
Strengths High sensitivity, high resolution, requires very small sample amounts, and provides detailed isotopic distribution.Highly quantitative, provides structural information on the location of deuterium atoms, and is non-destructive.Unambiguous identification of all isotopologues and isomers without the need for chromatography, and provides a complete description of the isotopic composition.
Weaknesses Does not provide information on the position of the deuterium atoms.Lower sensitivity compared to MS, requires larger sample amounts, and can be affected by signal overlap in complex spectra.Requires the sample to be in the gas phase, which can be challenging for non-volatile compounds.
Typical Precision < 1% RSD< 1% RSDHigh
Typical Accuracy HighHighHigh
Limit of Detection (LOD) pg - ng rangeµg - mg rangeng range
Limit of Quantitation (LOQ) pg - ng rangeµg - mg rangeng range

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of rac-Mirabegron-d5.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of rac-Mirabegron-d5 in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Example Conditions):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute Mirabegron and separate it from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000.

    • Resolution: > 60,000 FWHM.

    • Data Analysis:

      • Extract the ion chromatograms for the expected m/z values of Mirabegron-d0 to Mirabegron-d5.

      • Integrate the peak areas for each isotopologue.

      • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the overall isotopic purity and confirm the position of deuterium labeling in rac-Mirabegron-d5.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of rac-Mirabegron-d5 into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic acid) into the same NMR tube. The molar ratio of the standard to the analyte should be optimized for accurate integration.

    • Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • ¹H-NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Acquisition Parameters:

      • Set a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate quantification.

      • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).

    • Data Processing:

      • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

      • Phase and baseline correct the spectrum.

      • Integrate the well-resolved signals of the analyte and the internal standard.

      • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons, MW = molecular weight, W = weight, P = purity of the standard.

  • ²H-NMR Experiment:

    • Acquire a proton-decoupled ²H-NMR spectrum to observe the signals corresponding to the deuterium atoms. This confirms the positions of deuteration.

Molecular Rotational Resonance (MRR) Spectroscopy

Objective: To obtain a complete and unambiguous profile of all isotopologues and isomers of rac-Mirabegron-d5.

Instrumentation: A chirped-pulse Fourier transform molecular rotational resonance spectrometer.

Methodology:

  • Sample Introduction:

    • The sample is volatilized, often by gentle heating, and introduced into a high-vacuum chamber.

  • Data Acquisition:

    • A short, high-power microwave pulse excites the rotational transitions of the molecules in the gas phase.

    • The subsequent free induction decay (FID) is recorded.

  • Data Analysis:

    • The FID is Fourier transformed to produce a high-resolution rotational spectrum.

    • The measured rotational constants for each species are compared to those calculated from quantum chemical models to unambiguously identify each isotopologue and isomer present in the sample.

    • The relative intensities of the rotational transitions are used to determine the abundance of each species.

Visualizing Workflows and Pathways

Experimental Workflow for Isotopic Purity Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results start rac-Mirabegron-d5 Sample dissolve Dissolve in appropriate solvent start->dissolve ms LC-HRMS dissolve->ms Small sample volume nmr qNMR (¹H and ²H) dissolve->nmr Larger sample volume + internal standard mrr MRR Spectroscopy dissolve->mrr Requires volatilization ms_data Isotopic Distribution (d0, d1, d2...) ms->ms_data nmr_data Positional Information & Overall Purity nmr->nmr_data mrr_data Unambiguous Isotopologue & Isomer Identification mrr->mrr_data

Caption: Experimental workflow for evaluating the isotopic purity of rac-Mirabegron-d5.

Mirabegron Signaling Pathway

Mirabegron is a selective agonist of the human β3-adrenergic receptor (β3-AR). Its mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder.

mirabegron_pathway mirabegron Mirabegron beta3_ar β3-Adrenergic Receptor mirabegron->beta3_ar Binds to g_protein Gs Protein Activation beta3_ar->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp Converts ATP to pka Protein Kinase A (PKA) Activation camp->pka relaxation Detrusor Muscle Relaxation pka->relaxation Leads to

Caption: Signaling pathway of Mirabegron via the β3-adrenergic receptor.

Conclusion

The evaluation of isotopic purity is a critical step in the development and use of deuterated compounds like rac-Mirabegron-d5. High-Resolution Mass Spectrometry and Quantitative NMR are well-established and complementary techniques that provide robust and reliable data. HRMS excels in sensitivity and providing a detailed isotopic distribution, while qNMR offers high precision in quantification and crucial information about the location of the deuterium labels. Molecular Rotational Resonance spectroscopy is a powerful emerging technique that provides an unparalleled level of detail in identifying and quantifying all isotopologues and isomers present in a sample. The choice of the most appropriate technique will be dictated by the specific analytical needs, available instrumentation, and the stage of drug development.

References

Safety Operating Guide

Proper Disposal of rac-Mirabegron-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for drug, household, or other uses.

This document provides essential guidance on the proper disposal procedures for rac-Mirabegron-d5, a deuterated analog of Mirabegron used as an internal standard in analytical and pharmacokinetic research.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle rac-Mirabegron-d5 with the appropriate personal protective equipment (PPE).

  • Eye Protection: Wear safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves. Gloves must be inspected prior to use.[2]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, use a self-contained breathing apparatus.[3]

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.
Eye Contact Immediately flush eyes with plenty of water.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance.
Waste Classification and Segregation

rac-Mirabegron-d5 should be treated as a hazardous chemical waste. While it may not be explicitly listed as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200, it is a pharmaceutical-related compound of unknown potency and should be handled with care. The non-deuterated form, Mirabegron, is known to be harmful if swallowed, cause serious eye irritation, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.

Key Waste Segregation Practices:

  • Do not mix rac-Mirabegron-d5 waste with non-hazardous waste.

  • Segregate solid waste (e.g., contaminated gloves, wipes, and empty vials) from liquid waste (e.g., solutions containing the compound).

  • Separate halogenated and non-halogenated solvent waste if applicable.

  • Keep different chemical wastes from specific processes stored separately.

On-Site Waste Accumulation and Labeling

Proper accumulation and labeling of waste are crucial for safety and compliant disposal.

  • Container: Use a designated, leak-proof, and sealable hazardous waste container. The original container may be used if it is in good condition with a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "rac-Mirabegron-d5," and the CAS Number "1215807-38-7." Note any solvents or other chemicals mixed with the waste.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure the storage area is cool, dry, and well-ventilated.

Disposal Methodology

The recommended disposal method for rac-Mirabegron-d5 is through a licensed hazardous material disposal company.

Step-by-Step Disposal Protocol:

  • Characterize the Waste: Determine if the waste is pure rac-Mirabegron-d5 or if it is mixed with solvents or other chemicals. This information is critical for the disposal company.

  • Package for Disposal:

    • Solid Waste: Place all contaminated solid materials (e.g., PPE, absorbent pads, empty containers) into the designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing rac-Mirabegron-d5 in a designated liquid hazardous waste container. Do not fill the container to more than 90% capacity to allow for expansion.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company to arrange for pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

Prohibited Disposal Methods:

  • DO NOT dispose of rac-Mirabegron-d5 in the regular trash.

  • DO NOT flush rac-Mirabegron-d5 down the drain. This is prohibited by the EPA under Subpart P for hazardous waste pharmaceuticals and can lead to environmental contamination.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like rac-Mirabegron-d5, is regulated by several agencies in the United States, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may also apply and can be more stringent than federal laws. It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

Disposal Workflow for rac-Mirabegron-d5

Caption: Decision-making workflow for the proper disposal of rac-Mirabegron-d5.

References

Personal protective equipment for handling rac Mirabegron-d5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for rac-Mirabegron-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of rac-Mirabegron-d5, a deuterated analog of Mirabegron. While specific hazard data for the deuterated form is limited, the precautionary measures outlined are based on the available Safety Data Sheets (SDS) for Mirabegron-d5 and the known hazards of Mirabegron.[1][2][3] It is imperative to treat this compound as a potentially hazardous substance of unknown potency.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Mirabegron, the non-deuterated parent compound, is classified with several hazards, including being harmful if swallowed, causing serious eye irritation, potential for allergic skin reaction, and suspected reproductive toxicity.[2] Therefore, stringent adherence to PPE protocols is mandatory when handling rac-Mirabegron-d5.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves (inspect before use).EU Directive 89/686/EEC and the standard EN 374.
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to engineering controls. A full-face supplied air respirator is required if it is the sole means of protection.NIOSH (US) or CEN (EU) approved.
Safe Handling and Storage

Engineering Controls:

  • All handling of rac-Mirabegron-d5 that may generate dust or aerosols should be conducted in a laboratory fume hood or other suitable local exhaust ventilation system.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Dispensing: Avoid the formation of dust and aerosols during weighing and dispensing.

  • Contact Avoidance: Avoid all direct contact with the skin and eyes.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated area.

  • Recommended storage condition is refrigerated.

Emergency Procedures
SituationFirst-Aid Measures
Inhalation If breathing is difficult, move the person to fresh air. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

In case of a spill, unnecessary personnel should be kept away. Wear appropriate PPE and avoid inhaling any dust. Spilled material should be swept up or vacuumed into a suitable container for disposal, and the area should be thoroughly cleaned to remove any residual contamination.

Disposal Plan

Excess and expired rac-Mirabegron-d5, as well as any contaminated materials, should be treated as hazardous waste. Disposal must be carried out by a licensed hazardous material disposal company. The product may be incinerated in a unit equipped with an afterburner and scrubber. Ensure compliance with all federal and local regulations regarding chemical waste disposal. Do not allow the substance to enter drains or water courses.

Operational Workflow for Handling rac-Mirabegron-d5

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 Proceed to Handling handling2 Perform Experimental Work handling1->handling2 cleanup1 Decontaminate Work Surfaces handling2->cleanup1 After Experiment storage1 Store in Tightly Sealed Container handling2->storage1 If Storing cleanup2 Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4 storage2 Place in Refrigerator storage1->storage2

Caption: Workflow for safe handling of rac-Mirabegron-d5.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.